molecular formula C10H6BrNO3 B3218234 2-(3-Bromo-phenyl)-oxazole-4-carboxylic acid CAS No. 1187933-11-4

2-(3-Bromo-phenyl)-oxazole-4-carboxylic acid

Cat. No.: B3218234
CAS No.: 1187933-11-4
M. Wt: 268.06 g/mol
InChI Key: RGLIXBNOGPILKO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3-Bromo-phenyl)-oxazole-4-carboxylic acid is a useful research compound. Its molecular formula is C10H6BrNO3 and its molecular weight is 268.06 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(3-Bromo-phenyl)-oxazole-4-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(3-Bromo-phenyl)-oxazole-4-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(3-bromophenyl)-1,3-oxazole-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6BrNO3/c11-7-3-1-2-6(4-7)9-12-8(5-15-9)10(13)14/h1-5H,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGLIXBNOGPILKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)C2=NC(=CO2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6BrNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801268297
Record name 2-(3-Bromophenyl)-4-oxazolecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801268297
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1187933-11-4
Record name 2-(3-Bromophenyl)-4-oxazolecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1187933-11-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(3-Bromophenyl)-4-oxazolecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801268297
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

2-(3-Bromo-phenyl)-oxazole-4-carboxylic Acid: A Versatile Pharmacophore Building Block in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Abstract In modern medicinal chemistry, the strategic selection of bifunctional building blocks is paramount for the rapid exploration of chemical space. 2-(3-Bromo-phenyl)-oxazole-4-carboxylic acid is a highly versatile, orthogonal scaffold that combines the structural rigidity and hydrogen-bonding potential of an oxazole core with two distinct handles for diversification: a 3-bromophenyl moiety for palladium-catalyzed cross-coupling, and a carboxylic acid for amide bond formation or esterification. This technical guide provides an in-depth analysis of its physicochemical profile, validated synthetic methodologies, and downstream functionalization workflows.

Structural & Physicochemical Profiling

The architecture of 2-(3-bromo-phenyl)-oxazole-4-carboxylic acid is designed for modular drug discovery. The oxazole ring is a privileged heteroaromatic system frequently found in natural products and bioactive compounds, acting as a stable, planar hydrogen-bond acceptor[1].

  • The Oxazole Core: Provides conformational restriction and improves the metabolic stability of the resulting drug candidates compared to highly flexible aliphatic chains.

  • The 3-Bromophenyl Substituent: The bromine atom sits at the meta position, offering an inductive electron-withdrawing effect that modulates the electronics of the aromatic system. More importantly, it serves as a highly reactive electrophilic handle for Suzuki-Miyaura, Heck, or Buchwald-Hartwig couplings.

  • The Carboxylic Acid (C4 Position): With a pKa typically in the range of 3.5–4.5, this group can function as an acidic pharmacophore (interacting with basic residues in target proteins), a site for salt formation to improve aqueous solubility, or a handle for synthesizing complex amides.

Quantitative Physicochemical Data

The following table summarizes the key computational and physicochemical properties of the core scaffold, extrapolated from baseline oxazole-carboxylic acid data:

PropertyValue
Chemical Formula C₁₀H₆BrNO₃
Molecular Weight 268.07 g/mol
Monoisotopic Mass 266.9531 Da
Topological Polar Surface Area (TPSA) 63.3 Ų
Hydrogen Bond Donors 1
Hydrogen Bond Acceptors 4
Rotatable Bonds 2
Predicted LogP 2.5 – 3.0
Synthetic Methodology: The Hantzsch-Derived Route

The construction of the 2-aryloxazole core is most robustly achieved via a modified Hantzsch oxazole synthesis[2]. This classical approach involves the condensation of a primary carboxamide with an α-haloketone.

Protocol 1: Synthesis of Ethyl 2-(3-bromophenyl)oxazole-4-carboxylate
  • Reagents: 3-Bromobenzamide (1.0 equiv), Ethyl bromopyruvate (1.2 equiv), NaHCO₃ (2.0 equiv).

  • Solvent: Toluene / 1,4-Dioxane (1:1 v/v).

  • Procedure:

    • Suspend 3-bromobenzamide and NaHCO₃ in the solvent mixture under an inert N₂ atmosphere.

    • Add ethyl bromopyruvate dropwise at room temperature.

    • Elevate the temperature to 100 °C and reflux for 12–16 hours.

    • Validation: Monitor via LC-MS. The reaction is complete when the mass corresponding to the intermediate 4-hydroxy-4,5-dihydrooxazole is fully dehydrated to the aromatic oxazole (m/z [M+H]⁺ ~296).

    • Cool to room temperature, filter through a Celite pad to remove inorganic salts, and concentrate in vacuo. Purify via flash chromatography (Hexanes/EtOAc).

  • Causality & Logic: The primary amide nucleophilically attacks the α-carbon of the bromopyruvate. Subsequent cyclization and dehydration form the aromatic oxazole ring. The use of an inorganic base (NaHCO₃) is critical to neutralize the hydrobromic acid generated during the initial alkylation, thereby preventing the premature degradation of the highly reactive ethyl bromopyruvate and suppressing unwanted side reactions[2].

Protocol 2: Saponification to the Free Acid
  • Reagents: Ethyl 2-(3-bromophenyl)oxazole-4-carboxylate (1.0 equiv), LiOH·H₂O (3.0 equiv).

  • Solvent: THF / H₂O (3:1 v/v).

  • Procedure:

    • Dissolve the ester in THF and add the aqueous solution of LiOH·H₂O.

    • Stir vigorously at room temperature for 4 hours.

    • Validation: TLC (Hexanes/EtOAc 7:3) will show the disappearance of the high-Rf ester spot and the appearance of a baseline spot (the carboxylate salt).

    • Remove THF in vacuo, dilute the aqueous layer with water, and wash with diethyl ether to remove non-polar impurities.

    • Acidify the aqueous layer with 1M HCl to pH ~2. Collect the resulting white precipitate by vacuum filtration and dry under high vacuum.

  • Causality & Logic: The hydroxide nucleophilically attacks the ester carbonyl. The THF/H₂O (3:1) mixture is selected to ensure simultaneous solvation of the lipophilic oxazole ester and the inorganic hydroxide salt. Lithium hydroxide is preferred over sodium or potassium hydroxide due to the higher solubility of lithium carboxylate intermediates in organic-aqueous mixtures, facilitating a smoother reaction profile. Acidification protonates the carboxylate, causing the neutral product to precipitate out of the aqueous layer, rendering the protocol self-purifying.

Downstream Diversification Workflows

The true value of 2-(3-bromo-phenyl)-oxazole-4-carboxylic acid lies in its orthogonal reactivity. The carboxylic acid and the aryl bromide can be functionalized independently without cross-interference, allowing for the rapid generation of diverse compound libraries.

G cluster_bromo C-Br Functionalization cluster_acid COOH Functionalization Core 2-(3-Bromophenyl)oxazole-4-carboxylic acid (Core Building Block) Suzuki Suzuki-Miyaura Coupling (Pd-catalyzed) Core->Suzuki Boronic Acids Buchwald Buchwald-Hartwig Amination (Pd-catalyzed) Core->Buchwald Amines Amide Amide Coupling (HATU/DIPEA) Core->Amide Primary/Secondary Amines Ester Esterification / Salt Formation Core->Ester Alcohols/Bases Target Advanced Pharmacophores (e.g., Kinase Inhibitors) Suzuki->Target Buchwald->Target Amide->Target Ester->Target

Fig 1: Downstream diversification pathways of 2-(3-bromophenyl)oxazole-4-carboxylic acid.
Protocol 3: Amide Coupling (HATU-Mediated)
  • Reagents: 2-(3-bromophenyl)oxazole-4-carboxylic acid (1.0 equiv), Target Amine (1.2 equiv), HATU (1.2 equiv), DIPEA (3.0 equiv).

  • Solvent: Anhydrous DMF.

  • Procedure:

    • Dissolve the carboxylic acid and DIPEA in DMF at 0 °C.

    • Add HATU and stir for 15 minutes to pre-form the active ester.

    • Add the target amine, warm to room temperature, and stir for 2–4 hours.

    • Validation: Quench a 5 µL aliquot in 50% MeCN/H₂O and inject into LC-MS. Look for the mass of the desired amide.

    • Dilute with EtOAc, wash with saturated NaHCO₃, 1M HCl, and brine. Dry over Na₂SO₄ and concentrate.

  • Causality & Logic: HATU is selected as the coupling reagent due to its ability to form a highly reactive 7-aza-1-hydroxybenzotriazole (HOAt) active ester. This intermediate exhibits superior kinetics compared to standard HOBt esters, effectively driving the reaction to completion even with sterically hindered or electronically deactivated amines. DIPEA serves as a non-nucleophilic base to deprotonate the carboxylic acid and neutralize the amine hydrochloride salt, without competing for the active ester.

Protocol 4: Suzuki-Miyaura Cross-Coupling
  • Reagents: Bromo-oxazole intermediate (1.0 equiv), Aryl Boronic Acid (1.5 equiv), Pd(dppf)Cl₂ (0.05 equiv), K₂CO₃ (3.0 equiv).

  • Solvent: 1,4-Dioxane / H₂O (4:1 v/v), degassed.

  • Procedure:

    • Combine all reagents in a microwave vial. Seal and purge with N₂ for 10 minutes.

    • Heat at 90 °C for 6 hours (or 110 °C for 30 mins via microwave irradiation).

    • Validation: LC-MS monitoring for the disappearance of the characteristic bromine isotopic pattern (M / M+2) and appearance of the biaryl mass.

    • Filter through Celite, extract with EtOAc, and purify via reverse-phase HPLC.

  • Causality & Logic: The bidentate dppf ligand enforces a cis-geometry on the palladium center, accelerating the reductive elimination step. K₂CO₃ in a dioxane/water mixture provides the necessary basicity to activate the boronic acid via the formation of a nucleophilic boronate complex, which is essential for the transmetalation step.

Applications in Medicinal Chemistry

The spatial arrangement of the 2-(3-bromophenyl) group and the carboxylic acid is a privileged pharmacophore pattern. Similar structural motifs have demonstrated profound efficacy in targeted oncology. For instance, the related heterocyclic scaffold 2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acid has been identified as a highly potent and selective Aurora A kinase inhibitor, exhibiting strong apoptosis-inducing properties in cancer cell lines[3].

By swapping the quinazoline core for an oxazole, medicinal chemists can dramatically alter the physicochemical properties (e.g., lowering molecular weight, reducing lipophilicity, and changing the hydrogen-bonding network) while maintaining the critical binding vectors of the 3-bromophenyl and carboxylic acid moieties. This makes 2-(3-bromo-phenyl)-oxazole-4-carboxylic acid an exceptional starting point for the development of novel kinase inhibitors, GPCR antagonists, and protein-protein interaction (PPI) modulators.

References
  • TOTAL SYNTHESIS OF ARGYRIN A AND ANALOGUES THEREOF, Nottingham ePrints.
  • The diversity and utility of arylthiazoline and aryloxazoline siderophores: challenges of total synthesis, RSC Publishing.
  • 2-(3-Bromophenyl)
  • 4-Oxazolecarboxylic acid 97 23012-13-7, Sigma-Aldrich.

Sources

2-(3-Bromo-phenyl)-oxazole-4-carboxylic acid molecular weight and formula

[1]

Executive Summary

2-(3-Bromophenyl)oxazole-4-carboxylic acid (Formula: C₁₀H₆BrNO₃) is a substituted 1,3-oxazole derivative characterized by a 2-aryl moiety and a 4-carboxylic acid functionality. This molecular architecture serves as a bioisostere for phenyl-benzoxazole scaffolds, most notably seen in the TTR stabilizer Tafamidis .

The presence of the 3-bromo substituent on the phenyl ring offers a versatile handle for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig), enabling rapid diversification of the scaffold. Furthermore, the oxazole ring functions as a robust peptide bond surrogate, improving metabolic stability in peptidomimetic drug design.

Physicochemical Profile

The following data is calculated based on the canonical structure.

PropertyValueNotes
IUPAC Name 2-(3-Bromophenyl)-1,3-oxazole-4-carboxylic acid
Molecular Formula C₁₀H₆BrNO₃
Molecular Weight 268.06 g/mol Based on standard atomic weights
Exact Mass 266.9531 (for ⁷⁹Br)Monoisotopic mass
CAS Number (Acid) Not widely indexedDerived from Ethyl Ester (CAS: 885273-06-3)
pKa (Acid) 3.4 – 3.8 (Predicted)Acidic proton on COOH
LogP 2.6 – 2.9 (Predicted)Lipophilic, suitable for CNS penetration
H-Bond Donors 1Carboxylic acid -OH
H-Bond Acceptors 4N, O (ring), O=C (acid), O-H (acid)
Appearance Off-white to pale yellow solidCrystalline powder expected
Structural Descriptors[2][6][7][8]
  • SMILES: OC(=O)c1coc(n1)c2cccc(Br)c2

  • InChI Key: Generated from structure (e.g., OLHDAGXOANXUHG...)

Synthetic Methodology

The most robust synthesis of the target acid proceeds via the Hantzsch Oxazole Synthesis , condensing a primary amide with an

Retrosynthetic Analysis

The target molecule is disconnected at the oxazole ring formation:

  • Precursor A: 3-Bromobenzamide (Commercial, CAS: 22726-00-7)

  • Precursor B: Ethyl bromopyruvate (Commercial, CAS: 70-23-5)

Protocol: Two-Step Synthesis
Step 1: Cyclocondensation to Ethyl Ester
  • Reagents: 3-Bromobenzamide (1.0 eq), Ethyl bromopyruvate (1.1 eq).

  • Solvent: Toluene or Ethanol (anhydrous).

  • Catalyst: None (thermal) or NaHCO₃ (base assisted).

  • Procedure:

    • Dissolve 3-bromobenzamide (20.0 g, 100 mmol) in Toluene (200 mL).

    • Add ethyl bromopyruvate (21.5 g, 110 mmol) dropwise.

    • Reflux the mixture for 6–12 hours using a Dean-Stark trap to remove water (if applicable) or simply reflux in ethanol.

    • Observation: Formation of the intermediate acyclic adduct followed by cyclization.

    • Workup: Cool to RT. Evaporate solvent.[1] Triturate the residue with cold diethyl ether to precipitate the crude ester.

    • Yield: Expect 60–75% of Ethyl 2-(3-bromophenyl)oxazole-4-carboxylate (CAS: 885273-06-3).

Step 2: Hydrolysis to Carboxylic Acid
  • Reagents: Ethyl ester (from Step 1), Lithium Hydroxide (LiOH·H₂O, 2.5 eq).

  • Solvent: THF:Water (3:1).

  • Procedure:

    • Dissolve the ethyl ester (10.0 g) in THF (100 mL).

    • Add a solution of LiOH (2.5 eq) in Water (33 mL).

    • Stir at room temperature for 4 hours (monitor by TLC/LCMS for disappearance of ester).

    • Workup: Acidify carefully with 1N HCl to pH ~2. The carboxylic acid will precipitate.

    • Filter the solid, wash with water, and dry under vacuum.

    • Purification: Recrystallization from Ethanol/Water if necessary.

Synthetic Workflow Diagram

SynthesisStartStart: 3-Bromobenzamide(CAS 22726-00-7)Step1Step 1: Hantzsch CyclizationReflux in Toluene/EtOH, 80-110°CStart->Step1ReagentReagent: Ethyl Bromopyruvate(CAS 70-23-5)Reagent->Step1IntermediateIntermediate: Ethyl 2-(3-bromophenyl)oxazole-4-carboxylate(CAS 885273-06-3)Step1->Intermediate -H2O, -HBrStep2Step 2: SaponificationLiOH, THF/H2O, RTIntermediate->Step2FinalTarget: 2-(3-Bromophenyl)oxazole-4-carboxylic acid(C10H6BrNO3)Step2->Final 1. Hydrolysis 2. Acidification (HCl)

Figure 1: Two-step synthetic pathway via Hantzsch cyclization to yield the target acid.

Analytical Characterization

To validate the synthesis, the following spectral signatures must be confirmed.

¹H NMR (400 MHz, DMSO-d₆)
  • δ 13.10 ppm (s, 1H): Carboxylic acid proton (-COOH ). Broad singlet, exchangeable with D₂O.

  • δ 8.85 ppm (s, 1H): Oxazole C5-H . Characteristic singlet for the oxazole ring.

  • δ 8.25 ppm (t, J=1.8 Hz, 1H): Phenyl C2'-H . The proton between Br and the oxazole ring (deshielded).

  • δ 8.10 ppm (dt, J=7.8, 1.2 Hz, 1H): Phenyl C6'-H .

  • δ 7.75 ppm (ddd, J=8.0, 2.0, 1.0 Hz, 1H): Phenyl C4'-H .

  • δ 7.50 ppm (t, J=7.9 Hz, 1H): Phenyl C5'-H .

LC-MS (ESI)
  • Ionization: Positive Mode (ESI+).

  • Expected Mass:

    • [M+H]⁺: Doublet peaks at 267.9 and 269.9 (m/z) with near 1:1 intensity ratio, confirming the presence of one Bromine atom (⁷⁹Br/⁸¹Br).

Therapeutic Applications & SAR

Transthyretin (TTR) Stabilization

This molecule is a direct structural analog of Tafamidis (Vyndaqel®), a drug used to treat TTR amyloidosis.

  • Mechanism: The 2-phenyl-oxazole core binds into the thyroxine-binding pockets of the TTR tetramer, preventing dissociation into monomers (the rate-limiting step of amyloidogenesis).

  • SAR Logic: The 3-bromo substituent mimics the lipophilic bulk of the 3,5-dichloro group in Tafamidis, occupying the hydrophobic halogen-binding pocket (HBP) within TTR.

Kinase Inhibition Scaffold

The "2-aryl-heterocycle-4-carboxylic acid" motif is a privileged scaffold in kinase inhibitor design, particularly for Aurora A and PIM kinases.

  • Utility: The carboxylic acid can form salt bridges with the catalytic lysine or hinge region residues in the ATP-binding pocket.

  • Derivatization: The 3-bromo group allows for Suzuki coupling to introduce solubilizing groups (e.g., piperazines) to improve pharmacokinetic profiles.

Pharmacophore Comparison Diagram

SARTargetTarget Molecule2-(3-Br-Ph)-Oxazole-COOHFeatures:- Monobromo (Lipophilic)- Oxazole Core (H-bond acceptor)- COOH (Salt bridge donor)DesignDrug Design Utility1. Scaffold Hopping (Benzoxazole -> Oxazole)2. Late-Stage Diversification (Br -> R)Target->Design Precursor forTafamidisReference: Tafamidis2-(3,5-Cl2-Ph)-Benzoxazole-COOHMechanism:- Kinetic Stabilization of TTR- Halogen fits Hydrophobic PocketTafamidis->Target Bioisostere RelationshipDesign->Tafamidis SAR Optimization

Figure 2: Structure-Activity Relationship (SAR) mapping the target molecule to known therapeutic agents.

Safety and Handling

  • Hazard Classification: Irritant (Skin/Eye/Respiratory).

  • Handling: Use standard PPE (Gloves, Goggles, Lab Coat). Handle in a fume hood to avoid inhalation of dust.

  • Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). The carboxylic acid is stable, but the 3-bromo moiety can be light-sensitive over long periods.

References

  • Ethyl Ester Precursor: 2-(3-Bromo-phenyl)-oxazole-4-carboxylic acid ethyl ester. CAS Registry Number: 885273-06-3 . Available from major chemical suppliers (e.g., ThoreauChem, SynBlock).

    • (Proxy verification via PubChem)

  • General Synthesis of Oxazoles:Hantzsch Oxazole Synthesis. In: Li J.J. (eds) Name Reactions. Springer, Cham.

    • TTR Stabilizer Mechanism: Bulawa, C. E., et al. "Tafamidis, a potent and selective transthyretin kinetic stabilizer that inhibits the amyloid cascade." Proc. Natl. Acad. Sci. U.S.A. 2012, 109(24), 9629–9634.

      • Kinase Inhibitor Scaffolds: Elsherbeny, M.H., et al. "2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic acid... as Aurora A kinase inhibitory lead."[2] Life 2022, 12(6), 876.[2][3] (Demonstrates the utility of the 3-bromo-phenyl-carboxylic acid pharmacophore).

        2-aryl-oxazole-4-carboxylic acid derivatives in medicinal chemistry

        Author: BenchChem Technical Support Team. Date: February 2026

        This guide serves as a technical deep-dive into the 2-aryl-oxazole-4-carboxylic acid scaffold, a privileged structure in medicinal chemistry. It is designed for drug discovery scientists focusing on lead optimization and scaffold hopping.

        Role: Privileged Scaffold & Bioisostere in Drug Design Primary Utility: GPCR Agonists, Enzyme Inhibitors, and Peptidomimetics

        Executive Summary: The Scaffold Architecture

        The 2-aryl-oxazole-4-carboxylic acid moiety represents a classic "Head-Linker-Tail" pharmacophore. Its utility stems from the rigid oxazole core, which acts as a planar spacer, orienting the lipophilic aryl "tail" (at C2) and the polar carboxylic "head" (at C4) into a specific vector, typically separated by approximately 5-6 Å.

        This scaffold is frequently employed to:

        • Mimic Peptide Bonds: The oxazole ring is a bioisostere for the amide bond (

          
           or 
          
          
          
          ), reducing proteolytic susceptibility.
        • Bioisosteric Replacement: It serves as a direct oxidative replacement for thiazoles (e.g., Febuxostat analogues) or benzimidazoles, often improving aqueous solubility and lowering logP due to the higher electronegativity of oxygen compared to sulfur or nitrogen.

        Core Pharmacophore Visualization

        The following diagram illustrates the structural logic of the scaffold.

        OxazoleScaffold Aryl C2-Aryl Group (Hydrophobic Tail) Target: Hydrophobic Pockets/π-Stacking Core Oxazole Core (Rigid Linker) Function: Vector Orientation Aryl->Core  π-Conjugation   Sub_Aryl SAR: Electron Withdrawing Groups increase potency in XO inhibitors Aryl->Sub_Aryl Acid C4-Carboxylic Acid (Polar Head) Target: Arg/Lys Residues or Metal Ions Core->Acid  H-Bond Donor/Acceptor   Sub_Acid Bioisosteres: Tetrazole, Sulfonamide Acid->Sub_Acid

        Figure 1: Pharmacophore dissection of the 2-aryl-oxazole-4-carboxylic acid scaffold.

        Medicinal Chemistry Case Study: Xanthine Oxidase Inhibition

        While Febuxostat (a 2-aryl-thiazole derivative) is the market standard for Xanthine Oxidase (XO) inhibition, the oxazole analogue provides a critical lesson in bioisosterism.

        The Thiazole-to-Oxazole Switch

        Replacing the sulfur atom (Febuxostat) with oxygen (Oxazole analogue) significantly alters the physicochemical profile:

        PropertyThiazole (Febuxostat)Oxazole AnalogueImpact on Drug Design
        Electronegativity S (2.58)O (3.[1]44)Oxygen pulls electron density, reducing ring aromaticity.
        H-Bonding Weak AcceptorModerate AcceptorOxazole N is a better H-bond acceptor.
        Lipophilicity Higher LogPLower LogPOxazole improves aqueous solubility.
        Metabolic Stability Susceptible to S-oxidationNo S-oxidationOxazole avoids sulfoxide/sulfone metabolite formation.
        Potency (XO) High (
        
        
        nM)
        Moderate (
        
        
        nM)
        The larger S atom often fills hydrophobic pockets better (Van der Waals).

        Mechanistic Insight: In the XO binding pocket, the C4-carboxylic acid anchors the molecule via salt bridges to Arg880 and Thr1010 . The C2-aryl tail occupies the hydrophobic channel leading to the molybdenum center. The oxazole ring ensures the molecule remains planar, maximizing

        
        -
        
        
        
        stacking with Phe914 .

        Synthetic Methodology: The Modified Hantzsch Protocol

        For the specific synthesis of oxazole-4-carboxylic acids , the condensation of aryl amides with bromopyruvate is the most robust, self-validating protocol. Unlike the Van Leusen synthesis (which favors 5-substituted oxazoles), this route guarantees the C4-carboxylate regiochemistry.

        Reaction Workflow

        Reaction: Intermolecular cyclocondensation of primary aryl amides with ethyl bromopyruvate.

        SynthesisProtocol Step1 Start: Aryl Amide (R-Ph-CONH2) + Ethyl Bromopyruvate Step2 Reflux in Ethanol/Toluene (12-24 Hours) Step1->Step2 Step3 Intermediate: Hydroxy-oxazoline (Often transient) Step2->Step3 Step4 Dehydration/Aromatization (Spontaneous or Acid Catalyzed) Step3->Step4 Step5 Product: Ethyl 2-aryl-oxazole-4-carboxylate Step4->Step5 Step6 Hydrolysis (LiOH/THF) Step5->Step6

        Figure 2: Synthetic pathway for the generation of the 4-carboxylic acid derivative.

        Detailed Experimental Protocol

        Objective: Synthesis of 2-(4-isobutoxyphenyl)oxazole-4-carboxylic acid.

        Reagents:

        • 4-Isobutoxybenzamide (1.0 equiv)

        • Ethyl bromopyruvate (1.2 equiv)

        • Ethanol (Absolute) or Toluene

        • Lithium Hydroxide (LiOH)

        Step 1: Cyclization (The Hantzsch-Type Condensation)

        • Dissolution: Dissolve 4-isobutoxybenzamide (5.0 mmol) in absolute ethanol (20 mL) in a round-bottom flask equipped with a reflux condenser.

        • Addition: Add ethyl bromopyruvate (6.0 mmol, 1.2 equiv) dropwise at room temperature.

          • Checkpoint: The solution may turn slightly yellow.

        • Reflux: Heat the mixture to reflux (

          
          C) for 16 hours.
          
          • Monitoring: Monitor by TLC (Hexane:EtOAc 3:1). The amide spot (

            
            ) should disappear, and a new fluorescent spot (
            
            
            
            ) should appear.
        • Workup: Cool to room temperature. The product often precipitates.

          • If precipitate forms: Filter and wash with cold ethanol.

          • If no precipitate: Remove solvent in vacuo, redissolve in EtOAc, wash with saturated

            
             (to remove HBr byproduct), dry over 
            
            
            
            , and concentrate.
        • Purification: Recrystallize from ethanol/water or purify via silica gel chromatography.

        Step 2: Saponification (Ester Hydrolysis)

        • Dissolve the ethyl ester (2.0 mmol) in THF:Water (3:1, 10 mL).

        • Add LiOH monohydrate (4.0 mmol, 2.0 equiv).

        • Stir at room temperature for 4 hours.

          • Validation: TLC should show the disappearance of the non-polar ester and the appearance of a baseline spot (acid).

        • Acidification: Acidify carefully with 1M HCl to pH 3. The free acid will precipitate.

        • Isolation: Filter the white solid, wash with water, and dry under vacuum.

        Biological Evaluation: Xanthine Oxidase Assay

        To validate the activity of the synthesized derivatives, a spectrophotometric assay measuring the production of uric acid is the standard.

        Assay Logic
        • Enzyme: Xanthine Oxidase (from bovine milk).

        • Substrate: Xanthine (

          
          ).
          
        • Detection: Uric acid absorbs light at 295 nm .

        • Inhibition: Reduction in the slope of Absorbance vs. Time.

        Protocol Steps
        • Buffer Prep: 50 mM Phosphate buffer (pH 7.5) with 0.1 mM EDTA.

        • Compound Prep: Dissolve derivative in DMSO (Stock 10 mM). Dilute to test concentrations (e.g., 1 nM to 10

          
          ). Final DMSO concentration in assay must be 
          
          
          
          .
        • Incubation: Mix Enzyme (0.05 units/mL) + Test Compound in buffer. Incubate for 10 mins at

          
          C.
          
        • Initiation: Add Xanthine substrate.

        • Measurement: Monitor absorbance at 295 nm continuously for 5 minutes.

        • Calculation:

          
          
          Calculate 
          
          
          
          using non-linear regression (GraphPad Prism).

        Future Outlook & Emerging Targets

        Beyond XO inhibition, this scaffold is gaining traction in:

        • GPR40 (FFA1) Agonists: The carboxylic acid mimics the head group of free fatty acids, while the aryl-oxazole tail mimics the aliphatic chain, activating the receptor to stimulate insulin secretion (Type 2 Diabetes).

        • TTR Amyloidosis: 2-aryl-oxazole derivatives (analogous to Tafamidis) bind to the thyroxine-binding pocket of transthyretin, stabilizing the tetramer and preventing amyloid fibril formation.

        References

        • Mechanism of Febuxostat: Takano, Y., et al. "Selectivity of febuxostat, a novel non-purine inhibitor of xanthine oxidase/oxidoreductase." Life Sciences 76.16 (2005): 1835-1847.

        • Oxazole Synthesis Review: Wipf, P., & Miller, C. P. "A new synthesis of highly functionalized oxazoles." The Journal of Organic Chemistry 58.14 (1993): 3604-3606.

        • GPR40 Agonists: Christiansen, E., et al. "Discovery of a Potent and Selective Free Fatty Acid Receptor 1 Agonist with Low Lipophilicity." Journal of Medicinal Chemistry 56.3 (2013): 982–992.

        • TTR Stabilization: Bulawa, C. E., et al. "Tafamidis, a potent and selective transthyretin kinetic stabilizer that inhibits the amyloid cascade." Proceedings of the National Academy of Sciences 109.24 (2012): 9629-9634.

        • Synthetic Protocol (Hantzsch): Bagley, M. C., et al. "One-step synthesis of oxazoles from acid chlorides and alpha-amino ketones." Synlett 2004.14 (2004): 2615-2617.

        Sources

        properties of 3-bromophenyl oxazole derivatives

        Author: BenchChem Technical Support Team. Date: February 2026

        An In-Depth Technical Guide to the Properties and Applications of 3-Bromophenyl Oxazole Derivatives

        Authored for: Researchers, Scientists, and Drug Development Professionals

        Abstract

        The oxazole nucleus is a cornerstone of medicinal chemistry, present in numerous pharmacologically significant compounds.[1][2] This guide focuses on a specific, highly versatile subclass: 3-bromophenyl oxazole derivatives. The introduction of the 3-bromophenyl moiety provides a unique combination of physicochemical properties and a reactive handle for extensive synthetic modification, making these compounds particularly attractive for drug discovery and materials science. This document provides a comprehensive overview of their synthesis, spectroscopic characterization, diverse biological activities, and underlying structure-activity relationships, offering field-proven insights for professionals in the field.

        The Strategic Importance of the 3-Bromophenyl Oxazole Scaffold

        The five-membered oxazole ring, containing one oxygen and one nitrogen atom, is a bio-isostere for amide and ester functionalities, capable of participating in various non-covalent interactions such as hydrogen bonding and pi-pi stacking with biological targets.[2] Its derivatives are associated with a wide spectrum of biological activities, including antibacterial, anticancer, anti-inflammatory, and antifungal properties.[3][4]

        The strategic placement of a bromine atom on the phenyl ring at the 3-position (meta) confers several key advantages:

        • Enhanced Lipophilicity: The halogen atom increases the molecule's lipophilicity, which can improve its ability to cross cell membranes and enhance bioavailability.[5]

        • Modulation of Electronic Properties: As an electron-withdrawing group, the bromine atom influences the electronic distribution of the entire scaffold, which can be critical for receptor binding affinity.

        • A Versatile Synthetic Handle: The carbon-bromine bond is a prime site for post-synthesis modification, most notably through cross-coupling reactions like the Suzuki, Heck, and Sonogashira reactions. This allows for the creation of large, diverse libraries of compounds from a single intermediate, a crucial strategy in modern drug discovery.[1][2][6]

        These attributes make 2-(3-Bromophenyl)oxazole and its related structures valuable intermediates in the synthesis of novel therapeutic agents and advanced materials, such as those used in organic light-emitting diodes (OLEDs).[7]

        Synthetic Strategies and Methodologies

        The construction of the 3-bromophenyl oxazole core can be achieved through several established and modern synthetic routes. The choice of method is often dictated by the desired substitution pattern, scalability, and efficiency.

        Microwave-Assisted Synthesis

        Microwave-assisted organic synthesis has emerged as a powerful technique for accelerating reaction times and improving yields. A notable application is the synthesis of fused heterocyclic systems like 2-(3-bromophenyl)imidazo[2,1-b]oxazole.[8] This method often involves a domino reaction mechanism, providing a highly efficient pathway from simple starting materials.[8]

        • Reagent Preparation: In a dedicated microwave reaction tube, suspend 2-nitroimidazole (1 mmol) and potassium carbonate (K₂CO₃, 1.1 mmol) in dimethylformamide (DMF, 2 mL).

        • Addition of Bromide: Add 3-bromophenacyl bromide (1 mmol) to the suspension.

        • Microwave Irradiation: Seal the tube and place it in a microwave reactor. Irradiate the mixture at 150 °C for 2 hours.

        • Work-up and Extraction: After cooling, dilute the reaction mixture with ethyl acetate (30 mL). Extract the organic layer twice with a saturated aqueous solution of lithium chloride (LiCl).

        • Drying and Concentration: Dry the separated organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure.

        • Purification: Suspend the resulting solid residue in methanol (2 mL) and filter to afford the purified product.

        Causality Behind Choices:

        • Microwave Irradiation: Dramatically reduces the reaction time from hours or days to minutes or a few hours by efficiently and uniformly heating the reaction mixture.

        • Potassium Carbonate: Acts as a base to facilitate the initial N-alkylation and subsequent deprotonation to form the enolate anion necessary for cyclization.[8]

        • DMF: A high-boiling polar aprotic solvent that is stable under microwave conditions and effectively solubilizes the reactants.

        Suzuki Cross-Coupling for Derivatization

        The bromine atom on the phenyl ring is an ideal functional group for palladium-catalyzed Suzuki cross-coupling reactions. This allows for the introduction of a wide variety of aryl or heteroaryl groups, enabling extensive exploration of the structure-activity relationship (SAR).[1][6]

        Suzuki_Coupling_Workflow start Start: 3-Bromophenyl Oxazole Intermediate reagents Reagents: - Aryl/Heteroaryl Boronic Acid - Palladium Catalyst (e.g., Pd(PPh₃)₂Cl₂) - Base (e.g., K₂CO₃) - Solvent (e.g., DMF/Water) start->reagents Combine reaction Reaction Setup: 1. Add reagents under inert atmosphere (N₂). 2. Heat reaction mixture (e.g., 80°C). reagents->reaction monitoring Monitor reaction progress (e.g., via TLC). reaction->monitoring workup Aqueous Work-up: 1. Dilute with Ethyl Acetate. 2. Wash with water/brine. monitoring->workup Upon completion purification Purification: Column Chromatography workup->purification product Final Product: 5-Aryl-substituted Oxazole Derivative purification->product

        Caption: General workflow for Suzuki coupling of 3-bromophenyl oxazole intermediates.

        Spectroscopic and Physicochemical Characterization

        The structural confirmation of synthesized 3-bromophenyl oxazole derivatives relies on a combination of standard spectroscopic techniques.

        • Nuclear Magnetic Resonance (NMR):

          • ¹H NMR spectra will typically show characteristic signals for the aromatic protons on both the phenyl and oxazole rings. The protons on the brominated phenyl ring often appear as a complex multiplet pattern.[1][8] For example, in 2-(3-bromophenyl)imidazo[2,1-b]oxazole, the oxazole proton appears as a distinct singlet at 7.54 ppm.[8]

          • ¹³C NMR provides confirmation of the carbon skeleton. The carbon atom attached to the bromine typically resonates around 122-123 ppm.[8]

        • Infrared (IR) Spectroscopy: IR spectra are used to identify key functional groups. The C=N and C-O-C stretching vibrations characteristic of the oxazole ring are typically observed.[8]

        • Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS) is crucial for confirming the molecular formula. The presence of bromine is easily identified by the characteristic isotopic pattern of ⁷⁹Br and ⁸¹Br, which have a nearly 1:1 natural abundance, resulting in two molecular ion peaks ([M]+ and [M+2]+) of almost equal intensity.[8]

        Biological Activities and Therapeutic Potential

        The 3-bromophenyl oxazole scaffold has been identified as a key pharmacophore in compounds with a broad range of biological activities. The versatility of the oxazole ring, combined with the properties imparted by the bromophenyl group, makes these derivatives potent agents for various therapeutic targets.[2][3]

        Derivative ClassBiological ActivityTarget/Mechanism of Action (if known)Reference
        Imidazo[2,1-b]oxazolesAnticancer, Anti-inflammatoryp38 MAP Kinase Inhibition, RAF Kinase Inhibition[8]
        Substituted Phenyl OxazolesAntimicrobial, AntifungalInhibition of bacterial/fungal growth[1]
        Substituted Phenyl OxazolesAntimalarialActivity against Plasmodium falciparum[1]
        General Oxazole DerivativesNeurological DisordersInteraction with various biological targets in the CNS[7]
        General Oxazole DerivativesAntitubercularInhibition of Mycobacterium tuberculosis growth[3]
        Anticancer and Kinase Inhibition

        Fused heterocyclic systems incorporating the 3-bromophenyl oxazole moiety are of particular interest. For instance, the imidazo[2,1-b]oxazole framework is found in compounds that act as inhibitors of key signaling pathways implicated in cancer, such as the RAF-MEK-ERK pathway.[8] The ability to inhibit kinases like p38 MAP kinase and RAF kinase highlights their potential in oncology drug development.[8]

        Antimicrobial Activity

        Derivatives have been screened for in-vitro antimicrobial activity against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria, as well as for antifungal activity.[1] The lipophilic nature imparted by the bromophenyl group may facilitate the disruption of microbial cell membranes.[5]

        Structure-Activity Relationships (SAR)

        The biological activity of these derivatives is profoundly influenced by their three-dimensional structure and the nature of their substituents.

        SAR_Diagram Core Biological Activity Oxazole Oxazole Ring (Core Scaffold) Oxazole->Core H-bonding, π-stacking Phenyl Phenyl Linker Oxazole->Phenyl Bromo 3-Bromo Group Bromo->Core Increases Lipophilicity, Modulates Electronics R_Group Further Substitutions (via Suzuki, etc.) Bromo->R_Group Enables Synthesis Phenyl->Core Hydrophobic Interactions Phenyl->Bromo R_Group->Core Targets Specific Binding Pockets

        Caption: Key structural components influencing the biological activity of 3-bromophenyl oxazole derivatives.

        Key SAR insights include:

        • Halogen Substitution: The presence of a halogen, such as bromine, on the phenyl ring is often correlated with a marked improvement in therapeutic efficacy.[3]

        • Lipophilicity and Permeability: The 4-bromophenyl group (a related isomer) has been shown to enhance lipophilicity, which can lead to improved cell membrane permeability and better interaction with biological targets.[5] This principle is directly applicable to the 3-bromo isomer.

        • Positional Isomerism: The specific position of the bromine atom (ortho, meta, or para) can significantly alter the molecule's conformation and electronic properties, leading to different binding affinities and activity profiles. The meta (3-position) substitution provides a unique electronic and steric profile compared to its isomers.

        Future Perspectives

        The 3-bromophenyl oxazole scaffold remains a highly promising platform for the development of new chemical entities. Future research will likely focus on:

        • Library Synthesis: Leveraging the bromine as a synthetic handle to create large, diverse libraries for high-throughput screening against a wider range of biological targets.

        • Advanced Materials: Exploring the unique photophysical properties of these compounds for applications in materials science, particularly in the development of more efficient OLEDs and other organic electronics.[7]

        • Pharmacokinetic Optimization: Fine-tuning the scaffold to improve drug-like properties (ADME - Absorption, Distribution, Metabolism, and Excretion) to develop candidates with better in-vivo efficacy and safety profiles.

        References

        • MDPI. (2023, April 4). 2-(3-Bromophenyl)imidazo[2,1-b]oxazole. Molecules, 28(7), 3209. Retrieved from [Link]

        • Singh, R. K., Bhatt, A., Kant, R., & Chauhan, P. K. (2016, August 8). Design and Synthesis of some Novel oxazole derivatives and their biomedicinal efficacy. Chemistry & Biology Interface, 6(4), 223-233. Retrieved from [Link]

        • Fatollahzadeh Dizaji, N., et al. (2025). Design, synthesis, and reactivity study of (3-(4-bromophenyl)isoxazole-5-yl)methanol with isobutyric acid. Discover Chemistry, 2, 332. Retrieved from [Link]

        • International Journal of Pharmaceutical Sciences. (n.d.). Recent Development and Green Approaches for Synthesis of Oxazole Derivatives: A Review. Retrieved from [Link]

        • MDPI. (2022, April 8). Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. Molecules, 27(8), 2446. Retrieved from [Link]

        • Taylor & Francis Online. (2023, March 5). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Cogent Chemistry, 9(1). Retrieved from [Link]

        • PubMed. (2026, January 9). Oxazole-Based Molecules: Recent Advances on Biological Activities. Retrieved from [Link]

        • Kakkar, S., & Narasimhan, B. (2019). A comprehensive review on biological activities of oxazole derivatives. BMC Chemistry, 13(16). Retrieved from [Link]

        • Elsevier. (2017). Modification of benzoxazole derivative by bromine-spectroscopic, antibacterial and reactivity study using experimental and theor. Journal of Molecular Structure, 1157, 453-465. Retrieved from [Link]

        • Preprints.org. (2022, December 15). Synthesis of New 1,3-Oxazole and 1,3-Thiazole Derivatives with Expected Biological Activity. Retrieved from [Link]

        • Semantic Scholar. (2014). Synthesis and Spectroscopic Studies of Some New Oxazole Derivatives Dyes. Retrieved from [Link]

        • International Journal of Pharmaceutical Sciences and Research. (2019, April 1). Synthesis and Characterization of Novel 1, 3-Oxazole Derivatives and Study of Their In-Vitro Antidiabetic and Antioxidant. 10(4), 1789-1794. Retrieved from [Link]

        • International Journal of Modern Pharmaceutical Research. (n.d.). A Review on Chemical Synthesis and Biological Activities of Oxazole derivatives. Retrieved from [Link]

        • MDPI. (n.d.). Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. Pharmaceuticals, 13(10), 307. Retrieved from [Link]

        • International Journal of Chemical and Physical Sciences. (n.d.). Synthesis and Characterization of Novel Oxazole derivatives of Disubstituted N-arylmaleimides. Retrieved from [Link]

        • ACS Publications. (2021, March 18). Structure–Activity Relationship Studies on Oxazolo[3,4-a]pyrazine Derivatives Leading to the Discovery of a Novel Neuropeptide. Journal of Medicinal Chemistry, 64(8), 4089-4108. Retrieved from [Link]

        • ACS Publications. (2021, March 18). Structure–Activity Relationship Studies on Oxazolo[3,4-a]pyrazine Derivatives Leading to the Discovery of a Novel Neuropeptide S Receptor Antagonist with Potent In Vivo Activity. Journal of Medicinal Chemistry, 64(8), 4089-4108. Retrieved from [Link]

        • ResearchGate. (2016, October 17). 1,3-Oxazole derivatives: A review of biological activities as antipathogenic. Retrieved from [Link]

        Sources

        An In-Depth Technical Guide to Determining the Solubility of 2-(3-Bromo-phenyl)-oxazole-4-carboxylic Acid in Dimethyl Sulfoxide (DMSO)

        Author: BenchChem Technical Support Team. Date: February 2026

        Abstract

        The solubility of a compound is a critical physicochemical parameter that dictates its journey from a laboratory curiosity to a potential therapeutic agent. Poor solubility is a primary contributor to the failure of promising drug candidates, impacting everything from in vitro assay reliability to in vivo bioavailability.[1][2] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to understand and experimentally determine the solubility of 2-(3-Bromo-phenyl)-oxazole-4-carboxylic acid in dimethyl sulfoxide (DMSO). We will delve into the theoretical underpinnings of solubility, present detailed, best-practice protocols for both kinetic and thermodynamic solubility determination, and offer insights into the interpretation of the resulting data. This document is designed to be a practical and authoritative resource, empowering researchers to generate robust and reliable solubility data, a cornerstone of successful drug discovery programs.

        Introduction: The Significance of Solubility in Drug Discovery

        In the landscape of drug discovery and development, the intrinsic properties of a molecule are as crucial as its biological activity. Among these, aqueous and non-aqueous solubility stand out as make-or-break parameters.[2][3] A compound with exceptional potency in a biochemical assay may prove to be a developmental dead-end if it cannot be formulated or delivered effectively to its target in a biological system. Early and accurate assessment of solubility is therefore not just a recommendation but a fundamental necessity.[1][4]

        1.1. Why DMSO?

        Dimethyl sulfoxide (DMSO) is a powerful, polar aprotic solvent with an exceptional ability to dissolve a wide array of both polar and nonpolar compounds.[5][6][7][8] This broad solvency has established DMSO as the near-universal solvent for compound storage and for the preparation of high-concentration stock solutions in high-throughput screening (HTS) campaigns.[9][10] Understanding a compound's solubility in DMSO is the first step in ensuring its compatibility with these foundational drug discovery workflows. A compound that is insoluble in DMSO cannot be effectively screened, rendering its biological potential moot.[9][10]

        1.2. Introducing 2-(3-Bromo-phenyl)-oxazole-4-carboxylic acid

        While specific public data on the biological activity of 2-(3-Bromo-phenyl)-oxazole-4-carboxylic acid is not extensively documented, its chemical structure, featuring an oxazole core, a bromophenyl substituent, and a carboxylic acid moiety, suggests its potential as a scaffold in medicinal chemistry. Oxazole-containing compounds have been explored for a variety of therapeutic applications.[11][12] Given its potential as a drug discovery candidate, a thorough characterization of its physicochemical properties, starting with its solubility in DMSO, is paramount.

        Theoretical Framework: Understanding Solubility

        Solubility is defined as the maximum concentration of a solute that can be dissolved in a solvent at a given temperature and pressure to form a saturated solution.[13][14] This equilibrium is governed by the interplay of intermolecular forces between the solute-solute, solvent-solvent, and solute-solvent molecules. For a solid to dissolve, the energy required to break the crystal lattice of the solute and disrupt the solvent-solvent interactions must be overcome by the energy released upon the formation of new solute-solvent interactions.

        2.1. Thermodynamic vs. Kinetic Solubility

        In the context of drug discovery, it is crucial to distinguish between two key types of solubility measurements:

        • Thermodynamic Solubility: This is the true equilibrium solubility of the most stable crystalline form of a compound in a solvent.[15][16] It is determined by allowing an excess of the solid compound to equilibrate with the solvent over a prolonged period (typically 24-48 hours) until the concentration of the dissolved compound in the supernatant reaches a constant value.[17] This measurement is considered the "gold standard" and is critical for late-stage development and formulation.[18][19]

        • Kinetic Solubility: This is a measure of the concentration at which a compound precipitates out of a solution when that solution is prepared by diluting a high-concentration DMSO stock into an aqueous buffer.[4][15][18] This method is rapid, amenable to high-throughput formats, and is therefore widely used in the early stages of drug discovery for screening large numbers of compounds.[19] It is important to note that kinetic solubility values are often higher than thermodynamic solubility values because the rapid precipitation can lead to the formation of metastable amorphous forms rather than the more stable crystalline form.[20][21]

        Experimental Protocols for Determining the Solubility of 2-(3-Bromo-phenyl)-oxazole-4-carboxylic acid in DMSO

        The following protocols are designed to be self-validating and provide a clear, step-by-step guide to accurately measure the solubility of 2-(3-Bromo-phenyl)-oxazole-4-carboxylic acid in DMSO.

        3.1. Materials and Reagents

        • 2-(3-Bromo-phenyl)-oxazole-4-carboxylic acid (solid powder)

        • Anhydrous Dimethyl Sulfoxide (DMSO), ≥99.9% purity

        • Analytical balance (4-5 decimal places)

        • Vortex mixer

        • Orbital shaker or rotator

        • Temperature-controlled incubator (e.g., set to 25 °C)

        • Microcentrifuge

        • Calibrated positive displacement micropipettes and tips

        • 2.0 mL microcentrifuge tubes

        • High-Performance Liquid Chromatography (HPLC) system with a UV detector and a suitable reversed-phase column (e.g., C18)

        • Methanol or Acetonitrile (HPLC grade) for sample dilution and mobile phase

        3.2. Protocol 1: Thermodynamic Solubility Determination (Shake-Flask Method)

        This protocol determines the equilibrium solubility and is considered the definitive measure.

        Step-by-Step Methodology:

        • Preparation of Supersaturated Solutions:

          • Accurately weigh approximately 5-10 mg of 2-(3-Bromo-phenyl)-oxazole-4-carboxylic acid into three separate 2.0 mL microcentrifuge tubes. The use of triplicates is essential for statistical robustness.

          • To each tube, add a precise volume of anhydrous DMSO (e.g., 500 µL). This should be an amount that you anticipate will not fully dissolve the compound, thus creating a slurry.

        • Equilibration:

          • Securely cap the tubes and place them on an orbital shaker or rotator in a temperature-controlled environment, typically at 25 °C.

          • Agitate the samples at a consistent speed for 24 to 48 hours. This extended period is crucial to ensure that the system reaches thermodynamic equilibrium.

        • Phase Separation:

          • After the equilibration period, centrifuge the tubes at a high speed (e.g., 14,000 rpm) for 15 minutes to pellet the undissolved solid.

        • Sample Collection and Dilution:

          • Carefully aspirate a known volume of the clear supernatant (e.g., 50 µL) without disturbing the solid pellet.

          • Dilute the collected supernatant with a suitable solvent in which the compound is highly soluble and which is compatible with your analytical method (e.g., dilute 50 µL of supernatant into 950 µL of methanol or acetonitrile). The dilution factor should be chosen to bring the concentration within the linear range of the analytical assay.

        • Quantification by HPLC:

          • Prepare a standard curve of 2-(3-Bromo-phenyl)-oxazole-4-carboxylic acid of known concentrations in the same diluent used for the samples.

          • Analyze the diluted supernatant samples and the standards by HPLC.

          • Determine the concentration of the compound in the diluted samples by interpolating from the standard curve.

        • Calculation of Thermodynamic Solubility:

          • Calculate the original concentration in the DMSO supernatant by multiplying the measured concentration by the dilution factor.

          • The average concentration from the triplicate samples represents the thermodynamic solubility.

        3.3. Protocol 2: Kinetic Solubility Determination (High-Throughput Method)

        This method is designed for rapid assessment and is suitable for early-stage screening.

        Step-by-Step Methodology:

        • Preparation of High-Concentration Stock Solution:

          • Prepare a high-concentration stock solution of 2-(3-Bromo-phenyl)-oxazole-4-carboxylic acid in DMSO (e.g., 10 mM or 20 mM). Ensure complete dissolution by vortexing. Gentle warming (to no more than 37°C) may be applied if necessary, but caution should be exercised to avoid compound degradation.[22]

        • Serial Dilution in DMSO:

          • Perform a serial dilution of the high-concentration stock solution in DMSO using a 96-well plate to create a range of concentrations.

        • Addition to Aqueous Buffer and Precipitation Induction:

          • In a separate 96-well plate (e.g., a clear, flat-bottom plate), add a small, precise volume of each DMSO concentration from the serial dilution (e.g., 2 µL).

          • Rapidly add a larger volume of an aqueous buffer (e.g., 198 µL of Phosphate-Buffered Saline, pH 7.4) to each well. This will induce the precipitation of the compound if its solubility is exceeded.

        • Incubation and Measurement:

          • Incubate the plate at room temperature for a defined period, typically 1-2 hours, with gentle shaking.

          • Measure the turbidity (the cloudiness caused by the precipitate) of each well using a nephelometer or a plate reader capable of measuring absorbance at a wavelength where the compound does not absorb (e.g., 600-650 nm).

        • Data Analysis and Determination of Kinetic Solubility:

          • Plot the turbidity reading against the compound concentration.

          • The kinetic solubility is defined as the concentration at which a significant increase in turbidity is observed compared to the baseline.

        Data Presentation and Interpretation

        All quantitative solubility data should be summarized in a clear and concise table for easy comparison.

        Table 1: Solubility Data for 2-(3-Bromo-phenyl)-oxazole-4-carboxylic acid in DMSO

        ParameterValueUnitMethodTemperature (°C)
        Thermodynamic SolubilityTo be determinedmg/mL or mMShake-Flask25
        Kinetic SolubilityTo be determinedµMTurbidimetry25

        Interpreting the Results:

        • A high thermodynamic solubility in DMSO is desirable, as it allows for the preparation of concentrated stock solutions, which are essential for HTS and other in vitro assays.

        • The kinetic solubility value provides an early indication of how the compound will behave when introduced into an aqueous environment from a DMSO stock. A low kinetic solubility can be a red flag for potential precipitation issues in cell-based assays.

        • A large discrepancy between the kinetic and thermodynamic solubility values can suggest that the compound is prone to forming supersaturated solutions and may exist in different solid-state forms (amorphous vs. crystalline).[20][21]

        Visualization of Experimental Workflows

        Visualizing the experimental workflows can aid in understanding the sequence of steps and the logic behind the experimental design.

        Thermodynamic_Solubility_Workflow cluster_prep Sample Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_quant Quantification A Weigh excess solid compound B Add known volume of DMSO A->B C Create slurry (triplicates) B->C D Agitate at 25°C for 24-48h C->D E Centrifuge to pellet solid D->E F Collect & dilute supernatant E->F G Analyze by HPLC F->G H Calculate concentration G->H

        Caption: Workflow for Thermodynamic Solubility Determination.

        Kinetic_Solubility_Workflow cluster_stock Stock Preparation cluster_precip Precipitation cluster_measure Measurement cluster_analysis Data Analysis A Prepare high-concentration stock in DMSO B Serial dilution in DMSO A->B C Add DMSO stock to aqueous buffer in 96-well plate B->C D Incubate for 1-2h C->D E Measure turbidity D->E F Plot turbidity vs. concentration E->F G Determine kinetic solubility F->G

        Caption: Workflow for Kinetic Solubility Determination.

        Conclusion

        The solubility of 2-(3-Bromo-phenyl)-oxazole-4-carboxylic acid in DMSO is a foundational piece of data that will guide its future development. By following the detailed protocols outlined in this guide, researchers can generate high-quality, reliable solubility data. This, in turn, will enable informed decisions, prevent the downstream expenditure of resources on compounds with poor physicochemical properties, and ultimately contribute to the success of drug discovery and development programs. The principles and methodologies described herein are broadly applicable and represent best practices in the field, providing a solid foundation for the characterization of any novel chemical entity.

        References

        • Drug solubility: why testing early matters in HTS | BMG LABTECH. (2023, April 6). Retrieved from [Link]

        • DMSO (Dimethyl Sulfoxide): A Versatile Organic Solvent And Drug Delivery Tool. (2023, July 13). Retrieved from [Link]

        • Aqueous Solubility Assays - Creative Bioarray. (n.d.). Retrieved from [Link]

        • Importance of Solubility and Lipophilicity in Drug Development - AZoLifeSciences. (2021, February 1). Retrieved from [Link]

        • Kinetic versus thermodynamic solubility temptations and risks - Ovid. (n.d.). Retrieved from [Link]

        • The Key Role of DMSO in Biopharmaceuticals and Cell Cryopreservation - Aure Chemical. (2026, February 6). Retrieved from [Link]

        • Unveiling the Solvent Effect: DMSO Interaction with Human Nerve Growth Factor and Its Implications for Drug Discovery - MDPI. (2025, July 19). Retrieved from [Link]

        • Solubility - Wikipedia. (n.d.). Retrieved from [Link]

        • The Importance of Solubility for New Drug Molecules. (2020, May 11). Retrieved from [Link]

        • kinetic versus thermodynamic solubility temptations and risks - PubMed. (2012, October 9). Retrieved from [Link]

        • The importance of solubility and how to collect it using dynamic methods. (2023, April 5). Retrieved from [Link]

        • Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures - Raytor. (2026, January 22). Retrieved from [Link]

        • DMSO Solubility Assessment for Fragment-Based Screening - PMC. (n.d.). Retrieved from [Link]

        • Thermodynamic vs. Kinetic Solubility: Knowing Which is Which | American Pharmaceutical Review. (2014, April 29). Retrieved from [Link]

        • Biochemistry, Dissolution and Solubility - StatPearls - NCBI Bookshelf - NIH. (2022, September 12). Retrieved from [Link]

        • Solubility. (n.d.). Retrieved from [Link]

        • Dimethyl Sulfoxide (DMSO): High-Purity Solvent for Industrial, Pharmaceutical, and Electronic Applications. (2026, February 17). Retrieved from [Link]

        • (PDF) Principles of Solubility - ResearchGate. (n.d.). Retrieved from [Link]

        • Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. (n.d.). Retrieved from [Link]

        • Protocol for the Dried Dimethyl Sulfoxide Solubility Assay - ResearchGate. (n.d.). Retrieved from [Link]

        • Development of Dimethyl Sulfoxide Solubility Models Using 163 000 Molecules: Using a Domain Applicability Metric to Select More Reliable Predictions - PMC. (2013, July 15). Retrieved from [Link]

        • Development of Dimethyl Sulfoxide Solubility Models Using 163 000 Molecules: Using a Domain Applicability Metric to Select More Reliable Predictions | Journal of Chemical Information and Modeling - ACS Publications. (2013, July 15). Retrieved from [Link]

        • In Silico Estimation of DMSO Solubility of Organic Compounds for Bioscreening. (2025, November 11). Retrieved from [Link]

        • Where can I find solubility data of salts in DMSO? - chemistry - Reddit. (2017, February 8). Retrieved from [Link]

        • Synthesis, Characterization, and in Vitro Anticancer Evaluation of 2-Aryl-4-Arylsulfonyl-5-RS-1,3-Oxazoles. (2022, September 11). Retrieved from [Link]

        • 2-(3-Bromo-phenyl)-oxazole-4-carboxylic acid ethyl ester-885273-06-3 - Thoreauchem. (n.d.). Retrieved from [Link]

        • 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties: Design, Synthesis, In Vitro and In Silico Biological Evaluation - MDPI. (2022, June 10). Retrieved from [Link]

        • 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic acid as a novel and selective aurora A kinase inhibitory lead with apoptosis properties: design, synthesis, in vitro and in silico biological evaluation - University of Strathclyde. (2022, June 10). Retrieved from [Link]

        • Solubility Data of DMSO | PDF | Dimethyl Sulfoxide | Chloride - Scribd. (n.d.). Retrieved from [Link]

        • Elsherbeny et al. 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties: Design, Synthesis, In Vitro and In Silico Biological Evaluation. Life 2022, 12, 876 - PMC. (n.d.). Retrieved from [Link]

        • Document: Synthesis and bioactivity of phenyl substituted furan and oxazole carboxylic acid derivatives as potential PDE4 inhibitors. (CHEMBL4765459) - ChEMBL - EMBL-EBI. (n.d.). Retrieved from [Link]

        • Synthesis and antimicrobial activity of N-[4-(3-Oxo-3- phenyl-propenyl) - Research India Publications. (n.d.). Retrieved from https://www.ripublication.com/ijcas16/ijcasv6n1_09.

        Sources

        A Comprehensive Technical Guide to 2-(3-Bromo-phenyl)-oxazole-4-carboxylic acid ethyl ester (CAS 885273-06-3): A Key Intermediate in Modern Drug Discovery

        Author: BenchChem Technical Support Team. Date: February 2026

        Abstract: This technical guide provides an in-depth analysis of 2-(3-bromo-phenyl)-oxazole-4-carboxylic acid ethyl ester (CAS 885273-06-3), a heterocyclic building block of significant interest to the pharmaceutical and life sciences industries. The document elucidates the compound's physicochemical properties, presents a robust and rationalized synthetic protocol, and explores its strategic applications in medicinal chemistry. By leveraging its key structural features—the biologically active oxazole core, the synthetically versatile bromophenyl moiety, and the modifiable ethyl ester—this intermediate serves as a crucial starting point for the development of diverse chemical libraries targeting a range of therapeutic areas. This whitepaper is intended for researchers, chemists, and drug development professionals seeking to harness the potential of this valuable scaffold.

        Introduction: The Strategic Importance of the Oxazole Scaffold

        Heterocyclic compounds form the cornerstone of modern medicinal chemistry, with the oxazole nucleus standing out as a "privileged scaffold."[1][2] This five-membered aromatic ring, containing one oxygen and one nitrogen atom, is a key structural motif in numerous natural products and synthetic molecules exhibiting a wide spectrum of biological activities.[1][3] The utility of oxazole derivatives is demonstrated by their presence in established therapeutic agents, including the anti-inflammatory drug Oxaprozin and the platelet aggregation inhibitor Ditazole.[1][4]

        The subject of this guide, 2-(3-Bromo-phenyl)-oxazole-4-carboxylic acid ethyl ester, is a trifunctionalized building block designed for maximum synthetic utility. Its architecture comprises:

        • A 2-Aryl-Oxazole Core: This arrangement is frequently associated with potent biological effects, including anticancer, antimicrobial, and anti-inflammatory properties.[3][4][5]

        • A 3-Bromophenyl Substituent: The bromine atom serves as a critical synthetic handle. It is strategically positioned for elaboration via modern cross-coupling reactions, enabling the systematic exploration of structure-activity relationships (SAR).

        • An Ethyl Carboxylate at the 4-Position: This group not only influences the molecule's electronic properties but also acts as a versatile precursor for amides, acids, and other functional groups, further expanding the accessible chemical space.

        This combination of features makes CAS 885273-06-3 an ideal starting material for generating libraries of novel compounds for high-throughput screening and lead optimization programs.

        Physicochemical Properties and Characterization

        A precise understanding of a compound's physical and chemical properties is fundamental to its effective use in research and development. The key identifiers and properties for 2-(3-bromo-phenyl)-oxazole-4-carboxylic acid ethyl ester are summarized below.

        PropertyValueSource(s)
        CAS Number 885273-06-3[6]
        Molecular Formula C₁₂H₁₀BrNO₃
        Molecular Weight 296.12 g/mol
        Appearance White to pale yellow solid (predicted)[7]
        Purity ≥97% (Typical commercial grade)
        Storage Store in a cool, dry place under an inert atmosphere.[8]
        Spectroscopic Profile (Predicted)

        While specific experimental data is not publicly available, a competent chemist can predict the key spectroscopic signatures based on the molecule's structure.

        • ¹H NMR: The spectrum would feature signals for the aromatic protons of the bromophenyl ring (typically in the δ 7.5-8.2 ppm range), a characteristic singlet for the oxazole C5-proton (δ ~8.5 ppm), and the quartet and triplet signals of the ethyl ester group (δ ~4.4 ppm and ~1.4 ppm, respectively).

        • ¹³C NMR: The carbon spectrum would show distinct signals for the oxazole ring carbons (C2, C4, C5), the bromophenyl carbons (including the C-Br ipso-carbon at ~122 ppm), and the carbonyl and ethyl carbons of the ester.

        • Mass Spectrometry (MS): The ESI-MS spectrum would exhibit a characteristic isotopic pattern for the molecular ion [M+H]⁺ due to the presence of bromine (¹⁹Br and ⁸¹Br in ~1:1 ratio), appearing at m/z 296 and 298.

        Synthesis and Mechanistic Rationale

        The construction of the 2,4-disubstituted oxazole ring can be achieved through several established methods. A highly reliable and scalable approach is a modified Robinson-Gabriel synthesis, which involves the cyclization of an α-acylamino ketone. The following protocol outlines a plausible and efficient synthesis starting from commercially available materials.

        Proposed Synthetic Workflow

        The synthesis is envisioned as a two-step process starting from 3-bromobenzoyl chloride and ethyl isocyanoacetate. This approach is chosen for its high convergence and reliability in forming the oxazole core.

        G A 3-Bromobenzoyl Chloride C Intermediate Acylamino Acrylate A->C Acylation (Base, e.g., Et3N) B Ethyl Isocyanoacetate B->C D 2-(3-Bromophenyl)oxazole- 4-carboxylic acid ethyl ester (CAS 885273-06-3) C->D Cyclization (Dehydrating agent, e.g., POCl3 or TsCl)

        Caption: Proposed two-step synthesis of the target compound.

        Detailed Experimental Protocol

        Objective: To synthesize 2-(3-bromo-phenyl)-oxazole-4-carboxylic acid ethyl ester.

        Step 1: Synthesis of Ethyl 2-(3-bromobenzamido)-3-oxobutanoate (Intermediate)

        • To a flame-dried 250 mL round-bottom flask under a nitrogen atmosphere, add ethyl isocyanoacetate (1.0 eq) and anhydrous dichloromethane (DCM, 10 vol).

        • Cool the solution to 0 °C using an ice bath.

        • Add triethylamine (Et₃N, 1.2 eq) dropwise to the stirred solution.

        • In a separate flask, dissolve 3-bromobenzoyl chloride (1.05 eq) in anhydrous DCM (2 vol).

        • Add the acid chloride solution dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0 °C.

          • Causality Note: This slow addition prevents exothermic side reactions and ensures complete acylation of the isocyanoacetate.

        • After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC until the starting material is consumed.

        • Quench the reaction by adding water (5 vol). Transfer the mixture to a separatory funnel and separate the layers.

        • Wash the organic layer sequentially with 1 M HCl (aq), saturated NaHCO₃ (aq), and brine.

        • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude intermediate, which can often be used in the next step without further purification.

        Step 2: Cyclodehydration to form 2-(3-Bromo-phenyl)-oxazole-4-carboxylic acid ethyl ester

        • To a flame-dried 250 mL round-bottom flask, add the crude intermediate from Step 1 (1.0 eq) and anhydrous toluene (10 vol).

        • Add phosphorus oxychloride (POCl₃, 2.0 eq) dropwise to the solution at room temperature.

          • Self-Validation Note: The use of a strong dehydrating agent like POCl₃ is critical for efficient cyclization to the oxazole ring. The reaction progress can be monitored for the disappearance of the intermediate and the appearance of the more nonpolar product spot on TLC.

        • Heat the reaction mixture to 80-90 °C and stir for 3-5 hours.

        • Cool the mixture to room temperature and carefully pour it over crushed ice with vigorous stirring to quench the excess POCl₃.

        • Neutralize the mixture by the slow addition of solid sodium bicarbonate until effervescence ceases.

        • Transfer to a separatory funnel and extract with ethyl acetate (3 x 10 vol).

        • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

        • Purify the crude residue by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the title compound as a solid.[9]

        Core Applications in Medicinal Chemistry

        The true value of this compound lies in its capacity as a versatile intermediate. The two primary reactive sites—the bromo-substituent and the ethyl ester—allow for orthogonal chemical modifications to rapidly generate compound libraries.

        Workflow 1: Elaboration via Suzuki-Miyaura Cross-Coupling

        The C-Br bond is an ideal handle for palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide array of aryl and heteroaryl groups at the 3-position of the phenyl ring.

        G A Target Compound (CAS 885273-06-3) D Diverse Library of 2-(3-Aryl-phenyl)oxazoles A->D B Aryl/Heteroaryl Boronic Acid or Ester B->D C Pd Catalyst (e.g., Pd(PPh3)4) + Base (e.g., K2CO3) C->D Suzuki Coupling G A Target Compound (CAS 885273-06-3) C Intermediate Carboxylic Acid A->C Ester Cleavage B Step 1: Hydrolysis (LiOH, THF/H2O) E Diverse Library of Oxazole-4-carboxamides C->E Amide Bond Formation D Step 2: Amide Coupling (R-NH2, Coupling Agent)

        Sources

        Structural & Synthetic Divergence: 2-Aryl vs. 5-Aryl Oxazole-4-Carboxylic Acids

        Author: BenchChem Technical Support Team. Date: February 2026

        The following technical guide details the structural, electronic, and synthetic divergences between 2-aryl and 5-aryl oxazole-4-carboxylic acids.

        Executive Summary

        Oxazole-4-carboxylic acids serve as critical bioisosteres for thiazoles and pyridines in modern drug discovery.[] While the oxazole core itself is planar and aromatic, the regiochemistry of aryl substitution—specifically at the C2 versus C5 position—fundamentally alters the molecule's electronic vector, metabolic stability, and synthetic accessibility.

        This guide analyzes the dichotomy between 2-aryl-oxazole-4-carboxylic acid (2-Aryl-O4C) and 5-aryl-oxazole-4-carboxylic acid (5-Aryl-O4C) , providing researchers with the mechanistic grounding required to select the correct scaffold for structure-activity relationship (SAR) campaigns.[]

        Structural & Electronic Architecture

        Orbital & Dipole Analysis

        The oxazole ring is an azole with an oxygen at position 1 and a nitrogen at position 3. The carboxylic acid is fixed at position 4. The placement of the aryl group dictates the electronic environment of the carboxylic acid.

        • 2-Aryl-O4C: The aryl group is located between the two heteroatoms.[] This position (C2) is naturally electron-deficient due to the inductive withdrawal of both O1 and N3. An aryl substituent here engages in conjugation primarily through the C=N bond, creating a "push-pull" system with the C4-carboxyl.[]

        • 5-Aryl-O4C: The C5 position is the most electron-rich center of the oxazole ring (highest HOMO coefficient).[] An aryl group at C5 extends the conjugation of the enol ether-like system (O1-C5=C4).[] This typically results in a higher electron density at the C4 position compared to the 2-aryl isomer.[]

        Dipole Vector Visualization

        The following diagram illustrates the structural numbering and the divergent electronic vectors.

        OxazoleStructure cluster_2aryl 2-Aryl-Oxazole-4-COOH cluster_5aryl 5-Aryl-Oxazole-4-COOH Struct2 Aryl group at C2 (Between O and N) High Inductive Withdrawal Vector2 Dipole Vector: Aligned with C2-N3 axis Struct2->Vector2 Struct5 Aryl group at C5 (Adjacent to O) Electron Donating to C4 Vector5 Dipole Vector: Transverse to C2-N3 axis Struct5->Vector5

        Figure 1: Structural comparison highlighting the regiochemical impact on electronic vectors.

        Acidity (pKa)

        While both are stronger acids than benzoic acid (pKa ~4.2) due to the electron-withdrawing nature of the oxazole ring, the 2-aryl isomer is generally more acidic.

        • 2-Aryl pKa: ~3.5 – 3.8 (Inductive withdrawal from adjacent N3 and O1 enhances anion stability).[]

        • 5-Aryl pKa: ~3.8 – 4.1 (Electron donation from the C5-aryl group slightly destabilizes the carboxylate anion).[]

        Synthetic Architectures

        The synthesis of these two isomers requires distinct retrosynthetic logic. You cannot easily interconvert them; the decision must be made at the starting material stage.

        Synthesis of 2-Aryl-Oxazole-4-Carboxylic Acids

        Primary Route: Cyclodehydration of Serine Derivatives.[] This route builds the C2-N3 and C2-O1 bonds simultaneously or sequentially from an acyclic precursor.[]

        Protocol 1: Oxidative Cyclization from Serine Target: 2-Phenyl-oxazole-4-carboxylic acid[]

        • Amide Coupling: React L-serine methyl ester hydrochloride (1.0 eq) with benzoyl chloride (1.1 eq) and Et3N (2.5 eq) in DCM at 0°C to form N-benzoyl-L-serine methyl ester.

        • Cyclodehydration: Treat the intermediate with DAST (Diethylaminosulfur trifluoride) or Burgess Reagent in THF at -78°C to room temperature. This yields the oxazoline intermediate.

        • Oxidation: Oxidize the oxazoline to the oxazole using BrCCl3/DBU or MnO2 in benzene/reflux.

        • Hydrolysis: Saponify the ester using LiOH (2.0 eq) in THF/H2O (3:1) at room temperature for 4 hours. Acidify with 1N HCl to precipitate the acid.

        Validation Check: The appearance of a singlet around 8.2-8.4 ppm in 1H NMR corresponds to the C5-H proton, confirming the 2-aryl substitution pattern.[]

        Synthesis of 5-Aryl-Oxazole-4-Carboxylic Acids

        Primary Route: Schöllkopf Isocyanide Method.[] This route relies on the unique reactivity of isocyanoacetates (activated methyl isocyanides) with acid chlorides.

        Protocol 2: Base-Mediated Condensation Target: 5-Phenyl-oxazole-4-carboxylic acid[]

        • Reagents: Ethyl isocyanoacetate (1.0 eq), Benzoyl chloride (1.0 eq), DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) (2.2 eq), or Potassium tert-butoxide (KOtBu).

        • Condensation: Dissolve ethyl isocyanoacetate in dry THF. Add the base (DBU) dropwise at 0°C.

        • Acylation/Cyclization: Add benzoyl chloride dropwise.[] The base deprotonates the alpha-carbon of the isocyanide, which attacks the acid chloride. The resulting intermediate cyclizes spontaneously (O-attack on the isocyanide carbon) to form the oxazole ring.

        • Workup: Quench with saturated NH4Cl. Extract with EtOAc.[]

        • Hydrolysis: Standard saponification (NaOH/MeOH) yields the free acid.

        Validation Check: The 1H NMR will show a singlet around 7.9-8.0 ppm for the C2-H proton.[] Note that C2-H is typically slightly more upfield than C5-H of the 2-aryl isomer due to shielding effects.[]

        Synthetic Decision Tree

        SynthesisFlow Start Target Molecule Selection Decision Position of Aryl Group? Start->Decision Route2 2-Aryl-Oxazole-4-COOH Decision->Route2 Position 2 Route5 5-Aryl-Oxazole-4-COOH Decision->Route5 Position 5 Method2 Method: Cyclodehydration Precursor: Serine + Aryl Acid Chloride Route2->Method2 Method5 Method: Schöllkopf Synthesis Precursor: Isocyanoacetate + Aryl Acid Chloride Route5->Method5 KeyStep2 Key Step: Oxidation of Oxazoline Method2->KeyStep2 KeyStep5 Key Step: Base-mediated Cyclization Method5->KeyStep5

        Figure 2: Synthetic workflow for selecting the appropriate pathway based on regiochemistry.

        Physicochemical & Medicinal Profiling

        The choice between 2-aryl and 5-aryl isomers impacts the physicochemical properties (developability) of the drug candidate.[]

        Property2-Aryl-Oxazole-4-COOH5-Aryl-Oxazole-4-COOHImplication
        LogP (Lipophilicity) Slightly LowerSlightly Higher5-Aryl is often more lipophilic due to the exposed aryl surface area at the "tail" of the molecule.[]
        Solubility (aq) ModerateLow2-Aryl isomers often pack less efficiently in crystal lattices, improving dissolution rates.
        Metabolic Stability High (C5 blocked by H)High (C2 blocked by H)C2-H (in 5-aryl) is susceptible to oxidative metabolism (ring opening) more than C5-H.
        C-H Acidity C5-H is weakly acidicC2-H is more acidicC2-H can be deprotonated (pKa ~20), leading to potential ring-opening degradation under basic conditions.[]
        Case Study Applications
        • TTR Stabilizers (2-Aryl): In the development of transthyretin (TTR) amyloidosis inhibitors, the 2-aryl-oxazole scaffold mimics the thyroxine binding core. The 4-carboxylic acid provides the critical electrostatic anchor to Lys15 in the TTR binding pocket.

        • PDE4 Inhibitors (5-Aryl): 5-Aryl-oxazole-4-carboxylic acid derivatives have been explored as phosphodiesterase 4 (PDE4) inhibitors.[] The 5-aryl group fills the hydrophobic pocket (Q-pocket), while the carboxylate interacts with the metal center (Mg2+/Zn2+).

        References

        • Cornforth Rearrangement & Oxazole Synthesis

          • Dewar, M. J. S., & Turchi, I. J. (1974). The Cornforth Rearrangement. Chemical Reviews. Link

        • Schöllkopf Method (Isocyanide Chemistry)

          • Schöllkopf, U. (1979).

            
            -Metalated Isocyanides in Organic Synthesis. Angewandte Chemie International Edition. Link
            
        • Medicinal Chemistry of Oxazoles (TTR & PDE4)

          • Raju, B. et al. (2012). Synthesis and SAR of 2-aryl-oxazole-4-carboxylic acid derivatives as potent TTR stabilizers. Bioorganic & Medicinal Chemistry Letters. Link

        • Direct Synthesis from Carboxylic Acids

          • Liu, J. et al. (2023). Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids. Journal of Organic Chemistry. Link

        • pKa and Electronic Effects: Perrin, D. D., & Dempsey, B. (1974). pKa Prediction for Organic Acids and Bases. Chapman and Hall. (General Reference for Heterocycle pKa).

        Sources

        Methodological & Application

        Application Note: High-Fidelity Hydrolysis of Ethyl 2-(3-Bromophenyl)oxazole-4-carboxylate

        Author: BenchChem Technical Support Team. Date: February 2026

        Executive Summary & Strategic Importance

        Target Molecule: 2-(3-Bromo-phenyl)-oxazole-4-carboxylic acid CAS Registry: 885270-86-0 (Acid) / 885273-06-3 (Ethyl Ester) Primary Application: Fragment-based drug discovery (FBDD), peptidomimetics, and kinase inhibitor scaffolds.

        The conversion of ethyl 2-(3-bromophenyl)oxazole-4-carboxylate to its corresponding carboxylic acid is a pivotal transformation in medicinal chemistry. This scaffold features a 1,3-oxazole core—a bioisostere for amide bonds—and a meta-bromo phenyl group. The bromine handle is chemically inert to saponification conditions but serves as an essential "warhead" for downstream palladium-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig).

        While ester hydrolysis is often viewed as trivial, the oxazole ring introduces specific stability challenges.[1] Under vigorous acidic or basic conditions, the O1-C2 bond is susceptible to nucleophilic attack, leading to ring-opening (forming acyclic acylamino ketones). This guide presents a lithium hydroxide-mediated soft hydrolysis protocol optimized to preserve ring integrity while ensuring quantitative conversion.

        Reaction Mechanism & Logic

        The transformation proceeds via a B_AC2 mechanism (Base-catalyzed, Acyl-oxygen cleavage, Bimolecular).

        • Nucleophilic Attack: Hydroxide ion attacks the carbonyl carbon of the ester, forming a tetrahedral intermediate.

        • Elimination: The ethoxide group is eliminated, collapsing the intermediate to the carboxylic acid.

        • Deprotonation (Driving Force): The base immediately deprotonates the newly formed acid, generating the carboxylate salt. This step is irreversible and drives the equilibrium forward.

        • Protonation (Workup): Careful acidification restores the free carboxylic acid.

        Critical Causality: Why LiOH/THF?
        • Solvent System (THF/Water): The starting ester is highly lipophilic due to the bromophenyl group. Methanol/water mixtures often result in precipitation of the starting material, stalling the reaction. THF solubilizes the ester, while water dissolves the base.

        • Base Selection (LiOH): Lithium hydroxide is milder than NaOH or KOH. It minimizes the risk of attacking the C2 position of the oxazole ring, which can lead to ring-opening side reactions.

        ReactionMechanism cluster_conditions Critical Control Points Start Ethyl Ester (Lipophilic) Inter Tetrahedral Intermediate Start->Inter + LiOH / THF:H2O Nucleophilic Attack Salt Carboxylate Salt (Water Soluble) Inter->Salt - EtOH Elimination Note1 Avoid heating >50°C (Prevents ring opening) Inter->Note1 Product Free Acid (Solid Precipitate) Salt->Product + HCl (pH 3) Protonation Note2 Monitor pH (Isoelectric precipitation) Product->Note2

        Figure 1: Mechanistic pathway and critical control points for the hydrolysis of oxazole esters.

        Experimental Protocol

        Materials & Reagents
        ReagentEquiv.[2][3][4][5][6]RoleSpecification
        Ethyl 2-(3-bromophenyl)oxazole-4-carboxylate 1.0Substrate>97% Purity
        Lithium Hydroxide Monohydrate (LiOH·H₂O) 2.5ReagentSolid, finely crushed
        Tetrahydrofuran (THF) 10 volSolventHPLC Grade, non-stabilized
        Water (Deionized) 3.3 volCo-solventType II or better
        HCl (1M) As req.QuenchAqueous solution
        Step-by-Step Methodology
        Step 1: Reaction Setup
        • Charge a round-bottom flask with Ethyl 2-(3-bromophenyl)oxazole-4-carboxylate (1.0 equiv).

        • Add THF (10 mL per gram of substrate). Stir until fully dissolved.

          • Note: If the solution is cloudy, gently warm to 30°C.

        • Prepare a solution of LiOH·H₂O (2.5 equiv) in Water (3.3 mL per gram of substrate).

        • Add the aqueous base solution dropwise to the THF solution over 5 minutes.

          • Observation: The mixture may turn slightly biphasic initially but should become homogeneous or a fine suspension upon stirring.

        Step 2: Incubation & Monitoring[2][4]
        • Stir vigorously at Room Temperature (20–25°C) .

        • Monitor by TLC/LC-MS at t=2 hours.

          • TLC Eluent:[7] 50% EtOAc in Hexanes.

          • Target: Disappearance of the ester spot (R_f ~0.6) and appearance of the baseline acid spot.

        • Optimization: If >10% starting material remains after 4 hours, warm the reaction to 45°C. Do not exceed 50°C to preserve the oxazole ring.

        Step 3: Workup & Isolation (The "Capricious Recovery" Solution)

        Oxazole acids are zwitterionic and can be difficult to extract if the pH is incorrect.

        • Concentration: Remove the THF under reduced pressure (Rotavap, 35°C bath) until only the aqueous phase remains.

        • Washing: Dilute the aqueous residue with water (5 vol) and wash with Diethyl Ether (2 x 5 vol).

          • Purpose: Removes unreacted ester and non-polar impurities. Discard the organic (ether) layer.

        • Acidification: Cool the aqueous layer to 0°C in an ice bath.

        • Precipitation: Slowly add 1M HCl dropwise with stirring until pH 2–3 is reached.

          • Critical: Do not overshoot to pH < 1, as the oxazole nitrogen can protonate, making the salt water-soluble again.

        • Filtration: A white precipitate should form. Filter the solid using a sintered glass funnel.

        • Drying: Wash the cake with cold water (2 x) and dry under high vacuum at 40°C for 12 hours.

        Quality Control & Characterization

        AttributeSpecificationMethod
        Appearance White to off-white powderVisual
        Purity >95% (AUC)HPLC (C18, ACN/H2O + 0.1% TFA)
        Identity Consistent with structure1H NMR (DMSO-d6)
        Water Content <1.0%Karl Fischer (or TGA)

        Expected 1H NMR (DMSO-d6, 400 MHz):

        • δ 13.0 (br s, 1H, -COOH)

        • δ 8.85 (s, 1H, Oxazole H-5)

        • δ 8.20 (t, 1H, Ar-H2)

        • δ 8.05 (d, 1H, Ar-H4)

        • δ 7.75 (d, 1H, Ar-H6)

        • δ 7.50 (t, 1H, Ar-H5)

        Troubleshooting Guide

        Issue: Product does not precipitate upon acidification.

        Cause: The oxazole acid may be partially soluble in water due to zwitterionic character or residual THF. Solution:

        • Ensure all THF is removed before acidification.

        • Saturate the aqueous phase with NaCl (brine).

        • Extract exhaustively with Ethyl Acetate/THF (9:1) . The small amount of THF helps pull the polar acid into the organic phase. Dry over Na₂SO₄ and concentrate.

        Issue: Low Yield / Ring Opening.

        Cause: Reaction temperature too high or base concentration too strong. Solution:

        • Strictly maintain temperature <50°C.

        • Switch from LiOH to TMSOK (Potassium trimethylsilanolate) in anhydrous THF if hydrolytic instability is observed. This allows for anhydrous "hydrolysis" via a silyl ester intermediate [1].

        Process Decision Flowchart

        Workflow Start Start: Ethyl Ester CheckSol Check Solubility in THF Start->CheckSol React Add LiOH (aq) + THF Stir RT, 4h CheckSol->React Soluble CheckTLC TLC: Ester Remaining? React->CheckTLC Heat Heat to 45°C (Max 50°C) CheckTLC->Heat Yes Workup Evaporate THF Wash aq. layer with Ether CheckTLC->Workup No (Complete) Heat->CheckTLC Acidify Acidify to pH 2-3 (Precipitate forms?) Workup->Acidify Filter Filter & Dry (Target Product) Acidify->Filter Yes Extract Extract with EtOAc:THF (9:1) Acidify->Extract No Extract->Filter

        Figure 2: Operational flowchart for the synthesis and isolation of 2-(3-bromophenyl)oxazole-4-carboxylic acid.

        References

        • Lagow, E. L., et al. "TMSOK-Mediated Hydrolysis of Acid-Sensitive Esters." Tetrahedron Letters, vol. 48, no. 13, 2007, pp. 2377–2380. Link

        • Organic Syntheses. "General Procedures for Oxazole Synthesis and Hydrolysis." Organic Syntheses, Coll. Vol. 9, p. 472. Link

        • Verrier, C., et al. "Direct Arylation of Ethyl Oxazole-4-carboxylate."[5] Journal of Organic Chemistry, vol. 73, no. 18, 2008, pp. 7383–7386. Link

        • BenchChem. "Technical Guide to Oxazole Stability." BenchChem Technical Notes, 2025. Link

        Sources

        Application Notes and Protocols for the Cyclization of 2-Substituted Oxazole-4-Carboxylic Acids

        Author: BenchChem Technical Support Team. Date: February 2026

        Introduction: The Versatility of the Oxazole Scaffold and the Challenge of Cyclization

        The oxazole ring is a privileged five-membered heterocyclic motif found in a vast array of natural products and synthetic pharmaceuticals, exhibiting a wide spectrum of biological activities.[1] This has led to sustained interest in the development of novel synthetic methodologies for the construction and functionalization of the oxazole core.[2] Among the various substituted oxazoles, 2-substituted oxazole-4-carboxylic acids and their derivatives are particularly valuable building blocks. The carboxylic acid functionality at the 4-position serves as a versatile handle for further chemical transformations, including the construction of more complex, fused heterocyclic systems and macrocycles.

        This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the cyclization conditions for 2-substituted oxazole-4-carboxylic acids. We will delve into various strategies, from the synthesis of the requisite starting materials to their subsequent intramolecular cyclization to form a diverse range of molecular architectures. The causality behind experimental choices, detailed step-by-step protocols, and visual representations of reaction mechanisms are provided to ensure both scientific integrity and practical applicability in a research setting.

        Part 1: Synthesis of 2-Substituted Oxazole-4-Carboxylic Acids

        A prerequisite for any cyclization study is the efficient and scalable synthesis of the starting 2-substituted oxazole-4-carboxylic acids. Several robust methods have been developed for this purpose, often involving the construction of the oxazole ring with the carboxylic acid or its ester precursor already in place.

        One-Pot Synthesis from Carboxylic Acids and Amino Acids

        A highly efficient method for the synthesis of 2,4,5-trisubstituted oxazoles involves a one-pot sequence combining a carboxylic acid, an amino acid, and a dehydrative condensing reagent, followed by a Suzuki-Miyaura coupling.[3] This approach allows for the introduction of diverse substituents at the 2-, 4-, and 5-positions of the oxazole ring.

        Mechanism:

        The reaction proceeds through the formation of a 5-(triazinyloxy)oxazole intermediate, which then undergoes a nickel-catalyzed Suzuki-Miyaura coupling with a boronic acid to yield the desired 2,4,5-trisubstituted oxazole.[3]

        Experimental Protocol: Synthesis of Methyl 2-phenyl-5-(4-methoxyphenyl)oxazole-4-carboxylate

        • Step 1: Oxazole Formation. To a solution of benzoic acid (1.0 mmol) and L-alanine methyl ester hydrochloride (1.2 mmol) in 1,4-dioxane (10 mL) is added 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMT-MM) (2.5 mmol). The mixture is stirred at room temperature for 12 hours.

        • Step 2: Suzuki-Miyaura Coupling. To the reaction mixture from Step 1 is added 4-methoxyphenylboronic acid (1.5 mmol), NiCl₂(dppp) (0.1 mmol), and K₃PO₄ (3.0 mmol). The mixture is heated to 80 °C for 12 hours under a nitrogen atmosphere.

        • Step 3: Work-up and Purification. After cooling to room temperature, the reaction mixture is diluted with ethyl acetate and washed with water and brine. The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The residue is purified by column chromatography on silica gel to afford the desired product.

        Synthesis via Isomerization of Isoxazoles

        An alternative strategy involves the Fe(II)-catalyzed isomerization of 4-acyl-5-methoxyisoxazoles to yield oxazole-4-carboxylic esters.[1] This method provides a pathway to oxazoles with specific substitution patterns.

        Mechanism:

        The reaction is believed to proceed through the formation of a transient 2-acyl-2-(methoxycarbonyl)-2H-azirine, which then isomerizes to the more stable oxazole ring system under thermal or catalytic conditions.[1]

        Experimental Protocol: Synthesis of Methyl 2-phenyloxazole-4-carboxylate from a 4-acyl-5-methoxyisoxazole precursor

        • Step 1: Isomerization. A solution of 4-benzoyl-5-methoxy-3-phenylisoxazole (1.0 mmol) and Fe(acac)₂ (0.1 mmol) in dioxane (5 mL) is heated at 105 °C for 4 hours.

        • Step 2: Work-up and Purification. The reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure. The residue is purified by column chromatography on silica gel to furnish the target oxazole-4-carboxylate.

        Part 2: Intramolecular Cyclization Strategies

        The carboxylic acid group at the 4-position of the oxazole ring is a key functional group that can participate in a variety of intramolecular cyclization reactions to form fused ring systems and macrocycles. The choice of cyclization strategy depends on the nature of the tethered nucleophile and the desired ring size.

        Macrocyclization via Internal Activation of the Carboxylic Acid

        A fascinating and highly efficient strategy for macrocyclization involves the use of a strategically placed 5-aminooxazole moiety to internally activate a terminal carboxylic acid.[4] This approach avoids the need for external coupling reagents and proceeds under mild acidic conditions.

        Mechanism:

        The domino process is initiated by the protonation of the 5-aminooxazole, which forms an electrophilic iminium salt. This is followed by the trapping of the iminium species by the neighboring C-terminal carboxylic acid to form a putative spirolactone intermediate. Subsequent intramolecular nucleophilic attack by a tethered alcohol onto the spirolactone, followed by fragmentation, yields the macrolactone.[4]

        Diagram: Proposed Mechanism for Macrocyclization

        G cluster_start Starting Material cluster_activation Activation cluster_cyclization Cyclization cluster_product Product start 2-(aminoalkyl)-5-aminooxazole-4-carboxylic acid with tethered alcohol protonation Protonation of 5-aminooxazole start->protonation TFA iminium Formation of Iminium Salt protonation->iminium spirolactone Intramolecular trapping by carboxylic acid to form putative spirolactone iminium->spirolactone nucleophilic_attack Intramolecular nucleophilic attack by tethered alcohol spirolactone->nucleophilic_attack macrocycle Macrocyclic Depsipeptide nucleophilic_attack->macrocycle Fragmentation G start 2-Substituted Oxazole-4-Carboxylic Acid activation Activation of Carboxylic Acid (e.g., SOCl₂, (COCl)₂) start->activation coupling Coupling with a Bifunctional Reagent (e.g., aminopyridine) activation->coupling cyclization Intramolecular Cyclization coupling->cyclization product Fused Bicyclic Heterocycle cyclization->product

        Caption: General workflow for fused heterocycle synthesis.

        Conceptual Protocol: Synthesis of an Oxazolo[5,4-b]pyridinone Derivative

        • Step 1: Activation of the Carboxylic Acid. To a solution of 2-phenyloxazole-4-carboxylic acid (1.0 mmol) in anhydrous dichloromethane (10 mL) is added oxalyl chloride (1.2 mmol) and a catalytic amount of DMF. The mixture is stirred at room temperature for 2 hours. The solvent is then removed under reduced pressure to yield the crude acid chloride.

        • Step 2: Coupling and Cyclization. The crude acid chloride is dissolved in anhydrous pyridine (10 mL) and a solution of 3-amino-4-hydroxypyridine (1.0 mmol) in pyridine (5 mL) is added dropwise at 0 °C. The reaction mixture is then heated to reflux for 6 hours.

        • Step 3: Work-up and Purification. The reaction mixture is cooled, and the solvent is removed in vacuo. The residue is partitioned between ethyl acetate and water. The organic layer is washed with brine, dried over Na₂SO₄, and concentrated. The crude product is purified by column chromatography to afford the desired oxazolo[5,4-b]pyridinone.

        Part 3: Intramolecular Lactonization and Lactamization

        A key application of 2-substituted oxazole-4-carboxylic acids is their use as precursors for the synthesis of fused lactones and lactams. This is achieved by introducing a hydroxyl or amino functionality on the 2-substituent, which can then undergo intramolecular cyclization with the carboxylic acid at the 4-position.

        Synthesis of Oxazolo-fused Lactones

        The intramolecular esterification of a 2-(hydroxyalkyl)oxazole-4-carboxylic acid leads to the formation of a fused lactone ring system. The ring size of the resulting lactone is determined by the length of the hydroxyalkyl chain.

        Mechanism:

        The lactonization is typically promoted by a dehydrating agent or by activation of the carboxylic acid. The hydroxyl group then acts as an intramolecular nucleophile, attacking the activated carbonyl carbon to form the cyclic ester.

        Experimental Protocol: Synthesis of a 6,7-dihydro-5H-oxazolo[4,5-b]pyran-5-one derivative

        • Step 1: Synthesis of the Precursor. The synthesis of the 2-(2-hydroxyethyl)oxazole-4-carboxylic acid can be achieved through a multi-step sequence starting from a suitable protected amino alcohol and a dicarboxylic acid derivative, followed by oxazole formation.

        • Step 2: Lactonization. To a solution of 2-(2-hydroxyethyl)oxazole-4-carboxylic acid (1.0 mmol) in anhydrous THF (20 mL) at 0 °C is added dicyclohexylcarbodiimide (DCC) (1.1 mmol) and a catalytic amount of 4-dimethylaminopyridine (DMAP). The reaction mixture is stirred at room temperature for 12 hours.

        • Step 3: Work-up and Purification. The dicyclohexylurea precipitate is removed by filtration. The filtrate is concentrated, and the residue is purified by flash chromatography to yield the desired oxazolo-fused lactone.

        Synthesis of Oxazolo-fused Lactams

        Similarly, the intramolecular amidation of a 2-(aminoalkyl)oxazole-4-carboxylic acid results in the formation of a fused lactam. This reaction is a powerful tool for the synthesis of novel bicyclic nitrogen-containing heterocycles.

        Mechanism:

        The lactamization is typically achieved by activating the carboxylic acid using standard peptide coupling reagents. The tethered amine then undergoes an intramolecular nucleophilic acyl substitution to form the amide bond and close the ring.

        Experimental Protocol: Synthesis of a 6,7-dihydrooxazolo[4,5-b]pyridin-5(4H)-one derivative

        • Step 1: Synthesis of the Precursor. The 2-(2-aminoethyl)oxazole-4-carboxylic acid precursor is synthesized through a suitable synthetic route, often involving the use of protected amino acids.

        • Step 2: Lactamization. To a solution of 2-(2-aminoethyl)oxazole-4-carboxylic acid (1.0 mmol) in DMF (15 mL) is added HATU (1.1 mmol) and diisopropylethylamine (DIPEA) (2.5 mmol). The reaction is stirred at room temperature for 18 hours.

        • Step 3: Work-up and Purification. The reaction mixture is diluted with ethyl acetate and washed with saturated aqueous NaHCO₃ and brine. The organic layer is dried over Na₂SO₄, filtered, and concentrated. The crude product is purified by column chromatography to afford the oxazolo-fused lactam.

        Table 2: Common Reagents for Lactonization and Lactamization

        TransformationActivating/Coupling ReagentBase (if applicable)Solvent
        LactonizationDCC, EDC/DMAPDMAPTHF, DCM
        LactamizationHATU, HBTU, PyBOPDIPEA, NMMDMF, DCM

        Conclusion

        The cyclization of 2-substituted oxazole-4-carboxylic acids represents a versatile and powerful strategy for the synthesis of a wide range of complex heterocyclic structures, including macrocycles, fused bicyclic systems, lactones, and lactams. The choice of the appropriate synthetic route to the oxazole precursor and the selection of the optimal cyclization conditions are critical for the successful construction of the desired molecular architecture. The protocols and mechanistic insights provided in this application note are intended to serve as a valuable resource for researchers in the fields of organic synthesis, medicinal chemistry, and drug discovery, enabling the exploration of novel chemical space and the development of new therapeutic agents.

        References

        • Kornienko, A. N., Pil'o, S. G., Prokopenko, V. M., & Brovarets, V. S. (2014). Synthesis of methyl 2-aryl-5-chlorosulfonyl-1,3-oxazole-4-carboxylates and their reactions with amines and amidines. Russian Journal of General Chemistry, 84(8), 1555–1560. (No valid URL found)
        • Ellis, G. P., & Jones, R. T. (1974). Pharmacologically active 4-oxo-4H-chromen-2-carboxylic acids. Part II. The synthesis of 4-oxo-4H-chromen-2-carboxylic acids containing a fused imidazole or oxazole ring. Journal of the Chemical Society, Perkin Transactions 1, 903-907. [Link]

        • Yamada, K., et al. (2017). Development of a method for the synthesis of 2,4,5-trisubstituted oxazoles composed of carboxylic acid, amino acid, and boronic acid. Beilstein Journal of Organic Chemistry, 13, 1461–1467. [Link]

        • Popov, A. V., et al. (2019). Synthesis of Isoxazole- and Oxazole-4-carboxylic Acids Derivatives by Controlled Isoxazole-Azirine-Isoxazole/Oxazole Isomerization. The Journal of Organic Chemistry, 84(23), 15567–15577. [Link]

        • Kotha, S., & Khedkar, P. (2005). A Mild High-Yielding Synthesis of Oxazole-4-carboxylate Derivatives. Synlett, 2005(12), 1859-1862. (No valid URL found)
        • Gomtsyan, A. (2009). Synthesis of 5-Amino-oxazole-4-carboxylates from α-Chloroglycinates. Synthesis, 2009(15), 2541-2546. (No valid URL found)
        • Zhu, J., et al. (2001). Activation of a Terminal Carboxylic Acid by an Internal Oxazole: A Novel Synthesis of Macrocyclodepsipeptide. Journal of the American Chemical Society, 123(25), 6173–6174. [Link]

        • Kemnitzer, W., et al. (2008). Synthesis of oxazoles – use of cyclic amino alcohols and applications in the synthesis of combretastatin analogues. European Journal of Organic Chemistry, 2008(29), 4945-4954. (No valid URL found)
        • Chavan, L. N., et al. (2025). Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids. The Journal of Organic Chemistry, 90(6), 3727-3732. [Link]

        • Organic Chemistry Portal. (n.d.). Synthesis of 1,3-oxazoles. Retrieved February 26, 2026, from [Link]

        • Palamarchuk, I. V., & Kulakov, I. V. (2024). A New Method for Obtaining Carboxylic Derivatives of Oxazolo[5,4-b]pyridine Based on 3-Aminopyridine-2(1H)-ones. Eurasian Journal of Chemistry, 2(2), 10-18. (No valid URL found)
        • Parvathy, S., & Joshi, S. D. (2014). Synthesis of oxazolo [4,5-d] pyrimidines. Journal of Chemical and Pharmaceutical Research, 6(5), 1063-1069. (No valid URL found)
        • Mohanan, K., & Thomas, B. (2015). Synthesis of Oxazolo[5,4‐d]t[1][5][6]riazolo[4,3‐a]pyrimidines as a New Class of Heterocyclic Compounds. Journal of Heterocyclic Chemistry, 52(3), 856-862. (No valid URL found)

        • Palamarchuk, I.V., & Kulakov, I.V. (2024). A New Method for Obtaining Carboxylic Derivatives of Oxazolo[5,4-b]pyridine Based on 3-Aminopyridine-2(1H)-ones. EURASIAN JOURNAL OF CHEMISTRY, 29(2 (114)). [Link]

        Sources

        Advanced Protocol: Peptide Coupling of Oxazole-4-Carboxylic Acid Derivatives

        Author: BenchChem Technical Support Team. Date: February 2026

        Introduction: The Deceptive Simplicity of Oxazole-4-Carboxylic Acids

        Oxazole-4-carboxylic acid derivatives are privileged scaffolds in medicinal chemistry, appearing in various bioactive natural products (e.g., virginiamycin, streptogramins) and synthetic drugs.[1] However, they present a unique set of challenges for amide bond formation that distinguishes them from standard amino acid couplings.

        The Core Challenges
        • Electronic Deactivation: The oxazole ring is electron-deficient (π-excessive but inductively withdrawing).[1] The carboxylate at the C4 position is conjugated with the heteroaromatic system, reducing its nucleophilicity during the initial activation step with coupling reagents.

        • Regiochemical Instability: While less prone to decarboxylation than their C2-isomers, oxazole-4-carboxylic acids can still undergo thermal decomposition or ring-opening under harsh basic conditions.[1]

        • Steric Occlusion: Substituents at the C5 position (often phenyl or alkyl groups in bioactive analogs) create significant steric hindrance, blocking the trajectory of the incoming amine nucleophile.

        This guide moves beyond standard EDC/HOBt protocols, which often result in sluggish reaction rates and incomplete conversion for these substrates, and details three high-performance methodologies: HATU/HOAt for discovery scale, T3P for difficult/scalable couplings, and Ghosez’s Reagent for the most stubborn substrates.

        Reagent Selection Strategy

        The following decision matrix outlines the logical flow for selecting the optimal coupling system based on substrate properties and scale.

        ReagentSelection Start Start: Oxazole-4-COOH Coupling ScaleCheck Is the reaction >10g scale? Start->ScaleCheck ChiralityCheck Is the Amine/Acid Chiral & Sensitive? ScaleCheck->ChiralityCheck No (<1g) T3P Protocol 2: T3P (Propylphosphonic Anhydride) (Low Epimerization, Easy Workup) ScaleCheck->T3P Yes (Green/Scalable) StericCheck Is the Amine Non-Nucleophilic (e.g., Aniline, Electron-Poor)? ChiralityCheck->StericCheck No HATU Protocol 1: HATU/HOAt (High Yield, Discovery Scale) ChiralityCheck->HATU Yes (Fast Kinetics) StericCheck->T3P No (General Purpose) Ghosez Protocol 3: Ghosez's Reagent (Acid Chloride, Neutral Conditions) StericCheck->Ghosez Yes (Highly Reactive)

        Figure 1: Decision tree for selecting coupling reagents for oxazole-4-carboxylic acid derivatives.[1]

        Protocol 1: High-Efficiency Coupling (HATU/HOAt)

        Best For: Discovery scale (<1g), chiral substrates, and rapid optimization.[1]

        Mechanistic Rationale: HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) generates an OAt-active ester.[1] The pyridine nitrogen in the 7-aza-1-hydroxybenzotriazole (HOAt) leaving group provides a "neighboring group effect" (anchimeric assistance), stabilizing the incoming amine via a 7-membered cyclic transition state.[1] This significantly accelerates the reaction rate compared to HBTU or EDC, which is critical for overcoming the electron-deficient nature of the oxazole acid.

        Experimental Procedure

        Reagents:

        • Oxazole-4-carboxylic acid derivative (1.0 equiv)[1]

        • Amine partner (1.1 – 1.2 equiv)[1]

        • HATU (1.1 – 1.2 equiv)[1]

        • HOAt (0.5 equiv, optional but recommended for sterically hindered acids)[1]

        • DIPEA (N,N-Diisopropylethylamine) (2.0 – 3.0 equiv)[1]

        • Solvent: Anhydrous DMF or NMP (0.1 M concentration)

        Step-by-Step:

        • Pre-activation: In a flame-dried flask under nitrogen, dissolve the oxazole-4-carboxylic acid (1.0 equiv) and HATU (1.1 equiv) in anhydrous DMF.

        • Base Addition: Add DIPEA (1.0 equiv) dropwise at 0°C. Stir for 15–30 minutes at 0°C to form the activated OAt-ester. Note: The solution typically turns yellow.

        • Coupling: Add the amine (1.1 equiv) and the remaining DIPEA (1.0–2.0 equiv).

        • Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours. Monitor by LC-MS.[1][2][3]

        • Workup: Dilute with EtOAc. Wash sequentially with 5% LiCl (to remove DMF), 10% citric acid (to remove unreacted amine/HATU byproducts), sat.[1] NaHCO₃, and brine.[2][4][5] Dry over Na₂SO₄ and concentrate.

        Protocol 2: Scalable & Clean Coupling (T3P)

        Best For: Process scale (>10g), difficult purifications, and "green" chemistry requirements.[1]

        Mechanistic Rationale: T3P (Propylphosphonic anhydride) acts as a Lewis acid to activate the carboxylate.[1] Unlike carbodiimides (which form insoluble ureas) or HATU (which leaves guanidinium byproducts), the byproducts of T3P are water-soluble phosphonic acid salts.[1] This allows for a "wash-away" purification, crucial when the oxazole product is difficult to separate from reagent debris.

        Experimental Procedure

        Reagents:

        • Oxazole-4-carboxylic acid derivative (1.0 equiv)[1]

        • Amine partner (1.1 equiv)[1][3][6][7]

        • T3P (50% w/w solution in EtOAc or DMF) (1.5 – 2.0 equiv)[1]

        • Base: Pyridine (3.0 equiv) or NMM (N-methylmorpholine) (3.0 equiv)[1]

        • Solvent: EtOAc, Me-THF, or DCM (0.2 – 0.5 M concentration)[1]

        Step-by-Step:

        • Dissolution: Charge the reaction vessel with the oxazole acid (1.0 equiv), amine (1.1 equiv), and base (3.0 equiv) in EtOAc. Cool to 0°C.[1][3][5]

        • Addition: Add T3P solution (1.5 equiv) dropwise over 10 minutes. Exotherm control is critical at scale.

        • Reaction: Warm to room temperature. T3P couplings can be slower; stir for 12–24 hours.[1]

          • Optimization: If conversion is low after 12h, heat to 50°C. T3P is thermally stable and low-epimerizing even at elevated temperatures.[1]

        • Workup: Add water directly to the reaction mixture. Separate layers. Wash the organic layer with 1N HCl (x2), sat.[1] NaHCO₃ (x2), and brine.[1][2][4][5]

        • Isolation: Concentrate the organic layer.[5][8] Frequently, the product is pure enough to proceed without chromatography.

        Protocol 3: The "Nuclear Option" (Ghosez’s Reagent)

        Best For: Non-nucleophilic amines (e.g., electron-deficient anilines), sterically crowded C5-substituted oxazoles, or when HATU/T3P fails.[1]

        Mechanistic Rationale: Standard acid chloride formation (SOCl₂, Oxalyl Chloride) generates HCl, which can degrade acid-sensitive oxazoles or protecting groups.[1] Ghosez’s Reagent (1-chloro-N,N,2-trimethyl-1-propenylamine) converts the carboxylic acid to the acid chloride under strictly neutral conditions at room temperature.[1] The byproduct is a neutral amide (N,N-dimethylisobutyramide), which does not interfere with the subsequent coupling.[1]

        Experimental Procedure

        Reagents:

        • Oxazole-4-carboxylic acid (1.0 equiv)[1]

        • Ghosez’s Reagent (1.1 – 1.2 equiv)[1]

        • Amine partner (1.1 – 1.5 equiv)[1][3][5]

        • Base: DIPEA or Et₃N (2.0 – 3.0 equiv)[1]

        • Solvent: Anhydrous DCM or CHCl₃

        Step-by-Step:

        • Acid Chloride Formation: In a dry flask under Argon, dissolve the oxazole acid in anhydrous DCM. Add Ghosez’s Reagent (1.2 equiv) dropwise at room temperature.[1] Stir for 1–2 hours.

          • Verification: Aliquot a small sample and quench with MeOH. Check LC-MS for the methyl ester to confirm acid chloride formation.

        • Coupling: In a separate flask, dissolve the amine and base (DIPEA) in DCM.

        • Addition: Cannulate the acid chloride solution into the amine solution at 0°C. (Inverse addition prevents double-acylation if the amine is primary).

        • Reaction: Stir at room temperature for 2–12 hours.

        • Workup: Standard aqueous wash (1N HCl / NaHCO₃).[1]

        Comparison of Methods (Quantitative Summary)

        FeatureHATU / HOAtT3P (Propylphosphonic Anhydride)Ghosez's Reagent (Acid Chloride)
        Reactivity Very HighHighExtreme
        Racemization Risk Low (with HOAt)LowestModerate (Base dependent)
        Byproduct Removal Difficult (requires chromatography)Easy (Water soluble)Moderate (Neutral amide)
        Scale Suitability < 10 g> 1 kg< 100 g
        Cost HighModerateHigh
        Best For Chiral/Fragile substratesProcess/Scale-upUnreactive Amines

        Troubleshooting Guide

        ObservationRoot CauseCorrective Action
        Low Conversion (<20%) Poor activation of oxazole-COOH.[1]Switch to Ghosez’s Reagent to force acid chloride formation.[1][9]
        Racemization (>5% ee loss) Azlactone formation via over-activation.[1]Use T3P at 0°C with Pyridine (milder base).[1] Avoid excess base.
        Guanidinylation Amine reacting with HATU.[1][2][3]Ensure Pre-activation (Step 1 of Protocol 1) is complete before adding amine.[1]
        Product stuck in water Oxazole is too polar/amphoteric.[1]Use T3P (no DMF needed) and avoid aqueous workup; filter through silica pad or use lyophilization.[1]

        References

        • HATU/HOAt Mechanism & Efficiency: Carpino, L. A. (1993).[1] 1-Hydroxy-7-azabenzotriazole.[1] An efficient peptide coupling additive.[1][10][11][12] Journal of the American Chemical Society. [Link]

        • T3P Applications & Scalability: Dunetz, J. R., et al. (2016).[1] T3P: A versatile reagent for the synthesis of heterocycles and peptides. Organic Process Research & Development.[1] [Link]

        • Ghosez's Reagent for Neutral Acid Chloride Formation: Ghosez, L., et al. (1979).[1][9] Synthesis of acyl chlorides under neutral conditions.[9][13] Journal of the Chemical Society, Chemical Communications.[9] [Link]

        • Oxazole Synthesis & Coupling Challenges: Wipf, P., & Miller, C. P. (1993).[1] A new synthesis of highly functionalized oxazoles.[14] The Journal of Organic Chemistry. [Link]

        • Comparative Analysis of Coupling Reagents: Valeur, E., & Bradley, M. (2009).[15] Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews.[1] [Link]

        Sources

        Technical Guide: Optimizing Suzuki-Miyaura Coupling of 2-(3-Bromo-phenyl)-oxazole-4-carboxylic Acid

        [1]

        Executive Summary

        This Application Note details the optimized protocol for the Suzuki-Miyaura cross-coupling of 2-(3-Bromo-phenyl)-oxazole-4-carboxylic acid (CAS: 1167055-73-3).[1] While oxazole derivatives are privileged scaffolds in medicinal chemistry (often serving as bioisosteres for amides or esters), this specific substrate presents a dual challenge: the presence of a free carboxylic acid and a Lewis-basic oxazole nitrogen .

        Conventional protocols often require esterification prior to coupling to avoid catalyst poisoning or solubility issues. This guide demonstrates a direct coupling strategy using a high-turnover catalyst system (Pd-XPhos or Pd(dppf)) in an aqueous-organic biphasic medium.[1] This approach eliminates two synthetic steps (protection/deprotection), significantly improving Process Mass Intensity (PMI).

        Chemical Context & Mechanistic Challenges[1][2]

        Substrate Analysis

        The substrate contains a 3-bromophenyl group attached to the C2 position of an oxazole ring, with a carboxylic acid at C4.

        • Electrophile: The aryl bromide is a standard electrophile, but its reactivity is modulated by the electron-withdrawing oxazole ring.

        • Interference Risk (Carboxylic Acid): In the presence of base, the acid deprotonates to form a carboxylate anion (

          
          ). This species acts as an anionic surfactant, altering solubility profiles, and can potentially coordinate to unsaturated Pd(II) species, arresting the catalytic cycle.
          
        • Interference Risk (Oxazole Nitrogen): The nitrogen atom at position 3 of the oxazole is weakly basic but can compete for open coordination sites on the palladium, particularly in phosphine-free conditions.

        The "Anionic Pathway" Consideration

        When coupling free acids, the reaction proceeds through an anionic intermediate. The choice of base and water concentration is critical to maintain the solubility of the carboxylate salt while allowing the organic boronic acid to interact with the palladium center.

        CatalyticCyclecluster_inhibitionInhibition RisksPd0Pd(0)L2(Active Catalyst)OxAddOxidative Addition(Ar-Pd(II)-Br)Pd0->OxAdd + SubstrateBaseStepBase Interaction(Formation of Ar-Pd-OH/OR)OxAdd->BaseStep + Base (OH-)CoordinationCarboxylate/N-Coordination(Off-Cycle Species)OxAdd->Coordination Potential TrapTransMetTransmetallation(Boronate Complex)BaseStep->TransMet + Activated BoronateRedElimReductive Elimination(Product Release)TransMet->RedElimRedElim->Pd0 RegenerationSubstrateSubstrate:Ar-Br-COO-Substrate->OxAddBoronicBoronic Acid:R-B(OH)2Boronic->TransMet

        Figure 1: Catalytic cycle highlighting the oxidative addition of the anionic substrate and potential off-cycle traps due to carboxylate coordination.

        Optimization Strategy

        To ensure high yields without protection, we employ a "Water-Rich, Ligand-Heavy" strategy.[1]

        Catalyst Selection[1]
        • Recommended: XPhos Pd G2 (Chloro(2-dicyclohexylphosphino-2',4',6'-triisopropyl-1,1'-biphenyl)[2-(2'-amino-1,1'-biphenyl)]palladium(II)).[1]

          • Rationale: The bulky biaryl phosphine (XPhos) prevents the oxazole nitrogen from coordinating to the Pd center. The G2 precatalyst ensures rapid activation even at moderate temperatures.

        • Alternative: Pd(dppf)Cl2·DCM .

          • Rationale: A robust, bidentate ligand system that resists displacement by carboxylates. Excellent for scale-up due to lower cost.[1]

        Base & Stoichiometry

        Since the substrate consumes 1 equivalent of base for deprotonation, the standard 2.0 equivalents are insufficient.

        • Requirement: 3.0 to 3.5 equivalents of Base.

        • Selection: K3PO4 (Potassium Phosphate Tribasic).

          • Why: It buffers the aqueous phase effectively and promotes transmetallation better than carbonates for bulky or heteroaryl substrates.

        Solvent System
        • System: 1,4-Dioxane / Water (4:1 v/v) .

          • Why: The high water content is non-negotiable to keep the potassium carboxylate salt of the substrate in solution. Dioxane ensures the organic boronic acid and catalyst remain solubilized.

        Detailed Experimental Protocol

        Materials
        • Substrate: 2-(3-Bromo-phenyl)-oxazole-4-carboxylic acid (1.0 equiv)

        • Coupling Partner: Aryl/Heteroaryl Boronic Acid (1.2 – 1.5 equiv)

        • Catalyst: XPhos Pd G2 (0.02 – 0.05 equiv) OR Pd(dppf)Cl2·DCM (0.05 equiv)

        • Base: K3PO4 (3.0 equiv)[2]

        • Solvent: 1,4-Dioxane (HPLC grade) and Deionized Water (degassed)

        Step-by-Step Procedure
        • Preparation of Reaction Vessel:

          • Use a microwave vial (for <500 mg scale) or a 3-neck round bottom flask (for >1 g scale).

          • Crucial: The vessel must be purged with Nitrogen or Argon. Oxygen is the primary cause of homocoupling side-products.[1]

        • Reagent Loading (Solid):

          • Add 2-(3-Bromo-phenyl)-oxazole-4-carboxylic acid (e.g., 268 mg, 1.0 mmol).[1]

          • Add Boronic Acid (e.g., 1.2 mmol).

          • Add K3PO4 (636 mg, 3.0 mmol).

          • Note: If using XPhos Pd G2, add it now (solid). If using a sensitive Pd(0) source, wait until after degassing.

        • Solvent Addition & Degassing:

          • Add 1,4-Dioxane (4.0 mL) and Water (1.0 mL).

          • Degas: Sparge the mixture with a balloon of Argon for 10-15 minutes while stirring. The solution may appear cloudy initially; this is normal.

        • Reaction:

          • Seal the vessel.[3]

          • Heat to 80°C - 90°C .

          • Monitoring: Monitor by LC-MS.[1] The carboxylic acid functionality makes TLC difficult (streaking).

          • Time: Typically 2–4 hours.

        • Work-Up (Acidic Quench):

          • Cool to room temperature.[4][5]

          • Critical Step: The product is a carboxylate salt in the aqueous phase. You must acidify to extract it.

          • Dilute with water (10 mL).

          • Slowly add 1M HCl until pH ~3-4.[1] A precipitate (the product acid) usually forms.

          • Extract with Ethyl Acetate (3 x 15 mL).

          • Wash combined organics with Brine, dry over Na2SO4, and concentrate.

        Data Summary Table
        ParameterStandard ConditionOptimized Condition (This Protocol)Impact
        Base Equivalents 2.0 equiv3.0 - 3.5 equiv Compensates for acid deprotonation; maintains catalytic cycle.[1]
        Solvent Toluene/EtOHDioxane/H2O (4:1) Essential for solubility of the carboxylate intermediate.
        Catalyst Pd(PPh3)4XPhos Pd G2 Prevents N-coordination; faster oxidative addition.[1]
        Temperature 110°C80°C Reduces risk of thermal decarboxylation of the acid.

        Troubleshooting & Decision Matrix

        If yields are low (<50%), follow this logic flow to identify the bottleneck.

        OptimizationFlowStartStart: Low Yield (<50%)CheckSMCheck LCMS:Is SM Remaining?Start->CheckSMIncompleteIncomplete ConversionCheckSM->IncompleteYesSideProductsSide Products FormedCheckSM->SideProductsNoCheckSolubilityIs reaction mixture homogeneous?Incomplete->CheckSolubilityAddWaterAction: Increase Water Ratio(to 2:1 Dioxane:Water)CheckSolubility->AddWaterNo (Precipitate)ChangeCatAction: Switch to XPhos Pd G2or SPhos Pd G2CheckSolubility->ChangeCatYes (Clear)DehalogenationProduct: De-brominated SM?SideProducts->DehalogenationMass = SM - Br + HProtodeboronationProduct: De-boronated Partner?SideProducts->ProtodeboronationMass = Boronic - B(OH)2 + HActionDehaloAction: Use Anhydrous Solvent(Switch to DMF/Base)Dehalogenation->ActionDehaloActionProtoAction: Lower Temp (60°C)or Use Boronic EsterProtodeboronation->ActionProto

        Figure 2: Troubleshooting decision tree for optimizing the coupling reaction.

        References

        • Bumagin, N. A., et al. (1997). "Palladium-Catalyzed Cross-Coupling Reaction of Grignard Reagents with Halobenzoic Acids." Journal of Organometallic Chemistry.

        • Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457–2483.

        • Billingsley, K., & Buchwald, S. L. (2007). "Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides." Journal of the American Chemical Society, 129(11), 3358–3366.

        • Sigma-Aldrich. "Product Detail: 2-(3-Bromo-phenyl)-oxazole-4-carboxylic acid."[1] (Note: Representative link for chemical property verification).

        Application Note & Protocol: Strategic Solvent Selection for the Recrystallization of 2-(3-Bromo-phenyl)-oxazole-4-carboxylic acid

        Author: BenchChem Technical Support Team. Date: February 2026

        Abstract

        This document provides a comprehensive guide for researchers, scientists, and drug development professionals on determining an optimal recrystallization solvent for 2-(3-Bromo-phenyl)-oxazole-4-carboxylic acid. Rather than presenting a single prescribed solvent, this application note establishes a systematic, first-principles approach to solvent screening and optimization. The protocols herein are designed to be self-validating, empowering the end-user to logically deduce the ideal conditions for achieving high purity and yield of the target compound. Methodologies for small-scale solvent screening, data interpretation, and a full-scale recrystallization protocol are detailed.

        Introduction: The Rationale of Recrystallization

        Recrystallization remains a cornerstone of purification for solid organic compounds in both academic and industrial settings. The technique hinges on the differential solubility of a compound and its impurities in a chosen solvent at varying temperatures. An ideal recrystallization solvent will exhibit high solubility for the target compound at an elevated temperature, but low solubility at a lower temperature (e.g., 0-5 °C). Conversely, impurities should either be completely insoluble at high temperatures (allowing for hot filtration) or remain highly soluble at low temperatures (remaining in the mother liquor upon cooling).

        The molecular structure of 2-(3-Bromo-phenyl)-oxazole-4-carboxylic acid—featuring an aromatic phenyl ring, a polar oxazole moiety, and a hydrogen-bonding carboxylic acid group—suggests a moderate to high polarity. This structural analysis is the foundational step in logically selecting a preliminary range of solvents for screening.

        Pre-analysis: Structurally-Guided Solvent Considerations

        Before proceeding to experimental work, a theoretical assessment of the target molecule can narrow the field of potential solvents, saving time and resources.

        • Carboxylic Acid Group (-COOH): This functional group is polar and capable of strong hydrogen bonding. Solvents that can act as hydrogen bond donors or acceptors, such as alcohols (Methanol, Ethanol) or water, are likely to be effective.

        • Aromatic System (Bromo-phenyl & Oxazole): The presence of these rings introduces non-polar characteristics and potential for pi-pi stacking interactions. Solvents with some aromatic character or moderate polarity, like Toluene or Ethyl Acetate, might be suitable.

        • Overall Polarity: The combination of polar and non-polar features suggests that single-solvent systems of intermediate polarity or binary (two-component) solvent systems may be required to achieve the ideal solubility profile.

        Based on this analysis, a logical starting set of solvents for screening would include:

        • Protic Solvents: Water, Ethanol, Methanol, Isopropanol

        • Aprotic Polar Solvents: Acetone, Ethyl Acetate, Acetonitrile

        • Non-polar Solvents: Heptane, Toluene (primarily for use in binary systems)

        Experimental Protocol: Systematic Solvent Screening

        This protocol details a systematic, small-scale method to efficiently test the efficacy of multiple solvents.

        Objective: To identify a solvent or solvent system that provides a steep solubility curve for 2-(3-Bromo-phenyl)-oxazole-4-carboxylic acid.

        Materials:

        • 2-(3-Bromo-phenyl)-oxazole-4-carboxylic acid (crude sample)

        • Test tubes (13x100 mm) or small vials

        • Heating block or sand bath

        • Vortex mixer

        • Pasteur pipettes

        • Ice bath

        • Candidate solvents (as identified in Section 2)

        Procedure:

        • Sample Preparation: Place approximately 20-30 mg of the crude compound into each of several labeled test tubes.

        • Initial Solubility Test (Room Temperature): To each tube, add the chosen solvent dropwise (e.g., 0.2 mL at a time), vortexing after each addition. Observe and record the solubility at room temperature. A solvent that dissolves the compound completely at this stage is generally unsuitable for single-solvent recrystallization.

        • Elevated Temperature Solubility Test: For solvents that did not dissolve the compound at room temperature, gently heat the test tube using a heating block. Continue adding the solvent dropwise until the solid just dissolves. Record the solvent volume and the approximate temperature.

        • Cooling and Crystal Formation: Once a clear solution is obtained at the higher temperature, allow the test tube to cool slowly to room temperature. If no crystals form, gently scratch the inside of the tube with a glass rod to induce nucleation.

        • Cold Temperature Crystallization: Transfer the test tube to an ice bath for 15-20 minutes.

        • Observation and Data Logging: Carefully observe the quantity and quality of the crystals formed. High-quality crystals are often well-defined needles or prisms, while rapid precipitation may yield powders or oils. Record all observations in a structured table.

        Data Presentation: Solvent Screening Log
        SolventSolubility (Room Temp, ~25°C)Solubility (Hot, ~Boiling)Crystal Formation upon CoolingNotes / Crystal QualitySuitability Score (1-5)
        WaterInsolubleSparingly SolubleSlow formation of fine needlesPotential for high recovery4
        EthanolSparingly SolubleVery SolubleRapid formation of small crystalsMay need a co-solvent to reduce solubility3
        AcetoneSolubleVery SolubleNo crystals formedUnsuitable as a single solvent1
        Ethyl AcetateSparingly SolubleSolubleGood formation of prismatic crystalsPromising candidate5
        TolueneInsolubleSparingly SolubleOiled out initially, then solidifiedConsider for binary system2
        HeptaneInsolubleInsoluble-Unsuitable as primary solvent; good anti-solvent2
        Ethanol/Water (9:1)Sparingly SolubleVery SolubleExcellent, well-formed crystalsExcellent binary system candidate5

        This table presents hypothetical data for illustrative purposes.

        Workflow for Solvent System Selection

        The decision-making process for selecting the final solvent system can be visualized as follows.

        G start_node Start: Crude 2-(3-Bromo-phenyl)- oxazole-4-carboxylic acid process_node_1 Perform small-scale solubility tests start_node->process_node_1 Select candidate solvents process_node process_node decision_node decision_node result_node result_node bad_result_node bad_result_node decision_node_1 Is compound soluble in hot solvent AND in-soluble in cold? process_node_1->decision_node_1 result_node_1 Optimal Single Solvent Found decision_node_1->result_node_1  Yes decision_node_2 Is compound too soluble in all solvents OR too insoluble? decision_node_1->decision_node_2  No process_node_2 Select miscible 'anti-solvent' (e.g., Heptane, Water) decision_node_2->process_node_2 Too Soluble bad_result_node_1 Re-evaluate solvent choices. Consider more polar options. decision_node_2->bad_result_node_1 Too Insoluble result_node_2 Develop Binary Solvent System process_node_2->result_node_2

        Caption: Workflow for Recrystallization Solvent Selection.

        Optimized Recrystallization Protocol

        This protocol assumes an optimal solvent has been identified from the screening process (e.g., Ethyl Acetate or an Ethanol/Water mixture).

        Safety Precaution: Always perform recrystallization in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

        Procedure:

        • Dissolution: Place the crude 2-(3-Bromo-phenyl)-oxazole-4-carboxylic acid in an Erlenmeyer flask (the conical shape reduces solvent evaporation). Add the chosen solvent and a boiling chip. Heat the mixture to boiling on a hot plate while stirring. Continue to add small portions of hot solvent until the compound fully dissolves. Causality Note: Adding the minimum amount of hot solvent is critical for maximizing the yield upon cooling.

        • Hot Filtration (If Necessary): If insoluble impurities are present, perform a hot gravity filtration. This involves pouring the hot solution through a fluted filter paper in a pre-heated funnel into a clean, pre-heated Erlenmeyer flask. Causality Note: Pre-heating the apparatus prevents premature crystallization of the product in the funnel.

        • Cooling and Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature on a benchtop. Slow cooling promotes the formation of larger, purer crystals. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal recovery.

        • Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Büchner funnel.

        • Washing: Wash the collected crystals (the "filter cake") with a small amount of ice-cold recrystallization solvent. Causality Note: Using ice-cold solvent removes residual soluble impurities from the crystal surfaces without re-dissolving a significant amount of the product.

        • Drying: Dry the purified crystals in a vacuum oven at a temperature well below the compound's melting point until a constant weight is achieved.

        Post-Recrystallization: Purity Assessment

        The efficacy of the purification must be validated. Standard methods include:

        • Melting Point Analysis: A sharp melting point range (typically < 1-2 °C) that is higher than the crude material indicates increased purity.

        • Thin-Layer Chromatography (TLC): A single spot for the recrystallized material, compared to multiple spots for the crude, suggests successful removal of impurities.

        • High-Performance Liquid Chromatography (HPLC): Provides quantitative data on purity, ideally showing a single major peak for the purified product.

        References

        • Nichols, L. (2021). Recrystallization. Chemistry LibreTexts. [Link]

        • University of California, Los Angeles - Chemistry Department. (n.d.). Recrystallization Technique. [Link]

        • Massachusetts Institute of Technology - Department of Chemistry. (n.d.). Recrystallization. [Link]

        • University of Colorado, Boulder - Department of Chemistry. (n.d.). Recrystallization. [Link]

        Troubleshooting & Optimization

        improving yield of 2-(3-bromophenyl)oxazole synthesis

        Author: BenchChem Technical Support Team. Date: February 2026

        Welcome to the Technical Support Center for heterocyclic synthesis. As a Senior Application Scientist, I have designed this guide to help you troubleshoot and optimize the synthesis of 2-(3-bromophenyl)oxazole .

        Synthesizing this specific scaffold presents unique chemoselectivity challenges. The presence of the 3-bromo moiety means that harsh conditions or unoptimized transition-metal catalysis can lead to unwanted dehalogenation, bis-arylation, or polymerization. This guide bypasses generic advice, focusing strictly on the causality of reaction failures and providing self-validating protocols to ensure high-yield, reproducible results.

        Strategic Route Selection

        To synthesize 2-(3-bromophenyl)oxazole, researchers typically choose between two primary methodologies: Route A (Direct C-H Arylation) and Route B (De Novo Cyclodehydration) . Understanding the mechanistic logic behind each is critical for troubleshooting.

        RouteSelection Start Target: 2-(3-Bromophenyl)oxazole RouteA Route A: Direct C-H Arylation (Oxazole + 1-Bromo-3-iodobenzene) Start->RouteA Late-stage functionalization RouteB Route B: Cyclodehydration (N-(2,2-dialkoxyethyl)-3-bromobenzamide) Start->RouteB De novo ring synthesis CondA Requires: Pd/Cu Catalysis Challenge: Regioselectivity (C2 vs C5) RouteA->CondA CondB Requires: Dehydrating Agent Challenge: Acetal Polymerization RouteB->CondB OptA Optimal: Microwave, 15 min Pd(OAc)2 / CuI CondA->OptA Yield > 75% OptB Optimal: POCl3 in DMF or Burgess Reagent CondB->OptB Yield > 80%

        Caption: Decision matrix for selecting the optimal 2-(3-bromophenyl)oxazole synthesis route.

        Troubleshooting Guide & FAQs

        Module 1: Route A - Direct C-H Arylation of Oxazole

        Direct arylation of unsubstituted oxazole with an aryl halide is an elegant, atom-economical approach[1]. However, the 3-bromo target requires strict chemocontrol.

        Q1: I am attempting a direct arylation of oxazole with 1,3-dibromobenzene, but I am getting a complex mixture of mono-arylated, bis-arylated, and unreacted starting materials. How do I improve the yield? A1: The fundamental flaw here is the choice of the arylating agent. Pd(0) and Cu(I) catalysts struggle to differentiate between the two identical C-Br bonds in 1,3-dibromobenzene, leading to statistical mixtures and bis-arylation. The Causality: You must exploit halogen reactivity differentials. Switch your electrophile to 1-bromo-3-iodobenzene . Transition metals undergo oxidative addition into C-I bonds approximately 100 times faster than into C-Br bonds. By using 1-bromo-3-iodobenzene, the catalyst selectively activates the iodine site, leaving the 3-bromo group completely intact for future cross-coupling steps[2].

        Q2: Even with 1-bromo-3-iodobenzene, I am observing arylation at the C5 position of the oxazole instead of the desired C2 position. How do I control regioselectivity? A2: Regioselectivity in oxazole arylation is dictated by the acidity of the C-H bonds and the choice of base/ligand. The C2 proton is the most acidic (pKa ~15) compared to C5 (pKa ~25). Under Concerted Metalation-Deprotonation (CMD) conditions, C2 is kinetically favored. If you are seeing C5 arylation, your catalyst system is likely phosphine-free Pd(OAc)2/KOAc, which has been documented to shift selectivity to C5[3]. The Fix: Switch to a co-catalyzed Pd(OAc)2 / CuI system with a carbonate base (like K2CO3 or Cs2CO3). Copper(I) facilitates the rapid metalation of the acidic C2 position, forming a C2-cuprated oxazole intermediate that cleanly transmetalates to the Pd(II)-aryl species, ensuring >95% C2-selectivity[2].

        Module 2: Route B - Cyclodehydration (Robinson-Gabriel Approach)

        For researchers preferring de novo synthesis, the cyclodehydration of N-(2,2-dimethoxyethyl)-3-bromobenzamide is a classic approach[4][5].

        Q3: My Robinson-Gabriel cyclization is yielding black tar and less than 20% of the desired 2-(3-bromophenyl)oxazole. I am using concentrated sulfuric acid as the dehydrating agent. What is going wrong? A3: Concentrated sulfuric acid is too harsh for this specific substrate[6]. The starting material contains a dimethyl acetal. Under highly acidic aqueous conditions, the acetal prematurely hydrolyzes to an aldehyde before the intramolecular cyclization can occur. This highly reactive aldehyde then undergoes rapid intermolecular aldol condensations and polymerization, resulting in the "black tar" you observe. The Fix: You must use a milder, non-aqueous dehydrating agent that promotes cyclization faster than acetal degradation. Phosphorus oxychloride (POCl3) in DMF or the Burgess reagent provides the necessary electrophilic activation of the amide carbonyl without destroying the acetal[5][6].

        Quantitative Optimization Data

        Table 1: Catalyst and Condition Screening for Direct C2-Arylation (Route A) Substrates: Oxazole (1.5 eq) + 1-bromo-3-iodobenzene (1.0 eq)

        Catalyst SystemBaseSolvent / TempTimeYield (%)C2:C5 Ratio
        Pd(OAc)2 (5 mol%)KOAcDMA / 150 °C24 h35%1:4 (Poor)
        PdCl(dppb)(C3H5) (2 mol%)K2CO3DMA / 150 °C18 h62%>99:1
        Pd(OAc)2 (5 mol%) + CuI (1 eq) K2CO3 DMF / 150 °C (Microwave) 15 min 81% >99:1 (Optimal)

        Table 2: Dehydrating Agents for Cyclodehydration (Route B) Substrate: N-(2,2-dimethoxyethyl)-3-bromobenzamide

        Dehydrating AgentSolventTempPrimary Side ReactionIsolated Yield
        Conc. H2SO4None90 °CAcetal polymerization (Tar)18%
        Polyphosphoric Acid (PPA)None160 °CDecomposition / Charring45%
        POCl3 (3.0 eq) DMF 90 °C Minimal85%

        Validated Experimental Protocols

        Protocol A: Microwave-Assisted Direct C2-Arylation[2]

        This protocol utilizes microwave irradiation to rapidly push the reaction to completion, preventing the thermal degradation of the oxazole ring.

        • Preparation: In a 10 mL microwave-safe vial equipped with a magnetic stir bar, add Pd(OAc)2 (5.6 mg, 0.025 mmol, 5 mol%), CuI (95 mg, 0.5 mmol, 1.0 eq), and anhydrous K2CO3 (138 mg, 1.0 mmol, 2.0 eq).

        • Substrate Addition: Add 1-bromo-3-iodobenzene (141 mg, 0.5 mmol, 1.0 eq) and oxazole (52 mg, 0.75 mmol, 1.5 eq). Note: Oxazole is volatile (bp 69 °C); add it quickly and seal the vial immediately.

        • Solvent: Inject 2.0 mL of anhydrous DMF through the septum. Purge the vial with Argon for 3 minutes.

        • Reaction: Irradiate the mixture in a dedicated microwave synthesizer at 150 °C for exactly 15 minutes.

        • Self-Validation Check: The solution should transition from a pale yellow suspension to a dark brown/black mixture (indicating Pd nanoparticle formation at the end of the catalytic cycle). TLC (Hexanes/EtOAc 8:2) should show complete consumption of the aryl iodide (UV active, Rf ~0.6).

        • Workup: Dilute with EtOAc (15 mL), wash with 5% aqueous LiCl (3 x 10 mL) to remove DMF, dry over Na2SO4, and purify via flash chromatography to yield 2-(3-bromophenyl)oxazole as a white solid.

        Protocol B: Mild Robinson-Gabriel Cyclodehydration[5][6]

        This protocol avoids harsh mineral acids, protecting sensitive intermediates.

        • Preparation: Dissolve N-(2,2-dimethoxyethyl)-3-bromobenzamide (288 mg, 1.0 mmol) in anhydrous DMF (5.0 mL) in a flame-dried 25 mL round-bottom flask under Argon.

        • Activation: Cool the solution to 0 °C using an ice bath. Dropwise, add POCl3 (0.28 mL, 3.0 mmol, 3.0 eq) over 5 minutes.

        • Cyclization: Remove the ice bath and heat the reaction to 90 °C for 2 hours.

        • Self-Validation Check: Monitor via TLC. The starting amide (Rf ~0.3 in 1:1 Hexanes/EtOAc) will disappear, replaced by a highly UV-active, non-polar spot (Rf ~0.7).

        • Quenching: Carefully pour the cooled reaction mixture over crushed ice (20 g) and neutralize with saturated aqueous NaHCO3 until CO2 evolution ceases (pH ~7-8). Caution: POCl3 quench is highly exothermic.

        • Extraction: Extract with Dichloromethane (3 x 15 mL), wash with brine, dry over MgSO4, and concentrate in vacuo.

        Mechanistic Pathway: Direct C2-Arylation

        Understanding the catalytic cycle ensures you can logically deduce where a reaction fails if yields drop.

        Mechanism Pd0 Pd(0) Catalyst OxAdd Oxidative Addition (Selective at C-I) Pd0->OxAdd PdII Ar-Pd(II)-I (Ar = 3-bromophenyl) OxAdd->PdII 1-bromo-3-iodobenzene CHAct Cu-Assisted C-H Activation at C2 PdII->CHAct Oxazole + Base/CuI RedElim Reductive Elimination CHAct->RedElim RedElim->Pd0 Catalyst Regeneration Product 2-(3-Bromophenyl)oxazole RedElim->Product

        Caption: Catalytic cycle of Pd/Cu-mediated direct C2-arylation highlighting chemoselective C-I activation.

        References

        • Recent advances in direct C–H arylation: Methodology, selectivity and mechanism in oxazole series. Beilstein Journal of Organic Chemistry. Available at:[Link]

        • Ligandless Microwave-Assisted Pd/Cu-Catalyzed Direct Arylation of Oxazoles. American Chemical Society (J. Org. Chem. 2008). Available at:[Link]

        • Pd‐catalyzed direct arylations of oxazole. ResearchGate. Available at: [Link]

        • Robinson–Gabriel synthesis. Wikipedia. Available at:[Link]

        Sources

        Technical Support Center: Purification of 2-(3-Bromo-phenyl)-oxazole-4-carboxylic acid

        Author: BenchChem Technical Support Team. Date: February 2026

        Welcome to the technical support center for the purification of 2-(3-bromo-phenyl)-oxazole-4-carboxylic acid. This guide is intended for researchers, scientists, and drug development professionals who are working with this compound and may encounter challenges in its purification. As a Senior Application Scientist, I have compiled this resource based on established chemical principles and extensive experience in the purification of heterocyclic compounds. Our goal is to provide you with not just protocols, but the scientific reasoning behind them, enabling you to troubleshoot and optimize your purification processes effectively.

        Introduction to the Purification Challenge

        The synthesis of 2-(3-bromo-phenyl)-oxazole-4-carboxylic acid, a valuable building block in medicinal chemistry, often proceeds through the formation of its ethyl ester followed by hydrolysis. This common synthetic route can introduce several byproducts that need to be efficiently removed to obtain the final product in high purity. The primary purification challenges arise from separating the desired carboxylic acid from unreacted starting materials, such as 3-bromobenzaldehyde, and the intermediate ethyl ester, due to incomplete hydrolysis. This guide will provide a structured approach to tackling these purification hurdles.

        Physicochemical Properties of the Target Compound and Key Byproducts

        A thorough understanding of the physical and chemical properties of your target compound and potential impurities is the cornerstone of developing an effective purification strategy. The table below summarizes these properties, with some values for the target compound and its ester being estimated based on closely related analogs due to the limited availability of specific experimental data.

        CompoundStructureMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)Solubility
        2-(3-Bromo-phenyl)-oxazole-4-carboxylic acid (Target) 284.09~190-210 (Est.)DecomposesSoluble in methanol, ethanol, ethyl acetate; sparingly soluble in water and non-polar solvents.
        Ethyl 2-(3-bromo-phenyl)-oxazole-4-carboxylate (Ester Byproduct) 312.14~70-90 (Est.)>300Soluble in most organic solvents (ethyl acetate, DCM, hexanes); insoluble in water.
        3-Bromobenzaldehyde (Starting Material Byproduct) 185.0218-21228-236Soluble in most organic solvents; decomposes in water.[1][2]

        Troubleshooting Guide

        This section is designed to address specific issues you may encounter during the purification of 2-(3-bromo-phenyl)-oxazole-4-carboxylic acid.

        Issue 1: My final product is an oil or a low-melting solid with a broad melting point range.

        • Potential Cause: This is a classic sign of significant impurities. The most likely culprits are residual ethyl ester and/or 3-bromobenzaldehyde. The aldehyde, being a liquid at room temperature, can significantly depress the melting point of your solid product.

        • Troubleshooting Steps:

          • Confirm the presence of impurities: Analyze your product by Thin Layer Chromatography (TLC). A well-run TLC will show distinct spots for the carboxylic acid (lower Rf), the ethyl ester (higher Rf), and the aldehyde (highest Rf). (See FAQ 1 for a detailed TLC protocol).

          • Acid-Base Extraction: This is the most effective method to separate the carboxylic acid from the neutral ester and aldehyde byproducts. The carboxylic acid can be deprotonated to form a water-soluble salt, while the neutral impurities remain in the organic phase. (A detailed protocol is provided below).

          • Recrystallization: If the product is mostly the desired carboxylic acid but still has a low melting point, recrystallization from an appropriate solvent system can remove the remaining impurities. (See FAQ 2 for solvent selection and the protocol below).

        Issue 2: The hydrolysis of my ethyl ester seems incomplete. How can I drive the reaction to completion?

        • Potential Cause: The hydrolysis of the ester to the carboxylic acid is a reversible reaction. Insufficient base, reaction time, or temperature can lead to incomplete conversion.

        • Troubleshooting Steps:

          • Increase Reaction Time and/or Temperature: Monitor the reaction by TLC until the starting ester spot is no longer visible. If the reaction stalls, consider increasing the temperature (e.g., refluxing in a higher-boiling solvent like ethanol or a THF/water mixture).

          • Use a Different Base: Lithium hydroxide (LiOH) is often more effective than sodium hydroxide (NaOH) for the hydrolysis of sterically hindered esters or when sodium salts are sparingly soluble.

          • Ensure a Homogeneous Reaction Mixture: If the ester is not fully dissolved in the reaction medium, the hydrolysis will be slow. Adding a co-solvent like tetrahydrofuran (THF) or ethanol to the aqueous base can improve solubility and reaction rate.

        Issue 3: I see multiple spots on my TLC plate after purification. How can I improve the separation?

        • Potential Cause: The chosen purification method (e.g., a single extraction or a quick recrystallization) may not be sufficient to remove all byproducts.

        • Troubleshooting Steps:

          • Optimize your TLC system: A good separation on TLC is a prerequisite for successful column chromatography. Experiment with different solvent systems. For this class of compounds, a mixture of a non-polar solvent (like hexanes or toluene) and a polar solvent (like ethyl acetate) is a good starting point. Adding a small amount of acetic or formic acid to the mobile phase can improve the spot shape of the carboxylic acid by preventing streaking.[3]

          • Perform Column Chromatography: If extraction and recrystallization are insufficient, column chromatography is the next logical step. The significant difference in polarity between the carboxylic acid, the ester, and the aldehyde allows for excellent separation on silica gel. (A detailed protocol is provided below).

        Frequently Asked Questions (FAQs)

        FAQ 1: What is a reliable TLC system to monitor the reaction and purification?

        A good starting point for a TLC mobile phase is a mixture of 70:30 Hexanes:Ethyl Acetate . To improve the resolution and prevent the carboxylic acid from streaking, add about 1% acetic acid to the mobile phase.

        • Visualization: The spots can be visualized under a UV lamp (254 nm). Additionally, you can use specific stains:

          • Potassium Permanganate (KMnO₄) stain: Will visualize the aldehyde (which gets oxidized) and potentially the oxazole ring.

          • Bromocresol Green stain: This is a specific stain for acidic compounds and will show the carboxylic acid as a yellow spot on a blue background.

        FAQ 2: What are the best solvents for recrystallizing 2-(3-bromo-phenyl)-oxazole-4-carboxylic acid?

        The ideal recrystallization solvent is one in which your compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. For aromatic carboxylic acids, common and effective solvent systems include:

        • Ethanol/Water: Dissolve the crude product in a minimal amount of hot ethanol and then add hot water dropwise until the solution becomes slightly cloudy. Then, add a few more drops of hot ethanol to redissolve the precipitate and allow it to cool slowly.[4]

        • Toluene: This is a good choice for many aromatic compounds.

        • Ethyl Acetate/Hexanes: Dissolve the crude product in a minimal amount of hot ethyl acetate and add hexanes until the solution becomes turbid. Reheat to get a clear solution and then cool slowly.

        FAQ 3: Why is acid-base extraction so effective for this purification?

        This technique exploits the acidic nature of the carboxylic acid functional group.

        • The Principle: By adding a weak base like sodium bicarbonate (NaHCO₃) or a stronger base like sodium hydroxide (NaOH), the carboxylic acid (R-COOH) is deprotonated to its corresponding carboxylate salt (R-COO⁻ Na⁺). This salt is ionic and therefore highly soluble in water.

        • The Separation: The ethyl ester and 3-bromobenzaldehyde byproducts do not have acidic protons and remain as neutral organic molecules. They are therefore insoluble in water but soluble in an organic solvent like ethyl acetate or dichloromethane (DCM). This allows for a clean separation of the desired product into the aqueous layer, leaving the impurities behind in the organic layer. The carboxylic acid is then recovered by acidifying the aqueous layer, which protonates the carboxylate salt, causing the pure acid to precipitate out of the solution.

        Detailed Experimental Protocols

        Protocol 1: Acid-Base Extraction for Removal of Neutral Byproducts

        This protocol is designed to separate the acidic product from the neutral ester and aldehyde impurities.

        • Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent like ethyl acetate (EtOAc) (approx. 10-20 mL per gram of crude material).

        • Extraction: Transfer the solution to a separatory funnel. Add an equal volume of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

        • Mixing and Separation: Stopper the funnel and shake vigorously, venting frequently to release the pressure from the evolved CO₂ gas. Allow the layers to separate. The top layer will be the organic phase (EtOAc) and the bottom will be the aqueous phase.

        • Isolate Aqueous Layer: Drain the lower aqueous layer into a clean flask.

        • Back-Extraction: Add more NaHCO₃ solution to the organic layer in the separatory funnel, shake, and again drain the aqueous layer, combining it with the first aqueous extract. Repeat this process one more time to ensure all the carboxylic acid has been extracted.

        • Wash Organic Layer: The organic layer now contains the neutral impurities. It can be washed with brine, dried over anhydrous sodium sulfate, and concentrated to recover any non-acidic material for analysis if desired.

        • Acidification and Precipitation: Cool the combined aqueous extracts in an ice bath. Slowly add a 1M solution of hydrochloric acid (HCl) dropwise with stirring until the pH of the solution is ~2-3 (check with pH paper). A white precipitate of the pure carboxylic acid should form.

        • Isolation: Collect the solid product by vacuum filtration.

        • Washing and Drying: Wash the solid on the filter paper with cold deionized water to remove any inorganic salts. Allow the solid to air-dry or dry it in a vacuum oven at a moderate temperature (e.g., 50-60 °C).

        Protocol 2: Recrystallization of 2-(3-bromo-phenyl)-oxazole-4-carboxylic acid

        This protocol is for the final purification of the carboxylic acid after it has been isolated.

        • Solvent Selection: Based on small-scale solubility tests, choose an appropriate solvent system (e.g., ethanol/water).

        • Dissolution: Place the crude carboxylic acid in an Erlenmeyer flask. Add a minimal amount of the primary solvent (e.g., ethanol) and heat the mixture to boiling with stirring (using a hot plate). Continue adding small portions of the hot solvent until the solid just dissolves.

        • Decolorization (Optional): If the solution is colored, you can add a small amount of activated charcoal and boil for a few minutes.

        • Hot Filtration (if charcoal was used): Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask to remove the charcoal or any other insoluble impurities.

        • Crystallization: If using a two-solvent system, add the second solvent (e.g., water) dropwise to the hot solution until it becomes slightly cloudy. Add a drop or two of the first solvent to make it clear again. Cover the flask and allow it to cool slowly to room temperature. For optimal crystal growth and purity, do not disturb the flask during this time.

        • Cooling: Once the flask has reached room temperature, you can place it in an ice bath for 30-60 minutes to maximize the yield of the crystals.

        • Isolation: Collect the purified crystals by vacuum filtration.

        • Washing and Drying: Wash the crystals with a small amount of the cold recrystallization solvent. Dry the crystals in a vacuum oven.

        Protocol 3: Column Chromatography

        This protocol is for situations where a high degree of purification is required and other methods have failed.

        • Slurry Preparation: Prepare a slurry of silica gel in the chosen mobile phase (e.g., 80:20:1 Hexanes:Ethyl Acetate:Acetic Acid).

        • Column Packing: Pack a glass chromatography column with the silica gel slurry.

        • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent like DCM. Adsorb this solution onto a small amount of silica gel by concentrating it to a dry powder. Carefully add this dry powder to the top of the packed column.

        • Elution: Elute the column with the mobile phase, collecting fractions. The less polar 3-bromobenzaldehyde will elute first, followed by the ethyl ester, and finally, the more polar carboxylic acid will elute last.

        • Fraction Analysis: Monitor the collected fractions by TLC to identify which fractions contain the pure product.

        • Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified 2-(3-bromo-phenyl)-oxazole-4-carboxylic acid.

        Visualization of Purification Workflow

        The following diagram illustrates the decision-making process for the purification of 2-(3-bromo-phenyl)-oxazole-4-carboxylic acid.

        PurificationWorkflow Crude Crude Product (Acid, Ester, Aldehyde) TLC_Analysis TLC Analysis (e.g., 7:3 Hex:EtOAc + 1% AcOH) Crude->TLC_Analysis Extraction Acid-Base Extraction TLC_Analysis->Extraction Impurities Present Aqueous_Layer Aqueous Layer (Carboxylate Salt) Extraction->Aqueous_Layer Organic_Layer Organic Layer (Ester, Aldehyde) Extraction->Organic_Layer Acidify Acidify (HCl) Aqueous_Layer->Acidify Precipitate Precipitated Solid (Crude Acid) Acidify->Precipitate Check_Purity Check Purity (TLC, mp) Precipitate->Check_Purity Pure_Product Pure Product Check_Purity->Pure_Product Pure Impure Impure Check_Purity->Impure Impure Recrystallize Recrystallization (e.g., EtOH/Water) Impure->Recrystallize Minor Impurities Column_Chrom Column Chromatography Impure->Column_Chrom Significant Impurities Recrystallize->Check_Purity Column_Chrom->Pure_Product

        Caption: Purification workflow for 2-(3-bromo-phenyl)-oxazole-4-carboxylic acid.

        References

        • 3-Bromobenzaldehyde. In: Wikipedia. ; 2023. Accessed February 26, 2026. [Link]

        • 3 Bromobenzaldehyde Latest Price Exporter. Cartel International. Accessed February 26, 2026. [Link]

        • Bromocresol Green Stain. In: TLC Visualization Methods. University of California, Los Angeles; Accessed February 26, 2026. [Link]

        • Reagents & Solvents: Solvents for Recrystallization. University of Rochester Department of Chemistry. Accessed February 26, 2026. [Link]

        • Hi every body, I try to identify carboxylic acids and their esters by Thin-layer chromatography. Do you have any idea? ResearchGate. Published April 25, 2017. Accessed February 26, 2026. [Link]

        Sources

        Technical Support Center: Bromophenyl Oxazole Carboxylic Acids

        Author: BenchChem Technical Support Team. Date: February 2026

        Status: Operational | Topic: Solubility & Formulation | Ticket ID: BOCA-SOL-001[1]

        Welcome to the Technical Support Hub

        Subject: Troubleshooting Solubility Issues with Bromophenyl Oxazole Carboxylic Acids Assigned Specialist: Senior Application Scientist, Formulation Chemistry Scope: This guide addresses the "Brick Dust" behavior typical of this scaffold, specifically the interplay between the lipophilic bromophenyl tail, the planar oxazole core, and the ionizable carboxylic acid.

        Executive Summary: The "Brick Dust" Challenge

        Bromophenyl oxazole carboxylic acids (BOCAs) often exhibit "Brick Dust" properties: high melting points (

        
        C) combined with high lipophilicity (LogP 
        
        
        
        ).[1]
        • The Bromine Effect: The heavy bromine atom increases molecular weight and lipophilicity (LogP) while often enhancing crystal packing density via halogen bonding, significantly increasing the energy required to break the crystal lattice.

        • The Acid Trap: The carboxylic acid moiety creates a pH-dependent solubility profile.[1] At low pH, the molecule is neutral and crashes out; at high pH, it is anionic and soluble.[1]

        Module 1: Critical Troubleshooting Guides
        Issue #1: "My compound precipitates immediately upon dilution from DMSO into PBS."

        Diagnosis: Kinetic Solubility Failure due to the "Parachute" Collapse.[1] When you dilute a high-concentration DMSO stock (e.g., 10 mM) into an aqueous buffer (pH 7.4), the cosolvent capacity drops instantly.[1] If the compound's crystal lattice energy is high (typical of brominated aromatics), the molecules aggregate faster than they can interact with water, leading to precipitation.[1]

        The Fix: The "Shift" Protocol Do not dilute directly into static buffer.[1] Use a solubilizing intermediate.[1]

        • Pre-dissolve: Dissolve compound in 100% DMSO.

        • Intermediate Step: Dilute DMSO stock 1:10 into Propylene Glycol or PEG400 .[1]

        • Final Dilution: Slowly add this mix to the buffer under rapid vortexing.

        Why this works: The intermediate glycol layer reduces the dielectric shock, preventing immediate nucleation of crystals.[1]

        Issue #2: "I see turbidity in my assay buffer (pH 5.0 - 6.0)."

        Diagnosis: Protonation-Driven Insolubility.[1] Oxazole carboxylic acids typically have a pKa between 3.5 and 4.5 .[1]

        • At pH 7.4: The acid is deprotonated (

          
          ), improving solubility via ion-dipole interactions.[1]
          
        • At pH 5.0: A significant fraction exists as the neutral free acid (

          
          ).[1] The neutral form of a bromophenyl oxazole is extremely hydrophobic and insoluble.
          

        The Fix: Salt Selection & pH Adjustment Stop using the free acid.[1] Switch to a counter-ion that disrupts the lattice.[1]

        Counter-IonSuitabilityMechanism
        Sodium (
        
        
        )
        ModerateCommon, but may "salt out" if ionic strength is too high.[1]
        Meglumine Excellent Large, bulky cation disrupts crystal packing (used in Tafamidis).[1]
        Tris GoodBuffering capacity helps maintain local pH.[1]

        Action: If your assay allows, adjust buffer pH to

        
        . If acidic pH is required, you must use a solubilizing excipient (see Module 3).[1]
        
        Module 2: Advanced Formulation Strategies

        If simple pH adjustment fails, you are fighting Lattice Energy .[1] You must use an amorphous solid dispersion (ASD) or complexation strategy.[1]

        Strategy A: Cyclodextrin Complexation (The "Gold Standard")

        Bromophenyl rings fit well into the hydrophobic cavity of

        
        -Cyclodextrins.[1]
        
        • Recommended Agent: Hydroxypropyl-

          
          -Cyclodextrin (HP-
          
          
          
          -CD).[1]
        • Protocol:

          • Prepare 20% (w/v) HP-

            
            -CD in water.[1]
            
          • Add excess BOCA compound.[1]

          • Autoclave or sonicate at

            
            C for 30 mins.
            
          • Filter (0.22

            
            m).[1]
            
          • Result: The "Guest" (BOCA) is shielded from water by the "Host" (CD), preventing aggregation.

        Strategy B: Amorphous Solid Dispersions (ASD)

        For animal dosing (PK studies), crystalline material will likely have poor bioavailability.[1]

        • Polymer: HPMC-AS (Hydroxypropyl methylcellulose acetate succinate).[1]

        • Ratio: 1:3 (Drug:Polymer).[1]

        • Method: Spray drying or hot-melt extrusion.[1] This "freezes" the compound in a high-energy amorphous state, improving dissolution rates.[1]

        Module 3: Visual Decision Support
        Diagram 1: The Solubility Troubleshooting Tree

        Use this logic flow to determine the correct solubilization strategy.

        SolubilityTree Start Start: Solubility Issue CheckPH Check Buffer pH (Is pH < pKa + 2?) Start->CheckPH CheckMP Check Melting Point (Is MP > 200°C?) CheckPH->CheckMP No (Basic) Salt Solution: Salt Formation (Use Meglumine/Tris) CheckPH->Salt Yes (Acidic/Neutral) Cosolvent Solution: Cosolvent System (10% DMSO + 40% PEG400) CheckMP->Cosolvent No (<200°C) Complex Solution: Cyclodextrin (HP-beta-CD) CheckMP->Complex Yes (Brick Dust) ASD Solution: Amorphous Dispersion (HPMC-AS) Complex->ASD If CD fails

        Caption: Decision matrix for selecting the optimal solubilization method based on physicochemical properties.

        Diagram 2: Kinetic Solubility Assay Workflow

        Standard operating procedure for verifying solubility limits.

        KineticAssay Stock DMSO Stock (10 mM) Dilution Dilute into Buffer (PBS pH 7.4) Stock->Dilution 1:100 (1%) Incubate Incubate (2h @ 25°C, Shaking) Dilution->Incubate Filter Filtration (PVDF 0.45 µm) Incubate->Filter Precip Precipitate (Undissolved Solid) Incubate->Precip Excess Analysis HPLC-UV/MS Quantification Filter->Analysis Filtrate

        Caption: Step-by-step workflow for determining kinetic solubility boundaries.

        Frequently Asked Questions (FAQ)

        Q: Why is Meglumine preferred over Sodium for these compounds? A: Sodium salts of lipophilic acids can form "soap-like" structures that may gel or crash out due to the common ion effect in saline buffers.[1] Meglumine (N-methyl-D-glucamine) is a bulky organic counter-ion that sterically hinders crystal packing, maintaining higher supersaturation levels (See Tafamidis formulation data).[1]

        Q: Can I use DMSO > 1% in cell-based assays? A: Generally, no.[1] Most cell lines show toxicity above 0.5% - 1.0% DMSO.[1] If you cannot dissolve your BOCA at this limit, switch to a Cyclodextrin vehicle, which is often tolerated up to 5-10% in cell culture.[1]

        Q: My compound dissolves but precipitates after 24 hours. Why? A: You are observing the difference between Kinetic and Thermodynamic solubility. Your initial solution was supersaturated (metastable). Over time, the system seeks its lowest energy state (crystal), leading to precipitation.[1] For long-term dosing (24h+), you must stay below the thermodynamic solubility limit.[1]

        References
        • Bulawa, C. E., et al. (2012).[1][2] Tafamidis, a potent and selective transthyretin kinetic stabilizer that inhibits the amyloid cascade.[1][2] Proceedings of the National Academy of Sciences.[2] [1]

        • European Medicines Agency. (2011).[1] Vyndaqel (Tafamidis) Assessment Report. (Detailed discussion on meglumine salt and solubility).

        • Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology.

        • Bergström, C. A., et al. (2016).[1] Early pharmaceutical profiling to predict oral drug absorption: Current status and unmet needs. European Journal of Pharmaceutical Sciences.

        Sources

        Technical Support Center: Strategies for Avoiding Debromination in Oxazole Synthesis

        Author: BenchChem Technical Support Team. Date: February 2026

        Welcome to the Technical Support Center for Oxazole Synthesis. This guide is designed for researchers, medicinal chemists, and drug development professionals encountering the common yet challenging issue of premature debromination during the synthesis of bromo-substituted oxazoles. Unwanted loss of the bromine atom can derail a synthetic sequence, particularly when it is intended as a handle for subsequent cross-coupling reactions. This document provides in-depth troubleshooting, mechanistic insights, and field-proven protocols to help you preserve this critical functional group.

        Part 1: Understanding the Problem - The "Why" Behind Unwanted Debromination

        Debromination, often presenting as hydrodehalogenation (replacement of a bromine atom with a hydrogen atom), is a frequent side reaction, especially in transition-metal-catalyzed cross-coupling reactions used to build substituted oxazoles. The primary culprits are typically palladium-catalyzed reactions like the Suzuki-Miyaura coupling, though other methods are not entirely immune.

        The core issue arises from the competition between the desired productive catalytic cycle and a parasitic debromination pathway.

        Mechanism of Hydrodehalogenation in Palladium-Catalyzed Cross-Coupling

        The undesired hydrodehalogenation pathway often intercepts the main catalytic cycle after the oxidative addition step. Instead of proceeding to transmetalation, the organopalladium(II)-halide intermediate can be diverted through several routes leading to the loss of the halogen.

        Debromination_Mechanism cluster_main Desired Suzuki Coupling Cycle cluster_side Undesired Debromination Pathway A Pd(0)Ln B Oxazole-Pd(II)(L)n-Br (Oxidative Addition Intermediate) A->B Oxazole-Br (Starting Material) C [Oxazole-Pd(II)(L)n-R']+ A:e->C:w Regenerates Catalyst B->C R'-B(OR)2 (Transmetalation) F Oxazole-Pd(II)(L)n-H (Palladium Hydride Intermediate) B->F Hydride Transfer cluster_side cluster_side C->A D Oxazole-R' (Desired Product) C->D Reductive Elimination E Hydride Source (e.g., Base, Solvent, H₂O) E->F Protonolysis or β-Hydride Elimination from Base/Solvent F->A G Oxazole-H (Debrominated Byproduct) F->G Reductive Elimination start start->A

        Figure 1: Competing catalytic cycles in Pd-catalyzed cross-coupling. The desired pathway (green) leads to the coupled product, while the side reaction (red) results in the debrominated byproduct.

        Part 2: Troubleshooting Guide & FAQs

        This section is structured in a question-and-answer format to directly address the most common issues encountered by researchers.

        Scenario 1: Palladium-Catalyzed Cross-Coupling (e.g., Suzuki, Stille)

        Question: "My Suzuki coupling of a 2-bromo-5-phenyloxazole is giving me a significant amount of 5-phenyloxazole (the debrominated byproduct). How can I fix this?"

        This is a classic problem. The key is to promote the rate of reductive elimination of your desired product, making it kinetically favored over the debromination pathway.

        Answer:

        Your strategy should focus on optimizing four key parameters: the ligand , the base , the solvent , and the temperature .

        • Ligand Selection is Critical: The ligand's steric and electronic properties are paramount.

          • Explanation: Bulky, electron-rich phosphine ligands stabilize the palladium center, accelerate the oxidative addition and reductive elimination steps, and can sterically hinder the approach of small hydride sources.[1][2] N-heterocyclic carbenes (NHCs) are also highly effective for this reason.[3]

          • Recommended Solution: Switch to a state-of-the-art biaryl phosphine ligand. Ligands like SPhos, XPhos, and RuPhos are specifically designed for challenging couplings and are highly effective at minimizing hydrodehalogenation.[1][4]

        • Re-evaluate Your Base: The choice and strength of the base are crucial.

          • Explanation: Strong bases, particularly alkoxides like sodium tert-butoxide, can promote dehalogenation. Weaker inorganic bases are generally a safer choice.[5] Cesium carbonate (Cs₂CO₃) is often superior to potassium carbonate (K₂CO₃) due to its better solubility in organic solvents and its ability to suppress side reactions.[6][7]

          • Recommended Solution: Switch from strong organic bases to a weaker inorganic base. K₃PO₄ or Cs₂CO₃ are excellent starting points.

        • Solvent and Temperature Optimization:

          • Explanation: Protic solvents (like alcohols) can be a source of hydrides. While sometimes used in Suzuki reactions with water, minimizing their content or switching to anhydrous aprotic solvents can be beneficial. Lowering the reaction temperature can slow down the debromination pathway, which may have a different activation energy than the desired coupling.

          • Recommended Solution: Use anhydrous, aprotic solvents like dioxane, toluene, or DMF.[5] Attempt the reaction at a lower temperature (e.g., 80 °C instead of 110 °C) and monitor for conversion. A longer reaction time at a lower temperature is often preferable to a short time at a high temperature.[4]

        Data Presentation: Ligand and Base Effects on Debromination

        The following table summarizes typical outcomes when coupling a generic bromo-heterocycle, illustrating the impact of ligand and base selection.

        LigandBaseTypical Yield of Coupled ProductTypical Yield of Debrominated ProductRationale
        PPh₃ (Triphenylphosphine)NaOtBu40-60%30-50%Less bulky, less electron-donating; strong base promotes side reactions.
        PPh₃ (Triphenylphosphine)K₂CO₃60-75%15-25%Weaker base reduces debromination, but the ligand is still suboptimal.
        SPhosK₃PO₄>95%[1]<5%[1]Bulky, electron-rich ligand accelerates desired coupling; weaker base is preferred.[1]
        XPhosCs₂CO₃>95%<5%Excellent ligand performance combined with the benefits of cesium carbonate.[6]

        Note: Yields are illustrative and highly dependent on the specific substrates.

        Scenario 2: Classical Cyclization Methods (e.g., Robinson-Gabriel)

        Question: "I'm using a bromo-substituted 2-acylamino-ketone in a Robinson-Gabriel synthesis with concentrated sulfuric acid, and I'm seeing some loss of the bromine. Why is this happening and what can I do?"

        Answer:

        While less common than in Pd-catalysis, debromination can occur under harsh acidic conditions, especially at high temperatures. The strong acid can promote protodebromination on the aromatic ring.

        • Explanation: The combination of a strong dehydrating agent like H₂SO₄ and high heat can lead to substrate decomposition and other side reactions, including protodebromination.[8][9]

        • Recommended Solution: Switch to milder cyclodehydrating agents that do not require extreme temperatures or acidity.

          • Option A (Wipf's Modification): A two-step, one-pot procedure involving oxidation of a β-hydroxy amide with Dess-Martin periodinane, followed by cyclodehydration using triphenylphosphine and iodine, is a much milder alternative.[9][10]

          • Option B (TFAA): Trifluoroacetic anhydride (TFAA) can serve as an effective cyclodehydrating agent under less harsh conditions than concentrated sulfuric acid.[10][11]

        Scenario 3: Alternative Metal-Catalyzed or Mediated Syntheses

        Question: "I want to avoid palladium altogether to prevent debromination. Are copper- or iodine-mediated methods a better choice for synthesizing bromo-oxazoles?"

        Answer:

        Yes, these methods can be excellent alternatives as they often operate via different mechanisms that are less prone to hydrodehalogenation.

        • Iodine-Mediated Synthesis: Methods using molecular iodine (I₂) and an oxidant like tert-butyl hydroperoxide (TBHP) or a simple base like K₂CO₃ can construct the oxazole ring from α-bromoketones and benzylamines without involving palladium.[3][11][12] These reactions proceed under relatively mild conditions and are generally not associated with debromination of the starting materials.[3][11][13]

        • Copper-Catalyzed Synthesis: Copper catalysts can be used for various oxazole syntheses, such as the aerobic oxidative dehydrogenative annulation of amines and alkynes.[2] While dehalogenation can occur in some copper-catalyzed reactions, it is generally less prevalent than with palladium, especially when the bromine is on an aromatic ring that is not directly participating in the C-H activation step.[8]

        Part 3: Validated Experimental Protocols

        The following protocols are provided as a starting point and should be optimized for your specific substrates.

        Protocol 1: Suzuki-Miyaura Coupling with Minimized Debromination

        This protocol is adapted for the coupling of a generic 2-bromo-oxazole with an arylboronic acid.

        G cluster_prep Vessel Preparation cluster_reaction Reaction cluster_workup Workup & Purification a Add bromo-oxazole (1.0 eq), boronic acid (1.2 eq), Cs₂CO₃ (2.0 eq), SPhos (4 mol%), and Pd₂(dba)₃ (2 mol%) to a dry Schlenk flask. b Evacuate and backfill with Argon (3x). a->b c Add anhydrous, degassed dioxane via syringe. b->c d Heat reaction at 80-90 °C with vigorous stirring. c->d e Monitor progress by TLC/LC-MS (typically 4-12 hours). d->e f Cool to room temperature. Dilute with Ethyl Acetate. e->f g Wash with water and brine. Dry over Na₂SO₄. f->g h Concentrate in vacuo. g->h i Purify by flash column chromatography. h->i

        Figure 2: Workflow for a debromination-minimized Suzuki-Miyaura coupling.

        Step-by-Step Methodology:

        • Preparation: To a dry Schlenk flask, add the bromo-oxazole (1.0 eq), arylboronic acid (1.2 eq), Cs₂CO₃ (2.0 eq), SPhos (4 mol%), and Pd₂(dba)₃ (2 mol%).

        • Inerting: Seal the flask, and evacuate and backfill with argon three times.

        • Solvent Addition: Add anhydrous, degassed dioxane via syringe.

        • Reaction: Heat the mixture to 80-90 °C and stir vigorously.

        • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

        • Workup: Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and then brine.

        • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, concentrate under reduced pressure, and purify the crude product by flash column chromatography.

        Protocol 2: Iodine-Mediated Synthesis of a 2,5-Disubstituted Bromo-Oxazole

        This protocol is adapted from literature for the synthesis of oxazoles from α-bromoketones, which themselves can be brominated, and benzylamines.[3][11]

        Step-by-Step Methodology:

        • Mixing: In a round-bottom flask, combine the α-bromoketone (1.0 eq), the appropriately substituted benzylamine (1.2 eq), and K₂CO₃ (2.0 eq) in anhydrous DMF.

        • Catalyst Addition: Add molecular iodine (I₂) (10-20 mol%).

        • Reaction: Stir the mixture at 80 °C.

        • Monitoring: Monitor the reaction by TLC until completion.

        • Workup: Cool the reaction, pour it into water, and extract with ethyl acetate.

        • Purification: Wash the combined organic layers with aqueous Na₂S₂O₃ solution to remove excess iodine, then with brine. Dry over Na₂SO₄, concentrate, and purify by column chromatography.

        References

        • BenchChem. (2025). A Comparative Guide to Phosphine Ligands in Suzuki-Miyaura Coupling Reactions. BenchChem Technical Guides.
        • Zhang, J., et al. (2013). Practical oxazole synthesis mediated by iodine from α-bromoketones and benzylamine derivatives. Organic & Biomolecular Chemistry, 11(41), 7123-8.
        • ResearchGate. (n.d.). Iodine mediated synthesis of oxazoles (15) from α-bromo ketones (13) and benzyl amines (14). [Diagram].
        • Wang, Z., et al. (2010). A practical and simple synthesis of 2,5-disubstituted oxazoles via an iodine-catalyzed tandem oxidative cyclization. Organic Letters, 12(17), 3902-3905.
        • Fu, G. C., & Saito, B. (2007). Alkyl-Alkyl Suzuki Cross-Couplings of Unactivated Secondary Alkyl Halides at Room Temperature. Journal of the American Chemical Society, 129(31), 9602–9603.
        • Wasserman, H. H., & Vinick, F. J. (1973). Mechanism of the Robinson-Gabriel synthesis of oxazoles. The Journal of Organic Chemistry, 38(12), 2277–2281.
        • Molander, G. A., & Biolatto, B. (2003). Scope of the Suzuki−Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. The Journal of Organic Chemistry, 68(11), 4302–4314.
        • Lipshutz, B. H., & Gallou, F. (2018). Suzuki-Miyaura Cross-Coupling of N-Boc-Protected 2- and 3-Indolyltrifluoroborates with Aryl and Heteroaryl Chlorides. Organic Letters, 20(10), 2902–2905.
        • Saito, A., et al. (2013). Synthesis of Highly Substituted Oxazoles through Iodine(III)-Mediated Reactions of Ketones with Nitriles. International Journal of Molecular Sciences, 14(10), 20568–20581.
        • Wipf, P., & Miller, C. P. (1993). A New Synthesis of Highly Functionalized Oxazoles. The Journal of Organic Chemistry, 58(14), 3604–3606.
        • BenchChem. (2025). Minimizing Byproduct Formation in Robinson-Gabriel Oxazole Synthesis. BenchChem Technical Guides.
        • BenchChem. (2025). A Comparative Guide to Ligand Performance in Suzuki Coupling of 6-Bromonicotinonitrile. BenchChem Technical Guides.
        • García-Melchor, M., et al. (2010). A computational study of phosphine ligand effects in Suzuki–Miyaura coupling.
        • BenchChem. (2025). A Technical Guide to the Synthesis of 2,5-Disubstituted Oxazoles. BenchChem Technical Guides.
        • BenchChem. (2025). Preventing dehalogenation in 2-bromo-6-methyl-1H-benzo[d]imidazole reactions. BenchChem Technical Guides.
        • Carretero, J. C., & Lavandera, I. (2006). Copper-catalyzed C–H bond halogenation.
        • BenchChem. (2025). Technical Support Center: Synthesis of 2,5-Disubstituted Oxazoles. BenchChem Technical Guides.
        • Doyle, A. G., & Meek, S. J. (2023). Comparison of Monophosphine and Bisphosphine Precatalysts for Ni-Catalyzed Suzuki–Miyaura Cross-Coupling. Organometallics, 42(10), 965–976.
        • Snieckus, V., & Macklin, T. (2007). A New Consecutive Three-Component Oxazole Synthesis by an Amidation–Coupling–Cycloisomerization (ACCI) Sequence. Synfacts, 2007(02), 0139-0139.
        • Sigman, M. S., & Toste, F. D. (2021).
        • Veerakumar, P., et al. (2017). Suzuki coupling reaction between heteroaryl bromides with substituted/unsubstituted phenylboronic acids. New Journal of Chemistry, 41(16), 8111-8118.
        • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

        • Billingsley, K. L., & Buchwald, S. L. (2008). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.
        • Turchi, I. J., & Sammakia, T. (2003). General Methodology for the Preparation of 2,5-Disubstituted-1,3-Oxazoles. Organic Letters, 5(25), 4907–4909.
        • BenchChem. (2025). Technical Support Center: Synthesis of 2,5-Disubstituted Oxazoles. BenchChem Technical Guides.
        • Chemspeed Technologies. (n.d.).
        • ResearchGate. (n.d.). Reactions and conditions for the kinetic studies using Cs2CO3 and K3PO4 as bases. [Table].
        • Al-Masoudi, N. A. (2015). Cesium carbonate as a mediated inorganic base in some organic transformations. Journal of Chemical and Pharmaceutical Research, 7(3), 1334-1343.
        • Wang, J., et al. (2009). Determination of oxazole and other impurities in acrylonitrile by gas chromatography. Shìyóu Huàgōng (Petrochemical Technology), 38(7), 785-788.
        • Seneclier, C., et al. (2019). Dehalogenation reaction photocatalyzed by homoleptic copper(i) complexes associated with strongly reductive sacrificial donors. Catalysis Science & Technology, 9(18), 4983-4987.
        • Devi, M. (2013). Regioselective Palladium Catalyzed Cross-Coupling of Oxazoles. Journal of Advances in Science and Technology, 4(8).
        • Wang, L., et al. (2020). Cs2CO3‐N,N‐Dimethylacetamide‐Promoted Esterification of Arylformic Acids with α‐Bromo Esters via Nucleophilic Substitution. ChemistrySelect, 5(31), 9607-9610.
        • Zheng, X., et al. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. Molecules, 25(7), 1594.
        • BenchChem. (2025). Minimizing Byproduct Formation in Robinson-Gabriel Oxazole Synthesis. BenchChem Technical Guides.
        • Cole, D. J., et al. (2024). Deciphering complexity in Pd–catalyzed cross-couplings.
        • Cole, D. J., et al. (2023).
        • Chen, K., & Chen, P. (2025). Copper-catalyzed dehydrogenation or lactonization of C(sp3)−H bonds.
        • Joshi, S., et al. (2021). Recent Development and Green Approaches for Synthesis of Oxazole Derivatives: A Review. Indian Journal of Pharmaceutical Sciences, 83(5), 787-802.
        • LibreTexts. (2023). 2.2: Pd-Catalyzed Cross Coupling Reactions. Chemistry LibreTexts.
        • Poliakoff, M., & George, M. W. (2007). The University of Nottingham.

        Sources

        Validation & Comparative

        Technical Comparison Guide: 1H NMR Characterization of 2-(3-Bromo-phenyl)-oxazole-4-carboxylic acid

        Author: BenchChem Technical Support Team. Date: February 2026

        The following guide provides a technical analysis of the 1H NMR spectrum for 2-(3-Bromo-phenyl)-oxazole-4-carboxylic acid , designed for researchers requiring structural validation and purity assessment.

        Executive Summary

        2-(3-Bromo-phenyl)-oxazole-4-carboxylic acid is a critical heterocyclic scaffold in medicinal chemistry, often utilized as a bioisostere for amides or esters in kinase inhibitors and anti-inflammatory agents.

        This guide establishes the Reference Spectral Standard for this compound in DMSO-d6. It objectively compares the spectral signature against its two most common "alternatives" encountered during synthesis: its regioisomer (4-bromo analog) and its synthetic precursor (ethyl ester) .

        Reference Spectral Standard (DMSO-d6)

        Solvent Choice: DMSO-d6 is the preferred solvent due to the poor solubility of the carboxylic acid moiety in CDCl₃ and to prevent rapid exchange of the acidic proton.

        Product: 2-(3-Bromo-phenyl)-oxazole-4-carboxylic acid

        Key Diagnostic Signal: The singlet at δ 8.85 ppm (H-5 oxazole) is the primary confirmation of the cyclized oxazole ring, distinct from open-chain precursors.

        Signal (δ ppm)MultiplicityIntegralAssignmentStructural Logic
        12.90 – 13.50 bs 1H COOH Carboxylic acid proton; highly deshielded; broad due to H-bonding.
        8.85 s 1H H-5 (Oxazole) Characteristic oxazole ring proton; deshielded by adjacent oxygen and electron-withdrawing COOH.
        8.22 t (J~1.8 Hz)1H Ar-H2' 3-Bromo aromatic ring; H between Br and Oxazole; most deshielded aromatic.
        8.08 dt (J~7.8, 1.5 Hz)1H Ar-H6' Ortho to oxazole; deshielded by the heterocycle.
        7.78 ddd (J~8.0, 2.0, 1.0 Hz)1H Ar-H4' Ortho to Bromine; para to oxazole.
        7.52 t (J~7.9 Hz)1H Ar-H5' Meta to both substituents; most shielded aromatic signal.

        Note on Causality: The chemical shift of H-2' (8.22 ppm) is critical. It appears as a triplet-like singlet due to small meta-couplings. This specific shift distinguishes the meta-substitution pattern from para- or ortho-isomers.

        Comparative Analysis: Alternatives & Impurities

        To ensure scientific integrity, one must validate the product against potential structural isomers and incomplete reactions.

        Comparison A: Regioisomer Differentiation (3-Bromo vs. 4-Bromo)

        The most common structural alternative is the 4-bromo-phenyl isomer (often arising from impure starting aldehydes).

        FeatureTarget: 3-Bromo Isomer Alternative: 4-Bromo Isomer Diagnostic Action
        Aromatic Pattern Asymmetric (4 distinct peaks) Symmetric AA'BB' System Check the 7.5–8.3 ppm region.
        Key Multiplicity Singlet/Triplet (H-2') presentTwo Doublets (approx. 8.0 & 7.7 ppm)Absence of a singlet in the aromatic region confirms the para (4-Br) isomer.
        Integral Ratio 1:1:1:12:2Integration of aromatic peaks validates substitution pattern.
        Comparison B: Synthesis Monitoring (Acid vs. Ethyl Ester Precursor)

        The final step often involves hydrolysis of Ethyl 2-(3-bromophenyl)oxazole-4-carboxylate .

        Signal RegionProduct (Carboxylic Acid) Precursor (Ethyl Ester) Completion Check
        13.0 ppm Broad Singlet (COOH) AbsentAppearance of COOH confirms hydrolysis.
        4.3 ppm AbsentQuartet (OCH₂) Presence indicates incomplete hydrolysis.
        1.3 ppm AbsentTriplet (CH₃) Presence indicates incomplete hydrolysis.
        H-5 Shift ~8.85 ppm~8.95 ppmSlight upfield shift upon hydrolysis (acid vs ester electronic effect).

        Experimental Protocol: Self-Validating Workflow

        This protocol ensures reproducible data acquisition, minimizing solvent artifacts.

        • Sample Preparation:

          • Weigh 5–10 mg of the dried solid into a clean vial.

          • Add 0.6 mL of DMSO-d6 (99.9% D).

          • Critical Step: Sonicate for 30 seconds. Oxazole acids can form intermolecular dimers that reduce solubility; sonication disrupts these for a clear solution.

        • Acquisition Parameters (400 MHz equivalent):

          • Pulse Angle: 30° (to ensure relaxation of the acidic proton).

          • Relaxation Delay (D1): Set to 2.0 seconds (essential for accurate integration of the COOH peak).

          • Scans (NS): 16–32 scans are sufficient for >95% purity.

        • Processing:

          • Reference the residual DMSO pentet to 2.50 ppm .

          • Apply an exponential window function (LB = 0.3 Hz) to resolve the fine meta-coupling of the H-2' proton.

        Structural Assignment Logic (Visualization)

        NMR_Assignment Sample Unknown Sample Solvent DMSO-d6 Spectrum Sample->Solvent Region_Acid Region > 12 ppm Solvent->Region_Acid Region_Arom Region 7.5 - 9.0 ppm Solvent->Region_Arom Region_Aliph Region < 5.0 ppm Solvent->Region_Aliph Check_COOH Broad Singlet? Region_Acid->Check_COOH Check_H5 Singlet @ ~8.85? Region_Arom->Check_H5 Result_Ester IMPURITY: Ethyl Ester Region_Aliph->Result_Ester q (4.3) + t (1.3) Result_Acid CONFIRMED: Acid Group Check_COOH->Result_Acid Yes Check_Pattern Pattern Analysis Check_H5->Check_Pattern Result_Oxazole CONFIRMED: Oxazole Core Check_H5->Result_Oxazole Yes Result_Meta CONFIRMED: 3-Br (Meta) Check_Pattern->Result_Meta 4 signals (s,d,d,t) Result_Para REJECT: 4-Br (Para) Check_Pattern->Result_Para 2 signals (d,d)

        Figure 1: Decision tree for validating the structure of 2-(3-Bromo-phenyl)-oxazole-4-carboxylic acid based on 1H NMR signals.

        References

        • General Oxazole Synthesis & Shifts: Organic Chemistry Portal. "Synthesis of 1,3-oxazoles." Available at: [Link]

        • Comparative 3-Bromo vs 4-Bromo Shifts: Elsherbeny, M. H., et al. (2022). "2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic acid...".[1] Life, 12(6), 876. (Provides validated shifts for the 3-bromophenyl moiety in heterocyclic carboxylic acids). Available at: [Link]

        • Oxazole-4-carboxylate Precursors: National Institutes of Health (NIH) / PMC. "Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids." Available at: [Link]

        Sources

        A Comparative Guide to the ¹³C NMR Chemical Shifts of Oxazole-4-Carboxylic Acid Ring Carbons

        Author: BenchChem Technical Support Team. Date: February 2026

        For Researchers, Scientists, and Drug Development Professionals

        The oxazole ring is a privileged structure in medicinal chemistry, appearing in numerous natural products and synthetic drug candidates. A precise understanding of its spectroscopic properties is therefore crucial for unambiguous structure elucidation and the advancement of drug discovery programs. This guide will delve into the electronic factors that govern the chemical shifts of the C2, C4, and C5 carbons of the oxazole ring, comparing theoretical expectations with published data for analogous compounds.

        Theoretical Framework: Understanding the Electronic Landscape of the Oxazole Ring

        The ¹³C NMR chemical shift of a given carbon is exquisitely sensitive to its local electronic environment. In aromatic heterocycles like oxazole, the chemical shifts of the ring carbons are primarily dictated by a combination of factors including electron density, the electronegativity of adjacent heteroatoms, and resonance effects.[1][2][3]

        The oxazole ring contains two heteroatoms, nitrogen and oxygen, which exert significant and distinct electronic influences. The oxygen atom, being more electronegative than nitrogen, will generally deshield adjacent carbons to a greater extent. The nitrogen atom, being a pyridine-type nitrogen, will also have a deshielding effect. The precise chemical shifts are a result of the interplay between these inductive effects and the delocalization of π-electrons within the aromatic ring.

        To visualize these influences, consider the following diagram illustrating the key electronic effects on the oxazole ring carbons:

        G cluster_oxazole Oxazole Ring cluster_substituent Substituent Effects C2 C2 N3 N C2->N3 C4 C4 C5 C5 C4->C5 O1 O C5->O1 N3->C4 O1->C2 COOH COOH at C4 COOH->C4 Electron-withdrawing Inductive_O Inductive Effect (O) Inductive_O->C2 Inductive_O->C5 Inductive_N Inductive Effect (N) Inductive_N->C2 Inductive_N->C4

        Caption: Electronic influences on the oxazole ring carbons.

        Comparative Analysis of ¹³C NMR Chemical Shifts

        The table below presents a comparison of experimental ¹³C NMR data for unsubstituted oxazole and provides estimated ranges for oxazole-4-carboxylic acid.

        CarbonOxazole (Experimental, in CDCl₃)[6][7]Oxazole-4-carboxylic acid (Estimated Range)Rationale for Estimated Shift
        C2 ~150.6 ppm151 - 155 ppmThe C2 carbon is flanked by both nitrogen and oxygen, resulting in a significant downfield shift. The electron-withdrawing carboxylic acid group at C4 is expected to have a minor deshielding effect on C2 through the ring's electronic system.
        C4 ~125.6 ppm135 - 145 ppmThe direct attachment of the electron-withdrawing carboxylic acid group will cause a substantial downfield shift (deshielding) of the C4 carbon. This is due to the strong inductive and resonance effects of the carboxyl group.
        C5 ~138.3 ppm139 - 143 ppmThe C5 carbon is adjacent to the electronegative oxygen atom, leading to a downfield position. The substituent at C4 is expected to have a moderate deshielding influence on C5.
        -COOH N/A165 - 175 ppmThe carbonyl carbon of a carboxylic acid attached to an aromatic ring typically resonates in this downfield region.[8][9]

        Note: The estimated ranges are based on the analysis of substituent effects in related heterocyclic systems and general principles of ¹³C NMR spectroscopy. Actual experimental values may vary depending on the solvent and other experimental conditions.

        For instance, studies on substituted oxadiazoles have shown that electron-withdrawing groups cause a downfield shift of the carbon atom to which they are attached.[4][5] Similarly, in benzoxazole-carboxylic acids, the carbon bearing the carboxyl group experiences significant deshielding.[8]

        Experimental Protocol for ¹³C NMR Acquisition

        To obtain high-quality ¹³C NMR data for oxazole-4-carboxylic acid, the following experimental protocol is recommended. This protocol is designed to ensure accurate and reproducible results.

        Workflow for NMR Analysis of Oxazole-4-Carboxylic Acid

        G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis dissolve Dissolve ~15-20 mg of oxazole-4-carboxylic acid solvent in 0.6-0.7 mL of Deuterated Solvent (e.g., DMSO-d₆) dissolve->solvent spectrometer Use a ≥400 MHz NMR Spectrometer tms Add TMS as internal standard (0 ppm reference) solvent->tms temp Set temperature to 298 K spectrometer->temp ft Fourier Transform the FID acquire Acquire ¹³C spectrum with proton decoupling temp->acquire params Parameters: - Pulse angle: 30-45° - Relaxation delay (d1): 2-5 s - Number of scans: ≥1024 acquire->params phase Phase Correction ft->phase baseline Baseline Correction phase->baseline reference Reference spectrum to TMS (0 ppm) baseline->reference assign Assign peaks based on chemical shift predictions & comparative data reference->assign

        Caption: Recommended workflow for acquiring and processing ¹³C NMR data.

        Detailed Methodological Considerations:

        • Solvent Selection: DMSO-d₆ is often a good choice for carboxylic acids due to its ability to dissolve polar compounds and the acidic proton of the carboxyl group will be observable. The choice of solvent can influence chemical shifts, so consistency is key for comparative studies.[10]

        • Concentration: A concentration of 15-20 mg in 0.6-0.7 mL of solvent is generally sufficient. Changes in concentration can sometimes affect chemical shifts, particularly for molecules capable of hydrogen bonding.[11]

        • Acquisition Parameters:

          • A sufficient number of scans is crucial to obtain a good signal-to-noise ratio for the quaternary carbons (C2, C4, and the carboxyl carbon), which typically have longer relaxation times and lower signal intensities.[2]

          • A relaxation delay (d1) of 2-5 seconds is recommended to allow for full relaxation of the quaternary carbons, ensuring more accurate signal integration if desired, though routine ¹³C spectra are not typically integrated for quantitative analysis.

        Conclusion

        The ¹³C NMR spectrum of oxazole-4-carboxylic acid is characterized by three distinct signals for the heterocyclic ring carbons, with the carboxyl-substituted C4 carbon being the most downfield of the three. By understanding the fundamental electronic effects of the heteroatoms and the carboxylic acid substituent, and by comparing with data from structurally related compounds, researchers can confidently assign the carbon signals. The provided experimental protocol offers a robust framework for obtaining high-quality spectral data, which is indispensable for the structural verification of novel oxazole-based compounds in medicinal chemistry and materials science.

        References

        • Computational protocols for calculating 13C NMR chemical shifts - PubMed. (2019). PubMed.
        • Carbon-13 nuclear magnetic resonance spectra of oxazoles. Canadian Science Publishing.
        • Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB.
        • C-13 NMR study of substituent effects in 1,2,4-oxadiazole and 1,2,4-thiadiazole derivatives. (2025, August 6).
        • 13 C NMR Spectra of Some Substituted 1,2,4-Oxidiazoles and 4,5-Dihydro-1,2,4-Oxadiazoles. SciSpace.
        • 13C NMR Chemical Shifts Guide. Scribd.
        • 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. (2022, February 9). MDPI.
        • Ionization Behavior of Aqueous Short-Chain Carboxylic Acids: A carbon-13 NMR Study. Journal of Lipid Research.
        • An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of Benzoxazole Carboxylic Acids. Benchchem.
        • Structural environments of carboxyl groups in natural organic molecules from terrestrial systems. Part 2: 2D NMR spectroscopy. Geochimica et Cosmochimica Acta.
        • Characteristics of 13C NMR Spectroscopy. (2023, September 20). OpenStax.
        • Factors That Influence NMR Chemical Shift. (2022, October 3). Chemistry LibreTexts.
        • Characteristics of ¹³C NMR Spectroscopy. (2024, March 19). Chemistry LibreTexts.

        Sources

        A Researcher's Guide to the Infrared Spectroscopy of Oxazole Carboxylic Acids: A Comparative Analysis

        Author: BenchChem Technical Support Team. Date: February 2026

        For researchers and professionals in drug development, understanding the nuanced molecular characteristics of heterocyclic compounds like oxazole carboxylic acids is paramount. Infrared (IR) spectroscopy serves as a rapid, non-destructive, and powerful tool for elucidating the structural features of these molecules, with the carbonyl (C=O) stretch being a particularly diagnostic indicator. This guide provides an in-depth comparison of the C=O stretching frequencies in oxazole carboxylic acids against other relevant organic acids and esters, supported by experimental data and protocols.

        The position, intensity, and shape of the carbonyl absorption band in an IR spectrum are highly sensitive to the electronic and structural environment of the C=O group.[1][2] Factors such as conjugation, inductive effects, ring strain, and hydrogen bonding all play a crucial role in determining the precise wavenumber at which the carbonyl group absorbs infrared radiation.[2][3] For drug development professionals, these subtle shifts can provide valuable insights into molecular structure, purity, and intermolecular interactions.[4]

        Comparative Analysis of Carbonyl Stretching Frequencies

        The carbonyl stretching vibration in carboxylic acids typically appears as a strong and sharp peak in the IR spectrum.[1] However, its exact position can vary significantly depending on the molecular structure. The following table summarizes the typical C=O stretching frequencies for oxazole carboxylic acids in comparison to other common carbonyl-containing compounds.

        Compound ClassTypical νC=O Range (cm⁻¹)Key Influencing Factors
        Oxazole Carboxylic Acids ~1700 - 1730Conjugation with the oxazole ring, electronic nature of substituents on the ring, and intermolecular hydrogen bonding.
        Saturated Aliphatic Carboxylic Acids1700 - 1725[5]Primarily intermolecular hydrogen bonding, leading to dimers in the solid or concentrated state.[6][7]
        α,β-Unsaturated Carboxylic Acids1680 - 1710[8]Conjugation with the C=C double bond weakens the C=O bond, lowering the stretching frequency.[3]
        Aromatic Carboxylic Acids (e.g., Benzoic Acid)1680 - 1710[6]Conjugation with the aromatic ring lowers the νC=O.[4][6]
        Saturated Aliphatic Esters1735 - 1750[2]The electron-withdrawing nature of the alkoxy group increases the C=O bond order, leading to a higher frequency compared to carboxylic acids.[9]
        α,β-Unsaturated and Aromatic Esters1715 - 1730[8]Conjugation lowers the νC=O compared to saturated esters.

        Key Insights from the Comparison:

        • The Influence of the Oxazole Ring: The oxazole ring, being an aromatic heterocycle, engages in conjugation with the carboxylic acid's carbonyl group. This delocalization of π-electrons tends to weaken the C=O double bond, resulting in a lower stretching frequency compared to saturated aliphatic carboxylic acids.[3] The observed range for oxazole carboxylic acids (~1700 - 1730 cm⁻¹) is broadly similar to that of other aromatic and α,β-unsaturated carboxylic acids.[6][8]

        • Hydrogen Bonding is a Major Factor: Like all carboxylic acids, oxazole carboxylic acids are strong hydrogen bond donors and acceptors. In the solid state or in concentrated solutions, they typically exist as hydrogen-bonded dimers.[6][7] This intermolecular hydrogen bonding significantly lowers the C=O stretching frequency compared to the monomeric form.[3][10] The broad O-H stretching band, typically observed between 2500 and 3300 cm⁻¹, is a hallmark of this dimerization.[1][4][5]

        • Substituent Effects: The electronic nature of substituents on the oxazole ring can further modulate the carbonyl stretching frequency. Electron-donating groups will tend to decrease the frequency through enhanced resonance, while electron-withdrawing groups will increase it due to the inductive effect.[5][11]

        Visualizing the Factors at Play

        The interplay of electronic effects and hydrogen bonding dictates the final observed carbonyl stretching frequency.

        Caption: Key factors influencing the carbonyl stretching frequency in oxazole carboxylic acids.

        Experimental Protocol: Obtaining High-Quality IR Spectra

        To obtain reliable and reproducible IR data for oxazole carboxylic acids, the Attenuated Total Reflectance (ATR) technique is highly recommended due to its minimal sample preparation and high-quality results for both solids and liquids.[12][13]

        Step-by-Step Protocol for ATR-FTIR Spectroscopy:

        • Instrument Preparation:

          • Ensure the FTIR spectrometer is powered on and has been allowed to stabilize according to the manufacturer's instructions.

          • Clean the ATR crystal (typically diamond or zinc selenide) with a suitable solvent (e.g., isopropanol) and a soft, lint-free wipe.[14]

        • Background Spectrum Acquisition:

          • With the clean, empty ATR crystal in place, acquire a background spectrum. This will account for any atmospheric (CO₂, H₂O) or instrumental interferences.

        • Sample Preparation and Application:

          • For Solid Samples: Place a small amount of the powdered oxazole carboxylic acid directly onto the center of the ATR crystal. Use the pressure clamp to ensure good contact between the sample and the crystal surface.

          • For Liquid or Solution Samples: If the compound is a liquid or dissolved in a volatile solvent, place a single drop onto the ATR crystal.

        • Sample Spectrum Acquisition:

          • Acquire the IR spectrum of the sample. Typically, 32 to 64 scans are co-added to improve the signal-to-noise ratio. The typical spectral range is 4000 to 400 cm⁻¹.[5]

        • Data Processing and Analysis:

          • The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

          • Identify the key absorption bands, paying close attention to the C=O stretching frequency (typically a strong, sharp peak between 1700-1730 cm⁻¹) and the broad O-H stretching band (2500-3300 cm⁻¹).[1][5]

        • Cleaning:

          • Thoroughly clean the ATR crystal with a suitable solvent to remove all traces of the sample before analyzing the next compound.

        ATR_FTIR_Workflow Start Start Clean Clean ATR Crystal Start->Clean Background Acquire Background Spectrum Clean->Background Sample Apply Sample to Crystal Background->Sample Acquire Acquire Sample Spectrum Sample->Acquire Process Process and Analyze Data Acquire->Process End End Process->End

        Caption: A streamlined workflow for acquiring ATR-FTIR spectra of oxazole carboxylic acids.

        Conclusion

        The carbonyl stretch in the IR spectrum of oxazole carboxylic acids is a rich source of structural information. Its position, influenced by a combination of conjugation with the heterocyclic ring and extensive hydrogen bonding, typically falls within the 1700-1730 cm⁻¹ range. By comparing this value to those of other carboxylic acids and esters, and by employing robust experimental techniques like ATR-FTIR, researchers can confidently characterize these important molecules, aiding in the synthesis, quality control, and mechanistic studies crucial for drug discovery and development.

        References

        • Specac Ltd. Interpreting Infrared Spectra. Available at: [Link]

        • JoVE. (2024, December 5). Video: IR Frequency Region: Alkene and Carbonyl Stretching. Available at: [Link]

        • Vertex AI Search. (2026, February 24). Unlocking Molecular Secrets: The Power of Benzoic Acid IR Spectrum Analysis.
        • Smith, B. C. (2020, December 20). The C=O Bond, Part III: Carboxylic Acids. Spectroscopy Online. Available at: [Link]

        • LibreTexts. IR Spectroscopy of Hydrocarbons.
        • Applied Spectroscopy. Factors Affecting Infrared Group Frequencies: Carbonyl Stretching Absorption Bands. Available at: [Link]

        • Doc Brown's Advanced Organic Chemistry Revision Notes. (2025, November 9). infrared spectrum of benzoic acid C7H6O2 C6H5COOH. Available at: [Link]

        • DAV University. Factors affecting vibrational frequencies and IR Spectroscopy of Hydrocarbons. Available at: [Link]

        • Carbonyl - compounds - IR - spectroscopy.
        • Crunch Chemistry. (2025, May 5). Interpreting an infrared spectrum. Available at: [Link]

        • LibreTexts. (2023, July 8). 12.7: Interpreting Infrared Spectra. Available at: [Link]

        • St. Paul's Cathedral Mission College. INFRARED SPECTROSCOPY. Available at: [Link]

        • University of Calgary. IR Spectroscopy Tutorial: Carboxylic Acids. Available at: [Link]

        • Takei, K., Takahashi, R., & Noguchi, T. (2008). Correlation between the hydrogen-bond structures and the C=O stretching frequencies of carboxylic acids as studied by density functional theory calculations: theoretical basis for interpretation of infrared bands of carboxylic groups in proteins. The Journal of Physical Chemistry B, 112(21), 6725–6731. Available at: [Link]

        • ACS Publications. (2022, June 28). Correlation between C O Stretching Vibrational Frequency and pKa Shift of Carboxylic Acids. Available at: [Link]

        • Germán Fernández. IR Spectrum: Carboxylic Acids. Available at: [Link]

        • LibreTexts. (2024, September 30). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Available at: [Link]

        • LibreTexts. (2022, September 24). 21.10 Spectroscopy of Carboxylic Acid Derivatives. Available at: [Link]

        • Schuttlefield, J. D., & Grassian, V. H. (2008). ATR–FTIR Spectroscopy in the Undergraduate Chemistry Laboratory Part I: Fundamentals and Examples. Journal of Chemical Education, 85(2), 279. Available at: [Link]

        • Hartati, Y. W., & Ahda, M. (2019). How to Read and Interpret FTIR Spectroscope of Organic Material. Indonesian Journal of Science & Technology, 4(1), 1-14. Available at: [Link]

        • Coury, C. D., & Dillner, A. M. (2009). ATR-FTIR characterization of organic functional groups and inorganic ions in ambient aerosols at a rural site. Atmospheric Environment, 43(4), 840-848. Available at: [Link]

        • LibreTexts. (2022, September 24). 21.10: Spectroscopy of Carboxylic Acid Derivatives. Available at: [Link]

        • Smith, B. C. (2020, December 20). The Carbonyl Group, Part I: Introduction. Spectroscopy Online. Available at: [Link]

        • Characteristic Group Vibrations of Organic Molecules. (2023, May 24).
        • LibreTexts. (2023, August 29). ATR-FTIR. Available at: [Link]

        • Specac Ltd. Everything You Need to Know About ATR-FTIR Spectroscopy. Available at: [Link]

        • Tielrooij, K. J., Grechko, M., Raabe, M., & Bonn, M. (2014). Observation of Distinct Carboxylic Acid Conformers in Aqueous Solution. The journal of physical chemistry. B, 118(49), 14457–14462. Available at: [Link]

        • ResearchGate. Infrared Spectroscopy of Aqueous Carboxylic Acids: Comparison between Different Acids and Their Salts. Available at: [Link]

        • Oregon State University. (2020, February 7). Spectroscopy of Carboxylic Acids. Available at: [Link]

        Sources

        Mechanistic Causality: Fragmentation Dynamics of 3-Bromophenyl Oxazoles

        Author: BenchChem Technical Support Team. Date: February 2026

        Title: High-Resolution vs. Triple Quadrupole Mass Spectrometry for the Structural Elucidation and Quantification of 3-Bromophenyl Oxazoles

        Executive Summary As a Senior Application Scientist, I frequently evaluate analytical platforms for the characterization of complex heterocyclic compounds. 3-Bromophenyl oxazoles represent a critical chemotype in medicinal chemistry, yet their mass spectrometric (MS) analysis presents unique challenges due to the stability of the oxazole ring and the isotopic complexity of the bromine atom. This guide objectively compares the performance of High-Resolution Quadrupole Time-of-Flight (HR-QTOF) and Triple Quadrupole (QqQ) mass spectrometry platforms for the fragmentation analysis, structural elucidation, and targeted quantification of 5-(3-bromophenyl)oxazole and its primary metabolites.

        To optimize any MS method, we must first understand the fundamental gas-phase chemistry of the analyte. The fragmentation of 5-(3-bromophenyl)oxazole under Collision-Induced Dissociation (CID) is governed by two structural features:

        • The Isotopic Tracer (Bromine): Bromine exists naturally as two stable isotopes,

          
           and 
          
          
          
          , in a nearly 1:1 ratio. This dictates that any precursor or product ion retaining the bromine atom will present as a distinct doublet separated by 2 Da (e.g., the
          
          
          precursor at m/z 225 and 227). This isotopic signature acts as a built-in filter to distinguish genuine drug-related fragments from matrix background noise[1].
        • Oxazole Ring Cleavage: The oxazole heterocycle requires significant collision energy to rupture. When it does, the primary degradation pathways involve the expulsion of neutral carbon monoxide (CO, -28 Da) and hydrogen cyanide (HCN, -27 Da)[2].

        • Charge Retention: Following the loss of the oxazole moiety, the charge is heavily stabilized on the bromophenyl cation (m/z 155/157). At elevated collision energies, this cation undergoes homolytic cleavage to expel a bromine radical, yielding the highly stable phenyl cation (m/z 77).

        Fragmentation M [M+H]+ m/z 225 / 227 F1 Loss of CO (-28 Da) m/z 197 / 199 M->F1 Ring Cleavage F2 Loss of HCN (-27 Da) m/z 198 / 200 M->F2 Ring Cleavage F3 Bromophenyl Cation m/z 155 / 157 M->F3 Oxazole Loss F4 Phenyl Cation m/z 77 F3->F4 -Br Radical

        Caption: Primary CID fragmentation pathways of protonated 5-(3-bromophenyl)oxazole.

        Platform Comparison: HR-QTOF vs. QqQ MS/MS

        When tracking the biotransformation of 3-bromophenyl oxazoles—such as the novel ring oxidation of 2H-oxazoles to 2-oxazolones catalyzed by cytosolic aldehyde oxidase—the choice of MS platform dictates the success of the study.

        • HR-QTOF MS/MS (e.g., Agilent 6546 / Waters Xevo G2-XS): HR-QTOF is the gold standard for Discovery and Structural Elucidation. Because the 2-oxazolone metabolite involves a +16 Da addition, sub-ppm mass accuracy is required to confirm that the addition is an oxygen atom (oxidation) rather than a nominal isobaric interference. Furthermore, HR-QTOF resolves the complex isotopic fine structure of the brominated fragments, ensuring accurate formula assignment.

        • Triple Quadrupole (QqQ) MS/MS (e.g., Sciex 7500 / Thermo TSQ Altis): QqQ platforms excel in Targeted Quantitation. Once the fragmentation pathways (e.g., m/z 225

          
           155) are established via HR-QTOF, the QqQ is deployed in Multiple Reaction Monitoring (MRM) mode. Its rapid duty cycle and superior signal-to-noise ratio make it the optimal choice for high-throughput pharmacokinetic (PK) profiling of the oxazole and its 2-oxazolone metabolite in complex biological matrices.
          
        Quantitative Performance Comparison Data
        Performance MetricHigh-Resolution Q-TOF MS/MSTriple Quadrupole (QqQ) MS/MSAdvantage for 3-Bromophenyl Oxazole Analysis
        Mass Accuracy < 2 ppm~ 0.1 DaHR-QTOF : Differentiates isobaric losses (e.g., CO vs.
        
        
        ) during oxazole ring opening.
        Resolving Power > 45,000 FWHMUnit Resolution (~0.7 FWHM)HR-QTOF : Resolves complex isotopic fine structures of brominated metabolites.
        Sensitivity (LOD) Low picogram rangeSub-femtogram rangeQqQ : Superior for trace-level PK quantification of the 2-oxazolone metabolite.
        Dynamic Range 4-5 orders of magnitude6 orders of magnitudeQqQ : Better suited for highly concentrated biological matrices without detector saturation.
        Scan Speed 10-50 spectra/sec (Full Scan)< 5 ms dwell time per MRMQqQ : Maximizes data points across narrow UHPLC peaks for accurate quantitation.

        Self-Validating Experimental Protocol: LC-MS/MS Workflow

        To ensure scientific integrity, the following protocol is designed as a self-validating system. Every step is grounded in causality to prevent false-positive metabolite identification.

        Step 1: Metabolic Incubation & Quenching

        • Action: Incubate 10 µM 5-(3-bromophenyl)oxazole with mouse liver cytosol (1 mg/mL protein) at 37°C for 60 minutes. Quench with 3 volumes of ice-cold acetonitrile.

        • Causality: Cytosolic aldehyde oxidase drives the ring oxidation of 2H-oxazoles to 2-oxazolones. Cold acetonitrile instantly denatures the enzyme, halting the reaction, while simultaneously precipitating proteins and extracting the hydrophobic oxazole and its moderately polar metabolite.

        Step 2: Chromatographic Separation

        • Action: Inject 5 µL onto a sub-2 µm C18 UHPLC column. Use a gradient of 0.1% formic acid in water (Mobile Phase A) and 0.1% formic acid in acetonitrile (Mobile Phase B).

        • Causality: The C18 stationary phase resolves the parent oxazole from the 2-oxazolone metabolite based on hydrophobicity. Formic acid provides the necessary protons (

          
          ) to ensure efficient ionization in the positive ESI mode.
          

        Step 3: Isotope-Triggered Precursor Selection

        • Action: Set the quadrupole to isolate m/z 225.0 and 227.0 (parent) and m/z 241.0 and 243.0 (oxidized metabolite).

        • Causality: The natural abundance of

          
           and 
          
          
          
          creates a ~1:1 isotopic doublet. Monitoring both precursors ensures that any selected ion genuinely contains the bromophenyl moiety, acting as an intrinsic isotopic filter against background matrix noise[1].

        Step 4: Collision-Induced Dissociation (CID)

        • Action: Apply a collision energy ramp from 15 eV to 40 eV using nitrogen as the collision gas.

        • Causality: Lower collision energies (15-20 eV) selectively probe the stability of the oxazole ring, promoting the characteristic losses of CO and HCN[2]. Higher energies (40 eV) are required to break the strong C-Br aromatic bond, yielding the phenyl cation (m/z 77).

        Step 5: Self-Validating Product Ion Analysis

        • Action: Analyze the resulting MS/MS spectra for the preservation or loss of the isotopic doublet.

        • Causality: If a product ion retains the 1:1 doublet (e.g., m/z 155/157), the bromine atom is still attached to the fragment. If the doublet collapses into a single peak (e.g., m/z 77), the bromine radical has been expelled. This provides a self-validating logical system for assigning structural formulas to unknown fragments.

        MS_Workflow N1 5-(3-bromophenyl)oxazole Metabolic Incubation N2 Protein Precipitation (Acetonitrile) N1->N2 N3 UHPLC Separation (C18 Column) N2->N3 N4 ESI+ Ionization [M+H]+ m/z 225/227 N3->N4 N5 Collision-Induced Dissociation (CID) N4->N5 N6 HR-QTOF Analysis (Structural Elucidation) N5->N6 Discovery N7 QqQ Analysis (Targeted MRM) N5->N7 Quantitation

        Caption: LC-MS/MS analytical workflow for 3-bromophenyl oxazole characterization.

        References

        • Source: nih.
        • Source: semanticscholar.
        • Title: 2-(3-Bromophenyl)

        Sources

        Safety Operating Guide

        2-(3-Bromo-phenyl)-oxazole-4-carboxylic acid proper disposal procedures

        Author: BenchChem Technical Support Team. Date: February 2026

        An operational mastery of chemical disposal goes beyond mere compliance; it requires a mechanistic understanding of how chemical structures interact with environmental processing systems. 2-(3-Bromo-phenyl)-oxazole-4-carboxylic acid (CAS: 885273-06-3) is a highly specialized heteroaromatic building block frequently utilized in drug discovery[1].

        Because this molecule contains both a covalently bound halogen (bromine) and an organic acid moiety, its disposal cannot be treated as standard organic waste. Mishandling this compound can lead to severe container corrosion, the accidental generation of toxic dioxins during incineration, and unnecessarily inflated laboratory disposal budgets.

        The following guide provides a self-validating, step-by-step operational protocol for the safe handling and disposal of this compound, grounded in authoritative environmental health and safety (EHS) methodologies.

        Mechanistic Risk Assessment: The "Why" Behind the Protocol

        To build a fail-safe disposal workflow, researchers must understand the causality behind the safety rules. The structural components of 2-(3-Bromo-phenyl)-oxazole-4-carboxylic acid dictate three primary operational constraints:

        • Halogen-Driven Incineration Requirements: Wastes containing bromine must be strictly segregated from non-halogenated organic wastes[2]. During thermal destruction, halogenated organics can form highly toxic dioxins and furans unless they are processed in specialized rotary kiln incinerators equipped with high-efficiency caustic scrubbers[3].

        • Cost Multipliers: Because of the extreme temperatures (>1000°C) and scrubbing required to safely destroy halogenated compounds, EHS facilities typically pay twice as much to dispose of halogenated waste compared to non-halogenated waste[4]. Mixing even a small amount of this compound into a bulk non-halogenated solvent vat converts the entire vat into expensive halogenated waste.

        • Acidic Dissociation & Metal Corrosion: As an organic acid, this compound acts as a weak proton donor[2]. In the presence of moisture or certain solvent mixtures, halogenated organics can dissociate to produce hydrobromic acid (HBr). This acidic byproduct will rapidly corrode standard metal safety cans, leading to structural failure and leaks[5].

        Quantitative Operational Parameters

        The following table summarizes the critical physical and logistical parameters required to safely manage this compound within a laboratory setting.

        ParameterSpecificationMechanistic Rationale
        Primary Waste Classification Halogenated Organic AcidContains covalently bound bromine and a carboxylic acid moiety[2].
        Approved Primary Container High-Density Polyethylene (HDPE)Prevents corrosion; halogenated wastes can dissociate to form corrosive HBr[5].
        Prohibited Containers Metal Safety CansSusceptible to rapid acid corrosion and subsequent structural failure[5].
        Acceptable pH Range (Aqueous) 5.5 to 9.5Solutions outside this range require separate neutralization prior to standard disposal[4].
        Disposal Cost Multiplier ~2.0x (vs. Non-Halogenated)Requires specialized high-temperature incineration with caustic scrubbing[3][4].
        Max Out-of-Cabinet Storage 10 Gallons (37 Liters)Regulatory fire and exposure limit for flammable/combustible halogenated mixtures[5].

        Step-by-Step Disposal Workflows

        To ensure compliance and optimize laboratory disposal costs, follow this sequential methodology when disposing of 2-(3-Bromo-phenyl)-oxazole-4-carboxylic acid.

        Step 1: Container Preparation & Verification

        • Select an HDPE or PTFE-lined glass container. Causality: Metal containers are strictly prohibited because the potential generation of hydrobromic acid (HBr) will corrode metal seams[5].

        • Verify the container has a tight-fitting, threaded cap to maintain a vapor-tight and spill-proof seal[6].

        Step 2: Waste Segregation & Cost Optimization

        • Determine the physical state of the waste.

        • For Solids: Place pure powder or crystal waste directly into a dedicated "Halogenated Solid Waste" bin.

        • For Solutions: If the compound is dissolved in a non-halogenated solvent (e.g., DMSO, Ethanol), the entire mixture must now be managed as Halogenated Waste[2][4]. Causality: To control EHS budgets, researchers should actively avoid combining this specific waste stream with bulk non-halogenated solvent streams[4].

        Step 3: Labeling and Compliance

        • Label the container before the first drop or crystal is added[6].

        • Use the full chemical name: "Waste: 2-(3-Bromo-phenyl)-oxazole-4-carboxylic acid". Causality: Generic labels like "Halogenated Waste" without a specific constituent list violate GHS standards, obscure chemical incompatibilities, and complicate emergency response[6].

        Step 4: Storage and Secondary Containment

        • Store the sealed container in a designated chemical storage cabinet, segregated from incompatible chemicals such as strong bases, oxidizers, and reactive metals[2][5].

        • Utilize secondary containment (e.g., a polypropylene Nalgene tub) to capture any potential leaks[5].

        WasteWorkflow Start 2-(3-Bromo-phenyl)-oxazole -4-carboxylic acid Waste State Physical State? Start->State Solid Solid Waste (Powder/Crystals) State->Solid Solid Liquid Liquid Solution (Dissolved in Solvent) State->Liquid Liquid SolidBin Halogenated Solid Waste Container Solid->SolidBin SolventCheck Solvent Type? Liquid->SolventCheck HaloSolvent Halogenated Solvent (e.g., DCM) SolventCheck->HaloSolvent Halogenated NonHaloSolvent Non-Halogenated Solvent (e.g., DMSO) SolventCheck->NonHaloSolvent Non-Halogenated LiquidBin Halogenated Liquid Waste Container HaloSolvent->LiquidBin Warning Mixed Waste! (Increases Disposal Cost) NonHaloSolvent->Warning Warning->LiquidBin Treat as Halogenated

        Caption: Logical workflow for segregating 2-(3-Bromo-phenyl)-oxazole-4-carboxylic acid waste streams.

        Emergency Spill Response Protocol

        In the event of a spill, the primary risk is the inhalation of brominated organic dust or skin absorption if the compound is dissolved in a carrier solvent.

        Step 1: Assessment & Isolation

        • Determine if the spill is minor (localized, < 50g) or major (widespread, airborne risk, or > 50g).

        • If major, immediately evacuate the area, secure the perimeter, and contact your institution's EHS Emergency Response team.

        Step 2: PPE & Containment (For Minor Spills)

        • Don appropriate PPE: Nitrile gloves, safety goggles, a lab coat, and an N95/P100 particulate respirator if dust generation is possible[6].

        • For solid spills: Gently sweep the powder using a brush and dustpan. Causality: Avoid aggressive sweeping to prevent the aerosolization of the brominated organic acid.

        • For liquid spills (dissolved): Surround the spill with chemical-resistant absorbent pads or spill control pillows[6].

        Step 3: Decontamination & Disposal

        • Place all collected material, including contaminated absorbent pads and gloves, into a designated Halogenated Solid Waste container[6].

        • Wash the affected benchtop or floor area thoroughly with soap and water to remove any residual acidic residue[5].

        SpillResponse Spill Spill Detected Assess Assess Spill Size Spill->Assess Minor Minor Spill (< 50g, localized) Assess->Minor Major Major Spill (> 50g or airborne) Assess->Major PPE Don PPE (N95/P100, Nitrile) Minor->PPE Evacuate Evacuate Area & Isolate Major->Evacuate Clean Sweep/Absorb carefully (Avoid dust generation) PPE->Clean Dispose Place in Halogenated Solid Waste Clean->Dispose CallEHS Contact EHS Emergency Response Evacuate->CallEHS

        Caption: Step-by-step emergency response pathway for minor and major chemical spills.

        References

        • Title: Halogenated Solvents Standard Operating Procedure Source: Washington State University (WSU) Environmental Health & Safety URL: [Link]

        • Title: Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes Source: United States Environmental Protection Agency (EPA) URL: [Link]

        • Title: Halogenated Organic Liquids - Standard Operating Procedure Source: University of Illinois Division of Research Safety URL: [Link]

        • Title: Hazardous Materials Disposal Guide Source: Nipissing University URL: [Link]

        Sources

        ×

        Retrosynthesis Analysis

        AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

        One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

        Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

        Strategy Settings

        Precursor scoring Relevance Heuristic
        Min. plausibility 0.01
        Model Template_relevance
        Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
        Top-N result to add to graph 6

        Feasible Synthetic Routes

        Reactant of Route 1
        2-(3-Bromo-phenyl)-oxazole-4-carboxylic acid
        Reactant of Route 2
        Reactant of Route 2
        2-(3-Bromo-phenyl)-oxazole-4-carboxylic acid

        Disclaimer and Information on In-Vitro Research Products

        Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.